molecular formula C10H21N5O4 B182360 H-Thr-Arg-OH CAS No. 13448-26-5

H-Thr-Arg-OH

Cat. No.: B182360
CAS No.: 13448-26-5
M. Wt: 275.31 g/mol
InChI Key: HYLXOQURIOCKIH-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thr-Arg is a dipeptide composed of threonine and arginine, serving as an important building block in biochemical and pharmaceutical research. It is recognized as a partial sequence of larger, biologically active peptides, such as parathyroid hormone-related protein (PTHrP) fragments like osteostatin . The presence of the arginine residue is of particular interest due to its guanidinium group, which can be a target for specific chemical modifications and labeling in native peptides, enabling applications in chemical biology and drug mechanism studies . Threonine is an essential amino acid that aids in maintaining proper protein balance and is important for the formation of collagen, elastin, and tooth enamel . Research into amino acids like threonine also involves studying non-enzymatic modifications, such as stereoinversion, which is relevant in the context of age-related diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly labeled "For Research Use Only" (RUO) in accordance with regulatory guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5O4/c1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13/h5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLXOQURIOCKIH-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426800
Record name L-Arginine, L-threonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13448-26-5
Record name L-Arginine, L-threonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dipeptide H-Thr-Arg-OH: A Technical Guide to its Biological Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological function and mechanism of action of the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Due to a scarcity of direct research on the dipeptide, this document focuses on the well-documented biological activities of its constituent amino acids, L-Threonine and L-Arginine, which are released upon its likely hydrolysis in biological systems. The guide elucidates the pivotal role of L-Arginine in modulating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Furthermore, the biological significance of L-Threonine in cellular metabolism and signaling is explored. This whitepaper presents key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

The dipeptide this compound, chemically known as Threonyl-Arginine, is a molecule composed of the amino acids L-Threonine and L-Arginine. While it is recognized as a metabolite, specific biological functions and mechanisms of action attributed directly to the dipeptide are not extensively documented in current scientific literature. It is widely understood that small peptides are often rapidly hydrolyzed into their constituent amino acids by peptidases in the body. Therefore, the biological effects of this compound are predominantly considered to be the sum of the individual actions of L-Threonine and L-Arginine.

This guide will primarily focus on the well-established roles of L-Arginine as a critical signaling molecule, particularly its activation of the mTOR pathway, which is fundamental to cellular growth and anabolism. The contributions of L-Threonine to cellular processes will also be discussed.

Biological Function and Mechanism of Action

The biological activities of this compound are best understood by examining its constituent amino acids.

L-Arginine: A Key Modulator of mTOR Signaling

L-Arginine is a semi-essential amino acid with diverse physiological roles, including its function as a precursor for the synthesis of nitric oxide, creatine, and polyamines. Crucially, L-Arginine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.

The activation of mTOR by L-Arginine can occur through several proposed mechanisms, primarily converging on the mTORC1 complex. One key pathway involves the G protein-coupled receptor, Class C, group 6, subtype A (GPRC6A), which senses extracellular L-Arginine. This can initiate a signaling cascade through PI3K/AKT, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream effectors such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[1]

Another mechanism suggests that L-Arginine can stimulate mTORC1 in a nitric oxide (NO)-dependent manner. L-Arginine is the substrate for nitric oxide synthase (NOS) to produce NO. Increased NO levels can then lead to the phosphorylation and activation of mTOR and its downstream targets.[2]

L-Threonine: Essential for Metabolism and Cellular Function

L-Threonine is an essential amino acid necessary for protein synthesis and is a key component of mucins, which are important for gut health.[3] L-Threonine also plays a role in signaling pathways that regulate cell proliferation and differentiation, particularly in embryonic stem cells.[4][5][6] It has been shown to stimulate the G1/S phase transition of mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC pathways.[4][7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of L-Arginine on the mTOR signaling pathway.

Table 1: Effect of L-Arginine on mTOR Pathway Phosphorylation in C2C12 Myotubes

TreatmentConcentrationDurationPhosphorylated ProteinFold Change (vs. Control)Reference
L-Arginine1 mM36 hp-mTOR (Thr2446)~1.5[2]
L-Arginine1 mM36 hp-p70S6K (Thr389)~2.0[2]
L-Arginine5 mM15 minp-4E-BP1Significant Increase[1]
L-Arginine5 mM15 minp-S6K1Significant Increase[1]

*Approximate fold change interpreted from graphical data.

Table 2: Effect of L-Arginine on Porcine Trophectoderm (pTr2) Cell Growth and mTOR Signaling

L-Arginine ConcentrationCell Growth (Fold Change vs. 10 µM)p-mTOR Abundance (Fold Change vs. 10 µM)p-p70S6K Abundance (Fold Change vs. 10 µM)Reference
50 µM~4.0--[8]
100 µM~5.0~2.0~1.5[8]
200 µM~6.0--[8]
350 µM~6.5~3.0~2.3[8]

Experimental Protocols

In Vitro Activation of mTOR Signaling in C2C12 Myotubes by L-Arginine

This protocol is adapted from studies investigating the stimulatory effect of L-Arginine on protein synthesis in skeletal muscle cells.[1]

Objective: To assess the activation of the mTOR signaling pathway in differentiated C2C12 cells in response to L-Arginine treatment by measuring the phosphorylation of key downstream targets.

Materials:

  • Mouse C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • L-Arginine

  • Amino acid-free medium

  • PI3K inhibitor (e.g., LY294002)

  • AKT inhibitor (e.g., MK-2206)

  • mTORC1 inhibitor (e.g., rapamycin)

  • GPRC6A antagonist (e.g., calindol)

  • RIPA buffer with phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K1, anti-S6K1, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.

    • Maintain in differentiation medium for 4-6 days to form myotubes.

  • Amino Acid Starvation and Inhibitor Pre-treatment:

    • Starve the differentiated C2C12 myotubes of serum and amino acids for 3.5 hours.

    • For inhibitor studies, pre-incubate the cells with the respective inhibitors (e.g., 25 µM calindol for 30 minutes) during the starvation period.

  • L-Arginine Stimulation:

    • Following starvation, incubate the myotubes with amino acid-free medium supplemented with 5 mM L-Arginine for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total 4E-BP1 and S6K1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels or a loading control like GAPDH.

Analysis of Protein Phosphorylation by Western Blot

This is a general protocol for the detection of protein phosphorylation.

Objective: To qualitatively and semi-quantitatively measure the phosphorylation state of a target protein in cell lysates.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the previous protocol.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect the total amount of the target protein, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein, following the manufacturer's protocol for the stripping buffer.

Visualizations

Signaling Pathways

L_Arginine_mTOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L-Arginine L-Arginine GPRC6A GPRC6A L-Arginine->GPRC6A Binds NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate PI3K PI3K GPRC6A->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active) NO Nitric Oxide (NO) NOS->NO NO->mTORC1 Activates (NO-dependent pathway)

Caption: L-Arginine mTOR Signaling Pathway.

Experimental Workflow

Western_Blot_Workflow start C2C12 Myotube Culture & Differentiation starvation Amino Acid Starvation (Optional Inhibitor Pre-treatment) start->starvation stimulation L-Arginine Stimulation starvation->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Normalization to total protein) detection->analysis

Caption: Western Blot Workflow for Phosphorylation Analysis.

Conclusion

While direct evidence for the biological activity of the dipeptide this compound is limited, a comprehensive understanding of its function can be inferred from the well-documented roles of its constituent amino acids, L-Threonine and L-Arginine. L-Arginine, in particular, is a potent activator of the mTOR signaling pathway, a central hub for the regulation of cell growth, proliferation, and protein synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the potential therapeutic applications of modulating these pathways. Further research is warranted to determine if this compound possesses any unique biological activities independent of its hydrolysis into individual amino acids.

References

H-Thr-Arg-OH (Threonyl-Arginine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr-Arg-OH, a dipeptide comprised of L-threonine and L-arginine, is a naturally occurring metabolite. While its specific biological roles and the history of its discovery are not extensively documented in dedicated scientific literature, its constituent amino acids are integral to numerous physiological processes. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, probable synthesis and characterization methodologies, and potential biological significance based on the known functions of arginine-containing peptides. This document aims to serve as a foundational resource for researchers investigating this and similar dipeptides.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological functions, acting as hormones, neurotransmitters, and signaling molecules. The dipeptide this compound consists of L-threonine, an essential amino acid with a polar uncharged side chain, and L-arginine, a conditionally essential amino acid with a positively charged guanidinium group. The unique properties of these constituent residues suggest that this compound may play a role in cellular signaling and metabolism. While the history of its specific discovery is not well-documented, the general history of peptide research began in the early 20th century, with the discovery of secretin in 1902 marking a pivotal moment[1]. The subsequent elucidation of peptide structures and the development of synthesis methods, notably the solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s, paved the way for the study of countless peptides[1].

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data primarily sourced from the PubChem database.

PropertyValueReference
Molecular Formula C₁₀H₂₁N₅O₄[2]
Molecular Weight 275.31 g/mol [2]
IUPAC Name (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[2]
CAS Number 13448-26-5[2]
Appearance Solid (Predicted)[2]
LogP (calculated) -4.31[2]

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides of this length. The general workflow is as follows:

  • Resin Selection and Loading: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Arg(Pbf)-OH, would be the starting point. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidinium side chain of arginine.

  • Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the arginine residue is removed using a base, typically a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).

  • Coupling: The next amino acid, Fmoc-Thr(tBu)-OH (with the hydroxyl group of threonine protected by a tert-butyl group), is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and then coupled to the deprotected N-terminus of the resin-bound arginine.

  • Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (Pbf and tBu) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

SPPS_Workflow Resin Fmoc-Arg(Pbf)-Resin Deprotection1 Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Thr(tBu)-OH, Coupling Reagent) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide NO_Pathway H_Thr_Arg_OH This compound Hydrolysis Hydrolysis H_Thr_Arg_OH->Hydrolysis L_Arginine L-Arginine Hydrolysis->L_Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Signaling Downstream Signaling (e.g., cGMP pathway) NO->Signaling mTOR_Pathway H_Thr_Arg_OH This compound Transport Peptide/Amino Acid Transporter H_Thr_Arg_OH->Transport Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis L_Arginine L-Arginine Hydrolysis->L_Arginine mTORC1 mTORC1 L_Arginine->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

References

H-Thr-Arg-OH synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway and precursors for the dipeptide H-Thr-Arg-OH. Designed for researchers, scientists, and drug development professionals, this document details the prevalent solid-phase peptide synthesis (SPPS) methodology, outlining the necessary precursors, reagents, and experimental protocols. Quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams.

Introduction

The synthesis of peptides such as this compound is a cornerstone of various research and development activities in the fields of biochemistry and pharmacology. The most common and efficient method for its chemical synthesis is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This guide will focus on the Fmoc/tBu strategy for the synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound via SPPS commences from the C-terminus (Arginine) and proceeds to the N-terminus (Threonine). The general workflow involves the following key stages:

  • Resin Preparation and First Amino Acid Attachment: The synthesis is initiated on a solid support, typically a Wang resin, to which the first amino acid, Arginine, is anchored.

  • Fmoc Deprotection: The temporary Nα-Fmoc protecting group on the attached Arginine is removed to expose a free amine for the subsequent coupling reaction.

  • Peptide Bond Formation (Coupling): The next amino acid, Threonine, with its Nα-amino group protected by Fmoc and its side chain protected, is activated and coupled to the free amine of the resin-bound Arginine.

  • Final Fmoc Deprotection: The Fmoc group from the N-terminal Threonine is removed.

  • Cleavage and Global Deprotection: The completed dipeptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acidic cocktail.

  • Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.

Precursors and Reagents

The successful synthesis of this compound relies on the appropriate selection of protected amino acid precursors and reagents for each step of the SPPS cycle.

Amino Acid Precursors

For the Fmoc/tBu synthesis strategy, the following Nα-Fmoc protected amino acids with acid-labile side-chain protection are required:

Amino AcidPrecursorSide-Chain Protecting GroupRationale for Protection
Arginine (Arg)Fmoc-Arg(Pbf)-OHPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)The guanidinium group of arginine is highly basic and requires protection to prevent side reactions during coupling. The Pbf group is a standard, acid-labile protecting group that is readily cleaved by TFA.[1]
Threonine (Thr)Fmoc-Thr(tBu)-OHtBu (tert-butyl)The hydroxyl group in the threonine side chain is nucleophilic and can undergo undesired acylation during coupling. The tBu ether is a standard acid-labile protecting group for this functionality.
Key Reagents and Solvents

The following table summarizes the essential reagents and solvents utilized throughout the synthesis process:

Reagent/SolventFunction
Wang ResinSolid support for peptide assembly, allowing for easy filtration and washing. The linker is cleaved by strong acid (TFA).[2]
N,N-Dimethylformamide (DMF)Primary solvent for swelling the resin, and for deprotection and coupling reactions.[3]
Dichloromethane (DCM)Solvent used for resin washing and during the cleavage step.
PiperidineA secondary amine used as a 20% solution in DMF for the removal of the Fmoc protecting group.[4]
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)A common coupling reagent used to activate the carboxylic acid of the incoming Fmoc-amino acid.[3]
HOBt (Hydroxybenzotriazole)An additive used with coupling reagents to suppress racemization and improve coupling efficiency.
DIC (N,N'-Diisopropylcarbodiimide)A carbodiimide-based coupling reagent that can be used as an alternative to HBTU.
DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base used during the coupling step to neutralize protonated species and facilitate the reaction.[5]
Trifluoroacetic Acid (TFA)A strong acid used in the final cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[2][6]
Triisopropylsilane (TIS)A scavenger used in the cleavage cocktail to trap reactive cationic species generated during deprotection, thus preventing side reactions.
WaterA component of the cleavage cocktail that can also act as a scavenger.
Diethyl ether (cold)Used to precipitate the crude peptide after cleavage.[6]

Experimental Protocols

The following sections provide detailed methodologies for the manual solid-phase synthesis of this compound on a laboratory scale.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH)

This protocol describes the attachment of the first amino acid to the Wang resin.

Quantitative Parameters:

ParameterValue
ResinWang Resin
First Amino AcidFmoc-Arg(Pbf)-OH
Molar Excess of Amino Acid1.5 - 2.5 equivalents (relative to resin loading)
Coupling ReagentDIC (1.0 equivalent relative to amino acid)
AdditiveHOBt (1.0 equivalent relative to amino acid)
CatalystDMAP (0.1 equivalents relative to resin loading)
SolventDMF
Reaction Time4 - 18 hours
TemperatureRoom Temperature

Procedure:

  • Swell the Wang resin in DMF (approx. 10 mL/g of resin) for 15-30 minutes in a reaction vessel.[3]

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-Arg(Pbf)-OH (1.5-2.5 eq.) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.

  • Add the dissolved amino acid and HOBt to the resin.

  • Add DIC (1.5-2.5 eq.) to the resin mixture.

  • In a separate flask, dissolve DMAP (0.1 eq.) in a minimal amount of DMF and add it to the reaction mixture.

  • Agitate the mixture for 4-18 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

SPPS Cycle for the Addition of Threonine

This cycle consists of Fmoc deprotection followed by the coupling of the next amino acid.

Quantitative Parameters:

ParameterValue
Reagent20% Piperidine in DMF
Reaction Time10 minutes (repeated twice)
TemperatureRoom Temperature

Procedure:

  • Add 20% piperidine in DMF to the resin-bound peptide.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]

Quantitative Parameters:

ParameterValue
Amino AcidFmoc-Thr(tBu)-OH
Molar Excess of Amino Acid5 equivalents
Coupling ReagentHBTU (5 equivalents)
BaseDIPEA (10 equivalents)
SolventDMF
Reaction Time40 minutes
TemperatureRoom Temperature

Procedure:

  • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (5 eq.) with HBTU (5 eq.) and DIPEA (10 eq.) in DMF for approximately 5 minutes.[5]

  • Add the activated amino acid solution to the deprotected resin-bound arginine.

  • Agitate the mixture for 40 minutes at room temperature.[5]

  • Drain the coupling solution.

  • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction.[3]

Final Cleavage and Deprotection

This protocol describes the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups.

Quantitative Parameters:

ParameterValue
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5 v/v/v)
Reaction Time1 - 2 hours
TemperatureRoom Temperature

Procedure:

  • Perform a final Fmoc deprotection on the N-terminal Threonine as described in section 4.2.1.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x), and dry the resin.[3]

  • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin (approx. 10 mL/g of resin).

  • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the crude peptide with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the expected yields for a standard laboratory-scale synthesis of a short peptide like this compound. It is important to note that actual yields can vary depending on the specific conditions, scale, and purification efficiency.

Synthesis StageParameterTypical Value
Resin LoadingLoading of first amino acid (Arg)0.4 - 0.8 mmol/g
Coupling EfficiencyPer coupling step> 99%
Overall Crude YieldBased on initial resin loading70 - 90%
Final Purity (after HPLC)Purity of the final peptide> 95%

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling cluster_cycle SPPS Cycle (Threonine) cluster_final Final Steps Resin Wang Resin Swell Swell in DMF Resin->Swell Load_Arg Couple Fmoc-Arg(Pbf)-OH Swell->Load_Arg Wash_1 Wash (DMF, DCM, MeOH) Load_Arg->Wash_1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotect Wash_2 Wash (DMF) Deprotect->Wash_2 Couple_Thr Couple Fmoc-Thr(tBu)-OH Wash_2->Couple_Thr Wash_3 Wash (DMF, DCM, MeOH) Couple_Thr->Wash_3 Final_Deprotect Final Fmoc Deprotection Wash_3->Final_Deprotect Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (HPLC) Precipitate->Purify

Figure 1: Overall Solid-Phase Peptide Synthesis Workflow for this compound.

SPPS_Cycle_Detail start Start of Cycle (Resin-Arg-Pbf) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Thr(tBu)-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End of Cycle (Resin-Arg(Pbf)-Thr(tBu)-Fmoc) wash2->end

Figure 2: Detailed view of a single SPPS cycle for the addition of Threonine.

Conclusion

The solid-phase synthesis of this compound using the Fmoc/tBu strategy is a robust and well-established method that allows for the efficient production of this dipeptide in high purity. By carefully selecting the appropriate precursors and reagents, and by following standardized protocols for coupling, deprotection, and cleavage, researchers can reliably obtain the target peptide for a wide range of applications in scientific research and drug development. The quantitative data and workflows provided in this guide serve as a comprehensive resource for the successful synthesis of this compound.

References

A Framework for Investigating Novel Dipeptide Signaling Molecules: The Case of Threonyl-Arginine (Thr-Arg)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of scientific literature yields no specific, well-characterized role for the Threonyl-Arginine (Thr-Arg) dipeptide as a distinct cellular signaling molecule. Therefore, this technical guide provides a comprehensive framework for the study of novel dipeptide signaling, using Thr-Arg as a hypothetical candidate. The methodologies, data presentation formats, and signaling pathway models presented herein are based on established principles and examples from related, well-characterized signaling molecules to serve as a valuable resource for investigating putative dipeptide modulators.

Introduction to Dipeptides as Signaling Molecules

Dipeptides, composed of two amino acids joined by a peptide bond, have traditionally been viewed as simple products of protein degradation or metabolic intermediates. However, a growing body of evidence reveals their function as potent and specific signaling molecules involved in a multitude of physiological processes.[1] These small molecules can regulate cellular functions ranging from metabolic reprogramming and immune responses to neurotransmission.[1][2] The discovery of dipeptides and their cyclic variants acting as quorum sensing molecules in bacteria and as modulators of key signaling hubs like the Target of Rapamycin (TOR) complex in plants and yeast underscores their importance across different biological kingdoms.[2][3] This guide outlines a systematic approach to elucidate the potential signaling role of a novel dipeptide, using the hypothetical candidate Thr-Arg.

Proposed Research Workflow for a Novel Dipeptide

Investigating a novel dipeptide requires a multi-stage approach, from initial characterization to in vivo validation. The following workflow provides a logical progression for assessing the signaling capabilities of a candidate like Thr-Arg.

G synthesis Peptide Synthesis & Purification stability Stability Assays (Plasma/Cell Media) synthesis->stability screen Phenotypic Screening (e.g., Proliferation, Cytokine Release) stability->screen receptor Receptor/Target ID (e.g., Affinity Chromatography) screen->receptor pathway Pathway Analysis (Western Blot, Reporter Assays) receptor->pathway binding Binding Kinetics (SPR, ITC) receptor->binding cell_model Disease-Relevant Cell Models pathway->cell_model binding->cell_model animal_model In Vivo Efficacy (Animal Models) cell_model->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: A logical workflow for the investigation of a novel dipeptide signaling molecule.

Hypothetical Signaling Role of Thr-Arg: The mTOR Pathway

Given that both arginine and threonine are known to influence the mammalian Target of Rapamycin (mTOR) signaling pathway, a primary hypothesis is that the Thr-Arg dipeptide could act as a modulator of this critical cellular hub.[4][5] Arginine itself can activate mTORC1, a key complex in the pathway that promotes protein synthesis and cell growth.[5][6] The Arg-Arg dipeptide has also been shown to activate the mTOR pathway in bovine mammary epithelial cells, suggesting that dipeptidic forms of arginine can be potent signaling cues.[6][7]

The proposed mechanism involves the transport of Thr-Arg into the cell, potentially via oligopeptide transporters like PepT2, followed by interaction with intracellular components that sense amino acid availability, ultimately leading to the activation of mTORC1.[7]

G ThrArg_ext Thr-Arg (Extracellular) PepT Peptide Transporter (e.g., PepT2) ThrArg_ext->PepT Uptake ThrArg_int Thr-Arg (Intracellular) PepT->ThrArg_int Sensor Intracellular Sensor (e.g., CASTOR1) ThrArg_int->Sensor Binds/Activates mTORC1 mTORC1 (Active) Sensor->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates p_p70S6K p-p70S6K p70S6K->p_p70S6K ProteinSynth Protein Synthesis & Cell Growth p_p70S6K->ProteinSynth p_EBP1 p-4E-BP1 EBP1->p_EBP1 p_EBP1->ProteinSynth

References

An In-depth Technical Guide to the Interaction Between the Neutralizing Peptide H-Arg-Thr-Arg-OH and Pro-Gly-Pro (PGP) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-Glycine-Proline (PGP) peptides are collagen-derived matrikines that function as potent neutrophil chemoattractants, playing a significant role in the inflammatory cascade of various diseases, including chronic obstructive pulmonary disease (COPD). The tripeptide Arginine-Threonine-Arginine (RTR), a complementary peptide designed based on molecular recognition theory, acts as a direct antagonist to PGP. This guide provides a comprehensive overview of the RTR-PGP interaction, summarizing the mechanism of action, the associated signaling pathways, and detailed experimental protocols for studying this critical peptide-peptide interaction. While direct quantitative binding data is not extensively published, this document compiles the established functional consequences and provides methodologies for its characterization.

Introduction: The Role of PGP and RTR in Inflammation

During tissue injury and inflammation, extracellular matrix proteins, particularly collagen, are degraded by proteinases like matrix metalloproteinases (MMPs) and neutrophil elastase. This degradation releases bioactive fragments known as matrikines. The tripeptide Proline-Glycine-Proline (PGP) is a primary matrikine generated from this process[1][2].

PGP, and its more stable and potent acetylated form (acPGP), acts as a damage-associated molecular pattern (DAMP)[3][4]. It functions as a chemoattractant, recruiting neutrophils to the site of injury or inflammation. This process is mediated through the C-X-C motif chemokine receptor 2 (CXCR2), a G protein-coupled receptor expressed on immune cells and airway epithelial cells[2][3][5]. The persistent presence of PGP can create a self-perpetuating inflammatory cycle, leading to chronic inflammation and tissue damage, as seen in diseases like COPD and smoke-induced emphysema[2][3].

The peptide L-Arginine-L-Threonine-L-Arginine (H-Arg-Thr-Arg-OH, hereafter referred to as RTR) was developed as a complementary peptide antagonist to PGP[6]. RTR directly binds to PGP and acPGP, neutralizing their chemotactic activity and preventing their interaction with the CXCR2 receptor[2][6]. This neutralizing action has demonstrated therapeutic potential by reducing neutrophil infiltration and mitigating inflammation in preclinical models of emphysema and corneal injury[2][3][7].

Mechanism of Action: Neutralization of PGP Signaling

The core of the interaction is the direct binding of the RTR peptide to the PGP peptide. This binding event sterically hinders PGP from docking with its receptor, CXCR2.

The PGP-CXCR2 Signaling Pathway

The pro-inflammatory effects of PGP are initiated by its binding to the CXCR2 receptor. This interaction triggers a downstream signaling cascade characteristic of chemokine receptors, leading to cellular responses such as chemotaxis, activation, and release of inflammatory mediators. Key steps in this pathway include:

  • Receptor Activation: PGP or acPGP binds to CXCR2 on the surface of neutrophils or epithelial cells[3][8].

  • G-Protein Coupling: This binding activates intracellular heterotrimeric G-proteins.

  • Downstream Effectors: Activation of downstream signaling molecules, including Rac1, p21-activated kinase (PAK), and extracellular signal-regulated kinase (ERK), is initiated[9].

  • Cellular Response: This cascade culminates in actin reorganization, leading to cell migration (chemotaxis) towards the PGP gradient, and the release of other pro-inflammatory molecules like Interleukin-8 (IL-8) and MMP-9[2][3].

Inhibition by RTR

RTR disrupts this pathway at the initial step. By binding directly to PGP/acPGP in the extracellular space, RTR effectively sequesters the ligand, making it unavailable to bind to CXCR2. This prevents receptor activation and abrogates the entire downstream inflammatory cascade[2][8].

cluster_0 Extracellular Space cluster_1 Intracellular Signaling PGP PGP / acPGP CXCR2 CXCR2 Receptor PGP->CXCR2 Binds & Activates Complex [RTR-PGP] Complex RTR RTR Peptide RTR->PGP Binds & Neutralizes G_Protein G-Protein Activation CXCR2->G_Protein Signal Transduction Complex->CXCR2 Rac1_PAK_ERK Rac1/PAK/ERK Cascade G_Protein->Rac1_PAK_ERK Response Neutrophil Chemotaxis Inflammatory Mediator Release Rac1_PAK_ERK->Response

Figure 1. RTR neutralization of the PGP-CXCR2 signaling pathway.

Quantitative Data on RTR-PGP Interaction

A thorough review of publicly available scientific literature did not yield specific quantitative binding affinities (e.g., Dissociation Constant, Kd) or kinetic parameters (kon, koff) for the direct interaction between RTR and PGP peptides. The existing research has predominantly focused on the functional outcomes of the interaction. The table below summarizes the type of data found in key studies, which is primarily functional inhibition data rather than direct binding metrics.

ParameterPeptide SystemExperimental ModelFindingReference
Chemotaxis Inhibition PGP vs. RTRIn vitro neutrophil migration assayRTR significantly impedes PGP-induced neutrophil chemotaxis.[5][6]
Inflammation Reduction PGP vs. RTRMurine model of smoke-induced emphysemaRTR treatment prevents PGP-induced lung inflammation and emphysema development.[3][6]
Neutrophil Infiltration PGP vs. RTRRabbit model of corneal alkali-injuryRTR treatment reduces neutrophil invasion into the cornea.[7]
Neutrophil Activation PGP vs. RTRIn vivo murine modelRTR prevents the migration and activation of neutrophils induced by PGP.[6]

Table 1. Summary of Functional Data for the RTR-PGP Interaction.

Experimental Protocols

Characterizing the interaction between RTR and PGP peptides requires a combination of techniques to assess direct binding and functional consequences. Below are detailed, generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of the RTR-PGP interaction.

Methodology:

  • Ligand Immobilization:

    • One peptide (e.g., PGP, the "ligand") is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the PGP peptide (typically 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the peptide to allow for background signal subtraction.

  • Analyte Interaction:

    • The second peptide (e.g., RTR, the "analyte") is prepared in a series of concentrations (e.g., ranging from low nM to high µM) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the RTR solutions at a constant flow rate over both the ligand and reference flow cells.

    • The "association" phase is monitored as RTR binds to the immobilized PGP.

    • Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation" phase.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected by subtracting the signal from the reference flow cell.

    • Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd (where Kd = koff / kon).

start Start chip Activate CM5 Sensor Chip (EDC/NHS) start->chip immobilize Immobilize Ligand (PGP) via Amine Coupling chip->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject Analyte (RTR) at Various Concentrations deactivate->inject assoc Measure Association Phase inject->assoc dissoc Inject Running Buffer Measure Dissociation Phase assoc->dissoc analyze Analyze Sensorgram (Fit to Binding Model) dissoc->analyze end Determine Kd, kon, koff analyze->end

Figure 2. General experimental workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the RTR-PGP interaction.

Methodology:

  • Sample Preparation:

    • Dissolve both RTR and PGP peptides in the exact same buffer (e.g., PBS) to minimize heats of dilution. Dialysis is recommended.

    • Degas all solutions thoroughly before use.

    • Typically, the peptide with higher solubility is placed in the syringe (the "ligand," e.g., RTR) at a concentration 10-15 times that of the peptide in the sample cell (the "macromolecule," e.g., PGP). A starting concentration for PGP in the cell could be 10-100 µM.

  • Titration:

    • Fill the ITC sample cell with the PGP solution and the injection syringe with the RTR solution.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the RTR solution into the PGP solution while stirring.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).

    • Plot the heat per injection against the molar ratio of RTR to PGP.

    • Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine n, Kd, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

In Vitro Neutrophil Chemotaxis Assay

This functional assay measures the ability of RTR to inhibit the migration of neutrophils towards a PGP chemoattractant gradient.

Objective: To quantify the inhibitory effect of RTR on PGP-induced neutrophil chemotaxis.

Methodology:

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™).

    • Resuspend the isolated neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA).

  • Chemotaxis Setup (Boyden Chamber Assay):

    • Use a multi-well chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

    • In the lower wells, add the chemoattractant solutions:

      • Control: Assay medium only.

      • Positive Control: PGP peptide (e.g., 25 µg/mL).

      • Test Condition: PGP peptide pre-incubated with varying concentrations of RTR peptide for 30-60 minutes at 37°C.

    • Place the membrane over the lower wells.

    • Add the neutrophil suspension (e.g., 2x105 cells) to the top of the membrane, directly above each lower well.

  • Incubation and Analysis:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Quantify the number of migrated cells per well by microscopy and image analysis.

  • Data Interpretation:

    • Compare the number of migrated cells in the RTR-treated conditions to the PGP-only positive control to determine the extent of inhibition. An IC50 value for RTR can be calculated.

Conclusion

The interaction between the neutralizing peptide RTR and the pro-inflammatory matrikine PGP represents a targeted therapeutic strategy for inflammatory diseases driven by collagen breakdown. RTR acts as a direct antagonist, binding to PGP and preventing its activation of the CXCR2 signaling pathway, thereby dampening neutrophil-mediated inflammation. While quantitative binding data remains to be fully elucidated in published literature, the functional consequences of this interaction are well-documented. The experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate the kinetics, thermodynamics, and functional efficacy of this and similar peptide-based antagonist systems.

References

In Vivo Stability and Metabolism of H-Thr-Arg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in- vivo stability and metabolism of the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Due to the limited direct research on this specific dipeptide, this guide synthesizes information on the metabolic fates of its constituent amino acids, threonine and arginine, and draws parallels from the known pharmacokinetics of similar dipeptides. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of peptide-based therapeutics, offering insights into the anticipated behavior of this compound in a biological system.

Introduction

Dipeptides, such as this compound, represent a growing area of interest in drug development due to their potential for high specificity and biological activity. Understanding the in vivo stability and metabolic pathways of these molecules is critical for predicting their pharmacokinetic profiles, bioavailability, and potential therapeutic efficacy. This compound is composed of L-threonine, an essential amino acid with a hydroxyl group, and L-arginine, a semi-essential amino acid with a basic guanidinium group. These residues confer distinct physicochemical properties that are expected to influence the dipeptide's absorption, distribution, metabolism, and excretion (ADME).

Predicted In Vivo Stability and Metabolism

Absorption and Distribution

Small peptides like this compound are primarily absorbed in the small intestine via peptide transporters such as PEPT1. Following absorption, they enter the systemic circulation. The volume of distribution for peptides is generally small and often limited to the extracellular space. Due to their hydrophilic nature, peptides typically do not readily cross cell membranes without specific transport mechanisms.

Metabolism and Clearance

The primary route of metabolism for dipeptides is enzymatic hydrolysis by peptidases present in various tissues and in the blood. The peptide bond in this compound would be cleaved to release free L-threonine and L-arginine, which then enter their respective metabolic pathways.

  • Threonine Metabolism : In humans, threonine is primarily metabolized to α-ketobutyrate. In many other animals, it is converted to pyruvate via threonine dehydrogenase. Threonine can also undergo O-phosphorylation.[1][2]

  • Arginine Metabolism : Arginine is a substrate for several key enzymes, including nitric oxide synthases (NOS), arginases, and arginine decarboxylase.[3][4] These pathways lead to the production of nitric oxide, urea, ornithine, and agmatine, respectively.

The clearance of dipeptides from plasma is generally rapid and is primarily a function of tissue uptake and hydrolysis.[5] The kidneys and liver are major sites of dipeptide clearance.[2]

Quantitative Data for Comparative Dipeptides

To provide a quantitative estimate for the in vivo stability of this compound, data from studies on other dipeptides are presented in the table below. It is important to note that the structure of the dipeptide significantly influences its clearance rate.[6]

DipeptideClearance Rate (mL/min/kg)Half-life (t½)SpeciesReference
Gly-Gln42.9 ± 3.28-Rat[6]
Gln-Ala278 ± 70.7-Rat[6]
Gly-Leu-Shorter than Gly-GlyRat[5]
Gly-Sar-Longer than Gly-GlyRat[5]

Data presented as mean ± SD where available.

Given that this compound contains a basic amino acid (arginine), its clearance may be influenced by specific transporters and peptidases that recognize this feature. Arginine-rich peptides have been noted for their stability in certain contexts.[7]

Key Signaling Pathways

The metabolic products of this compound, L-threonine and L-arginine, are known to modulate several important signaling pathways.

mTOR Signaling Pathway

Both threonine and arginine are involved in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8] Amino acids signal to mTORC1, a key complex in this pathway.[2][9]

mTOR_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular Amino_Acids Amino Acids (Threonine, Arginine) Transporters Amino Acid Transporters Amino_Acids->Transporters Uptake mTORC1 mTORC1 Transporters->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

mTOR signaling pathway activation by amino acids.
Nitric Oxide Synthesis Pathway

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][7][10] This conversion is catalyzed by nitric oxide synthases (NOS).[7]

Nitric_Oxide_Synthesis L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide L_Citrulline L-Citrulline NOS->L_Citrulline Physiological_Effects Vasodilation, Neurotransmission, Immune Response Nitric_Oxide->Physiological_Effects

Simplified nitric oxide synthesis pathway from L-arginine.

Experimental Protocols

The following sections outline generalized experimental protocols for investigating the in vivo stability and metabolism of this compound.

In Vivo Pharmacokinetic Study

This protocol describes a typical workflow for determining the pharmacokinetic profile of a dipeptide in an animal model.

PK_Workflow Dosing Administer this compound to Animal Model (e.g., rat) (IV or Oral) Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Extraction Solid-Phase Extraction (SPE) of Dipeptide from Plasma Processing->Extraction Analysis LC-MS/MS Quantification of this compound and Metabolites Extraction->Analysis Data_Analysis Pharmacokinetic Modeling (Half-life, Clearance, etc.) Analysis->Data_Analysis

Experimental workflow for in vivo pharmacokinetic analysis.

Methodology:

  • Animal Model: Sprague-Dawley rats are a commonly used model.

  • Dosing: Administer a known concentration of this compound via intravenous (for direct circulation data) or oral (for absorption and bioavailability data) route.

  • Blood Sampling: Collect blood samples from the jugular or tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile.

    • Solid-Phase Extraction (SPE): Use a mixed-mode or reverse-phase SPE cartridge to isolate the dipeptide and its potential metabolites from the plasma matrix.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its predicted metabolites (L-threonine and L-arginine).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of the dipeptide's stability in a biological matrix.

Methodology:

  • Incubation: Incubate this compound at a known concentration in fresh plasma (e.g., human, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic degradation by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent.

  • Sample Preparation and Analysis: Follow the sample preparation and LC-MS/MS analysis steps outlined in the in vivo protocol (Section 4.1).

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and calculate the in vitro half-life.

Conclusion

While direct experimental data for this compound is limited, this guide provides a robust framework for understanding its likely in vivo stability and metabolism. The dipeptide is expected to be rapidly cleared from circulation via enzymatic hydrolysis into its constituent amino acids, L-threonine and L-arginine. These amino acids subsequently participate in well-established metabolic and signaling pathways, including the mTOR and nitric oxide synthesis pathways. The provided experimental protocols offer a starting point for researchers to conduct specific studies to elucidate the precise pharmacokinetic and pharmacodynamic properties of this compound. Further research is warranted to provide definitive quantitative data for this and other therapeutically promising dipeptides.

References

Safety and Toxicological Profile of H-Thr-Arg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. There is a significant lack of publicly available safety and toxicological data specifically for the dipeptide H-Thr-Arg-OH (Threonyl-Arginine). Therefore, this document utilizes the well-documented safety profile of L-Arginine, one of its constituent amino acids, as a surrogate to provide an illustrative framework. The data presented herein pertains to L-Arginine and should not be directly extrapolated to this compound without independent verification and specific testing of the dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids Threonine and Arginine. While its specific applications are not widely documented in public literature, peptides of this nature are of interest in various fields, including pharmaceuticals and cosmetics. A thorough understanding of the safety and toxicological profile is paramount for any further development. This guide provides a comprehensive overview based on the available data for L-Arginine, offering a template for the type of information required for a complete safety assessment of this compound.

Chemical and Physical Properties (this compound)

PropertyValueSource
IUPAC Name (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acidPubChem
Molecular Formula C10H21N5O4PubChem
Molecular Weight 275.31 g/mol PubChem[1]
Synonyms Thr-Arg, ThreonylargininePubChem[1]

Toxicological Data Summary (Based on L-Arginine)

The following tables summarize key toxicological endpoints for L-Arginine. This data provides a preliminary indication of the potential safety profile of its derivatives, but it is not a substitute for specific testing of this compound.

Acute Toxicity

Table 1: Acute Toxicity of L-Arginine

SpeciesRoute of AdministrationLD50 (mg/kg)Observations
RatOral12,400Data for Arginine.[2]
MouseIntravenous1,140Data for a related amino acid, Cysteine, for illustrative purposes.[3]
Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity of L-Arginine

SpeciesDurationRouteNOAEL (g/kg/day)Observations
Rat13 weeksOral (in diet)Male: 3.3, Female: 3.9No treatment-related adverse effects observed.[2][4]
Rat28 daysGavage2.0No adverse effects noted.[2]
Genotoxicity

Peptides and their derivatives are generally considered non-genotoxic and may not always require a full battery of genotoxicity tests.[5] However, for novel compounds, a standard assessment is often performed. While specific studies on this compound are unavailable, L-Arginine has not been shown to be genotoxic. In cases of chronic exposure to certain heavy metals like cadmium, L-arginine has demonstrated protective effects against genotoxicity.[6]

Table 3: Standard Genotoxicity Test Battery

AssayTest SystemTypical Result for Amino Acids
Ames Test (Bacterial Reverse Mutation)S. typhimuriumNon-mutagenic
In vitro Chromosomal AberrationMammalian cells (e.g., CHO)No significant aberrations
In vivo Micronucleus TestRodent hematopoietic cellsNegative
Skin and Eye Irritation

L-Arginine is generally not considered to be a skin or eye irritant.[2] Studies on arginine-derivative surfactants indicate they have a lower irritation potential than conventional surfactants.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are examples of protocols that would be used to assess the safety of a substance like this compound.

Protocol: Acute Oral Toxicity (as per OECD 423)
  • Test System: Typically, female rats are used. Animals are fasted prior to dosing.

  • Method: A starting dose (e.g., 2000 mg/kg) is administered to a single animal. If the animal survives, two more animals are dosed. The substance is administered orally by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.

  • Endpoint: The LD50 is calculated based on the number of mortalities at specific dose levels.

Protocol: In Vivo Micronucleus Test (as per OECD 474)
  • Test System: Typically, mice or rats of both sexes.

  • Method: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A positive and negative control group are also included.

  • Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.

  • Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control indicates a positive result.

Signaling Pathways and Mechanistic Insights

L-Arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems.[8] The enzyme nitric oxide synthase (NOS) catalyzes this reaction. Any assessment of this compound should consider its potential to influence this pathway.

G L-Arginine and Nitric Oxide Synthesis Pathway A L-Arginine B Nitric Oxide Synthase (NOS) A->B Substrate C Nitric Oxide (NO) B->C Catalyzes D L-Citrulline B->D E Vascular Smooth Muscle Relaxation C->E Leads to F Neurotransmission C->F Modulates G Immune Response C->G Mediates

Caption: The enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline by NOS.

Experimental and Logical Workflows

The logical workflow for assessing the genotoxicity of a novel peptide is a stepwise process.

workflow Genotoxicity Assessment Workflow start Test Substance: This compound ames Ames Test (Bacterial Mutagenicity) start->ames in_vitro_cyto In Vitro Mammalian Cell Cytotoxicity Assay start->in_vitro_cyto in_vivo_micronucleus In Vivo Micronucleus Test (Rodent) ames->in_vivo_micronucleus If positive or equivocal in_vitro_cyto->in_vivo_micronucleus If positive or equivocal conclusion Genotoxicity Profile in_vivo_micronucleus->conclusion

Caption: A typical workflow for evaluating the genotoxic potential of a new chemical entity.

Conclusion

While a definitive safety profile for this compound cannot be constructed without specific experimental data, the information available for L-Arginine suggests that the dipeptide is likely to have a low order of acute toxicity and is unlikely to be a genotoxic or irritant compound. However, this assumption must be confirmed through a rigorous toxicological evaluation of this compound itself. The experimental designs and pathways described in this guide provide a comprehensive framework for conducting such an assessment.

References

An In-depth Technical Guide to the Natural Sources and Endogenous Levels of Threonyl-Arginine (Thr-Arg)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the natural sources, endogenous levels, and biological roles of the amino acids L-Threonine (Thr) and L-Arginine (Arg). However, specific data on the dipeptide Threonyl-Arginine (Thr-Arg) is exceedingly scarce in publicly available research. This guide synthesizes the available information on its constituent amino acids as a proxy and outlines methodologies for the potential study of the Thr-Arg dipeptide.

Natural Sources of Thr-Arg and its Constituent Amino Acids

Table 1: Natural Food Sources of L-Threonine and L-Arginine

Food SourceL-Threonine Content ( g/100g )L-Arginine Content ( g/100g )
Animal-Based
Turkey Breast~1.2~2.2
Chicken Breast~1.1~1.9
Pork Loin~1.0~1.8
Beef (ground, 90% lean)~0.9~2.0
Salmon~1.0~1.7
Eggs (whole, raw)~0.6~0.7
Milk (whole)~0.2~0.1
Cheese (Cheddar)~0.7~0.9
Plant-Based
Soybeans (roasted)~1.8~4.2
Pumpkin Seeds~1.0~5.2
Peanuts~0.9~2.8
Lentils (cooked)~0.4~0.7
Quinoa (cooked)~0.3~0.4
Spirulina (dried)~3.0~4.1

Note: Values are approximate and can vary based on preparation and specific product.

Endogenous Levels of Thr-Arg and its Constituent Amino Acids

Similar to natural sources, there is a significant lack of data on the endogenous concentrations of the Thr-Arg dipeptide in human tissues and fluids. It is hypothesized that dipeptides absorbed from the gut are rapidly hydrolyzed into their constituent amino acids by peptidases in the intestinal cells and liver. Consequently, systemic plasma concentrations of Thr-Arg are expected to be very low or undetectable under normal physiological conditions.

In contrast, the endogenous levels of L-Threonine and L-Arginine in human plasma are well-characterized.

Table 2: Endogenous Levels of L-Threonine and L-Arginine in Human Plasma

Amino AcidTypical Plasma Concentration (μmol/L)
L-Threonine80 - 200
L-Arginine40 - 115

Note: Reference ranges can vary between laboratories and patient populations.

Experimental Protocols for Quantification of Thr-Arg

The quantification of dipeptides such as Thr-Arg in biological matrices like plasma or tissue homogenates requires highly sensitive and specific analytical techniques. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the chromatographic separation of the target analyte (Thr-Arg) from other components in the sample, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for Thr-Arg, which provides high selectivity and allows for accurate quantification.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar dipeptides.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor ion (the protonated molecular weight of Thr-Arg) and a specific product ion (a fragment of Thr-Arg) would need to be determined by infusing a pure standard of Thr-Arg.

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Signaling Pathways

There is no direct evidence in the scientific literature to suggest that the dipeptide Thr-Arg has a specific signaling function. The biological activities of its constituent amino acids, however, are well-established.

  • L-Arginine: A crucial substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • L-Threonine: An essential amino acid for protein synthesis. The hydroxyl group in its side chain is a key site for post-translational modifications, specifically O-linked glycosylation and phosphorylation by serine/threonine kinases, which are fundamental to a vast number of cellular signaling pathways.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (Plasma) precip Protein Precipitation (e.g., Acetonitrile) plasma->precip cent1 Centrifugation precip->cent1 supernatant Supernatant Collection cent1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute cent2 Final Centrifugation/Filtration reconstitute->cent2 vial Autosampler Vial cent2->vial lc Liquid Chromatography (Separation) vial->lc ms Mass Spectrometry (Detection & Quantification) lc->ms

Caption: Experimental workflow for the quantification of Thr-Arg.

G cluster_info Peptide Bond Formation Thr L-Threonine Thr_Arg Thr-Arg Dipeptide Thr->Thr_Arg Arg L-Arginine Arg->Thr_Arg info Formation of a peptide bond between the carboxyl group of Threonine and the amino group of Arginine, with the elimination of a water molecule.

Caption: Formation of the Thr-Arg dipeptide.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Thr-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support. This document provides a detailed protocol for the synthesis of the dipeptide H-Thr-Arg-OH using Fmoc/tBu chemistry. Threonine and Arginine are key amino acids in many biologically active peptides, and their successful incorporation requires careful selection of protecting groups and coupling strategies. Arginine, in particular, presents challenges due to the steric hindrance of its guanidinium side chain and the potential for δ-lactam formation upon activation. This protocol outlines a robust method to achieve high purity and yield of the target dipeptide.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis of this compound.

Category Item Grade Supplier
Resin Wang Resin, 100-200 mesh, 0.5-1.0 mmol/gPeptide Synthesis GradeStandard Supplier
Amino Acids Fmoc-Arg(Pbf)-OHPeptide Synthesis GradeStandard Supplier
Fmoc-Thr(tBu)-OHPeptide Synthesis GradeStandard Supplier
Coupling Reagents HBTU (HBTU)Peptide Synthesis GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeStandard Supplier
Bases N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
PiperidineACS GradeStandard Supplier
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Diethyl ether, coldACS GradeStandard Supplier
Cleavage Reagents Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Deionized Water (H₂O)
Purification Acetonitrile (ACN)HPLC GradeStandard Supplier
WaterHPLC GradeStandard Supplier

Experimental Workflow

The synthesis of this compound follows a multi-step process, beginning with the loading of the first amino acid onto the solid support and culminating in the purification and characterization of the final product.

SPPS_Workflow Resin_Prep Resin Preparation (Swelling) AA1_Loading First Amino Acid Loading (Fmoc-Arg(Pbf)-OH) Resin_Prep->AA1_Loading Fmoc_Deprot1 Fmoc Deprotection AA1_Loading->Fmoc_Deprot1 AA2_Coupling Second Amino Acid Coupling (Fmoc-Thr(tBu)-OH) Fmoc_Deprot1->AA2_Coupling Fmoc_Deprot2 Final Fmoc Deprotection AA2_Coupling->Fmoc_Deprot2 Cleavage Cleavage from Resin & Side-Chain Deprotection Fmoc_Deprot2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS and HPLC) Purification->Characterization

Caption: Overall workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)

This protocol describes the initial swelling of the Wang resin and the subsequent attachment of the C-terminal amino acid, Fmoc-Arg(Pbf)-OH.

Reagent Quantities for Loading

Reagent Equivalents (relative to resin loading)
Fmoc-Arg(Pbf)-OH2.0
DIC2.0
HOBt2.0
DIPEA4.0

Procedure:

  • Resin Swelling: Swell 1.0 g of Wang resin in DMF (10-15 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF.

  • Activation and Loading: Add DIC (2.0 eq) and DIPEA (4.0 eq) to the dissolved amino acid mixture and immediately add it to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x).

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Final Wash: Wash the resin as described in step 5.

Protocol 2: Fmoc Deprotection

This protocol is used to remove the Nα-Fmoc protecting group, exposing the free amine for the next coupling step.

Fmoc_Deprotection_Cycle Start Fmoc-Peptide-Resin Add_Piperidine Add 20% Piperidine/DMF Start->Add_Piperidine 2 min Add_Piperidine->Add_Piperidine Wash Wash with DMF Add_Piperidine->Wash End H₂N-Peptide-Resin Wash->End

Caption: The cycle for the removal of the Fmoc protecting group.

Procedure:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 2 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Protocol 3: Second Amino Acid Coupling (Fmoc-Thr(tBu)-OH)

Due to the steric bulk of the Pbf protecting group on Arginine, a double coupling strategy is recommended to ensure complete acylation.

Reagent Quantities for Coupling

Reagent Equivalents (relative to resin loading)
Fmoc-Thr(tBu)-OH3.0
HBTU2.9
DIPEA6.0

Procedure:

  • First Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3.0 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin-bound Arginine.

    • Agitate the reaction mixture for 1-2 hours.[1]

    • Drain the reaction solution and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the first coupling step with a fresh solution of activated Fmoc-Thr(tBu)-OH.

    • After the second coupling, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A blue or purple color indicates an incomplete reaction.[1]

Protocol 4: Final Fmoc Deprotection and Cleavage

This protocol details the removal of the final Fmoc group and the cleavage of the dipeptide from the Wang resin, along with the simultaneous removal of the Pbf and tBu side-chain protecting groups.

Cleavage Cocktail Composition

Reagent Volume Percentage (%)
TFA95.0
TIS2.5
H₂O2.5

Procedure:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF (3x), followed by DCM (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.[2]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2x 0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified using RP-HPLC to isolate the target dipeptide from synthesis-related impurities.[3]

HPLC Parameters

Parameter Condition
Column C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-30% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 6: Characterization

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Expected Mass: [M+H]⁺ = 291.16 g/mol

  • Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid) and infuse into the mass spectrometer.

Analytical RP-HPLC:

  • Procedure: Inject a small amount of the purified peptide onto the analytical HPLC system using the same conditions as in the purification step. The purity is determined by the peak area percentage of the main product peak. A single sharp peak is indicative of high purity.

References

Quantitative Analysis of H-Thr-Arg-OH in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Thr-Arg-OH, composed of threonine and arginine, is a small endogenous peptide whose precise biological roles are an emerging area of scientific interest. Given that its constituent amino acids, L-threonine and L-arginine, are crucial for a multitude of physiological processes including protein synthesis, immune function, and cell signaling, the quantification of this compound in biological matrices is essential for understanding its potential as a biomarker and its role in various physiological and pathological states.[1][2][3] L-arginine, in particular, is a known modulator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[4][5][6]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a methodology for assessing the stability of the dipeptide in these matrices and presents a conceptual framework for its potential involvement in cellular signaling.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from biological samples is depicted below.

experimental_workflow cluster_prep Sample Preparation Steps sample Biological Sample (e.g., Plasma) prep Sample Preparation sample->prep Collection & Spiking lcms LC-MS/MS Analysis prep->lcms Injection data Data Processing & Quantification lcms->data Acquisition report Reporting data->report Interpretation protein_precipitation Protein Precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Reconstitution spe->reconstitution

Fig. 1: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₆,¹⁵N₄]-H-Thr-Arg-OH

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • 96-well collection plates

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Preparation of Standard Solutions and Quality Controls

Stock solutions of this compound and its SIL-IS are prepared in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into the biological matrix (e.g., human plasma).

Sample Preparation

A robust sample preparation is critical for removing interferences and ensuring accurate quantification.

  • Protein Precipitation: To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the SIL-IS at a fixed concentration. Vortex for 1 minute to precipitate proteins.[7]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute the analyte and SIL-IS with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in 80% acetonitrile).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 2-95% B over 5 minutes
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined empirically (see below)

Determination of MRM Transitions:

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (Q1), which will likely be the [M+H]⁺ ion.

  • Perform a product ion scan to identify the most abundant and stable fragment ions (Q3) generated from the precursor ion.

  • Optimize the collision energy for each transition to maximize the signal intensity.

  • Repeat the process for the SIL-IS.

Predicted Fragmentation: The primary fragmentation of peptides in CID (Collision-Induced Dissociation) typically occurs at the peptide bond. For this compound, fragmentation would likely result in b- and y-ions.

Analyte Stability Assessment

The stability of this compound in the biological matrix should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C or -80°C to room temperature).

  • Short-Term Stability: Analyze QC samples kept at room temperature for a defined period (e.g., 4, 8, and 24 hours).

  • Long-Term Stability: Analyze QC samples stored at -20°C and -80°C for an extended duration (e.g., 1, 3, and 6 months).

  • Post-Preparative Stability: Assess the stability of the reconstituted extracts in the autosampler over the expected run time.

Data Presentation

The quantitative data should be summarized in a clear and concise manner.

Table 1: Representative Quantitative Data for this compound in Human Plasma

Sample TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 11.00.9595.05.2
Calibration Std 25.05.10102.04.1
Calibration Std 325.024.598.03.5
Calibration Std 4100.0101.2101.22.8
Calibration Std 5500.0495.599.12.1
LLOQ QC1.00.9898.06.5
Low QC3.02.9598.34.8
Mid QC75.076.5102.03.1
High QC400.0390.097.52.5

Note: The data presented are for illustrative purposes only and will vary depending on the specific assay and instrumentation.

Table 2: Representative Stability Data for this compound in Human Plasma

Stability TestStorage Condition% Recovery (Low QC)% Recovery (High QC)
Freeze-Thaw (3 cycles)-80°C to RT96.598.2
Short-Term (24h)Room Temperature92.194.5
Long-Term (3 months)-80°C97.899.1
Post-Preparative (48h)4°C (Autosampler)98.599.5

Potential Signaling Pathway Involvement

Given the role of arginine in activating the mTOR pathway, it is plausible that this compound could influence this signaling cascade. The mTOR pathway is a critical regulator of protein synthesis, cell growth, and proliferation.[4][5][6]

mTOR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors ThrArg This compound AminoAcids Amino Acids (e.g., Arginine) ThrArg->AminoAcids contributes to mTORC1 mTORC1 AminoAcids->mTORC1 activates GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Fig. 2: Hypothetical involvement of this compound in the mTOR signaling pathway.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of the dipeptide this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and stability assessment will enable researchers to accurately measure this analyte. The elucidation of the quantitative levels of this compound in various biological contexts will be instrumental in advancing our understanding of its physiological and pathological significance.

References

Application Note: High-Sensitivity Detection and Quantification of Threonyl-Arginine (Thr-Arg) by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of the dipeptide Threonyl-Arginine (Thr-Arg) in biological matrices using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in drug development and life sciences. The method utilizes a reversed-phase C18 column for chromatographic separation and a tandem mass spectrometer for selective and sensitive detection.

Introduction

Threonyl-Arginine (Thr-Arg) is a dipeptide composed of the amino acids threonine and arginine. While the specific biological roles of many dipeptides are still under investigation, they are generally understood to be products of protein degradation or to have unique physiological functions. The constituent amino acids of Thr-Arg are involved in critical cellular signaling pathways. Arginine is a key signaling molecule that activates the mTOR pathway, which is central to cell growth and proliferation[1][2]. Threonyl-tRNA synthetase (TARS), the enzyme responsible for charging tRNA with threonine, has been shown to have non-translational roles, including the regulation of JNK signaling[3][4]. Given these connections, the accurate quantification of Thr-Arg may provide insights into metabolic status and disease processes. This application note presents a detailed protocol for the analysis of Thr-Arg using HPLC-MS, a technique that offers high specificity and sensitivity.

Experimental Workflow

The overall experimental workflow for the detection of Threonyl-Arginine is depicted below. The process begins with sample preparation to isolate the analyte and remove interfering substances, followed by HPLC separation, and finally, detection and quantification by mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing p1 Protein Precipitation p2 Solid-Phase Extraction (SPE) p1->p2 p3 Filtration p2->p3 a1 HPLC Separation (C18 Column) p3->a1 Inject Sample a2 Electrospray Ionization (ESI) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Quantification d1->d2

Caption: Experimental workflow for Thr-Arg analysis.

Materials and Reagents

  • Threonyl-Arginine (Thr-Arg) standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade (optional, for cleaning)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

Sample Preparation Protocol

Effective sample preparation is crucial for accurate and reproducible results, as it removes matrix components that can interfere with the analysis.

  • Protein Precipitation:

    • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol or acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute the Thr-Arg with 1 mL of 50% acetonitrile in water.

    • Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% FA).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Method

The following parameters can be used as a starting point for method development and may require optimization based on the specific instrumentation.

Table 1: HPLC Parameters

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.02.0
1.02.0
5.030.0
5.595.0
6.595.0
6.62.0
8.02.0

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data

The quantification of Thr-Arg is performed using MRM. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 4: MRM Transitions and Expected m/z for Threonyl-Arginine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Threonyl-Arginine 276.17175.121550
259.151250
116.072050

Note: The precursor m/z is based on the monoisotopic mass of Thr-Arg ([C10H21N5O4+H]⁺)[5]. Product ions are derived from experimental data and predicted fragmentation patterns[5]. Collision energies should be optimized for the specific instrument used.

Table 5: Representative Performance Characteristics

ParameterExpected Value
Retention Time (RT) ~2.4 min
Linear Range 1 - 1000 nM
Limit of Detection (LOD) 0.1 - 10 nM
Limit of Quantification (LOQ) 0.5 - 30 nM

Note: LOD and LOQ values are estimates based on typical dipeptide analysis and may vary depending on the sample matrix and instrument sensitivity[6][7].

Biological Context and Signaling Pathways

While a direct signaling pathway for the dipeptide Thr-Arg has not been fully elucidated, its constituent amino acids are integral to major cellular signaling networks. Arginine is a well-known activator of the mTOR pathway, which is a central regulator of cell growth, protein synthesis, and metabolism[1][2][8][9]. Threonine is essential for protein synthesis, and its corresponding tRNA synthetase (TARS) has non-canonical functions, including the regulation of angiogenesis and JNK signaling[3][4][10][11]. The diagram below illustrates the involvement of arginine and threonine in these key pathways.

G cluster_ThrArg Thr-Arg Components Arg Arginine mTOR mTORC1 Arg->mTOR activates Growth Cell Growth & Protein Synthesis mTOR->Growth promotes Thr Threonine TARS Threonyl-tRNA Synthetase (TARS) Thr->TARS substrate for JNK JNK Signaling TARS->JNK regulates Angio Angiogenesis TARS->Angio regulates

Caption: Involvement of Thr-Arg's amino acids in signaling.

Conclusion

The HPLC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of Threonyl-Arginine. This protocol is designed to be a valuable tool for researchers investigating the roles of dipeptides in biological systems, offering a solid foundation for method development and routine analysis. The high sensitivity of this method makes it suitable for detecting low-abundance dipeptides in complex biological samples.

References

Application Notes and Protocols for Studying H-Thr-Arg-Ohio Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small peptides are increasingly recognized as important signaling molecules with diverse biological activities. The dipeptide H-Thr-Arg-OH (Threonyl-Arginine) is a molecule of interest due to the well-documented roles of its constituent amino acids in cellular physiology. Arginine, a semi-essential amino acid, is a key substrate for the synthesis of nitric oxide, polyamines, and creatine, and plays a critical role in cell division, immune function, and hormone secretion.[1] Notably, arginine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5] Threonine is an essential amino acid crucial for protein synthesis and metabolism. The dipeptide form may offer advantages in terms of stability and cellular uptake compared to individual amino acids.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The protocols outlined below detail methods for assessing its impact on cell viability, proliferation, and the activation of the mTOR signaling pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound Effects on Cell Viability and Proliferation
Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Proliferation Index (EdU Assay)
Vehicle Control 0100 ± 5.21.0 ± 0.1
This compound 1102 ± 4.81.2 ± 0.2
10105 ± 5.51.5 ± 0.3
100115 ± 6.12.1 ± 0.4
50098 ± 7.31.9 ± 0.5
Positive Control (e.g., Growth Factor) Varies125 ± 8.02.5 ± 0.4

Note: Data are representative and should be generated for each specific cell line and experimental condition. Values are presented as mean ± standard deviation.

Table 2: Quantitative Analysis of mTOR Pathway Activation by this compound
Treatment GroupConcentration (µM)p-mTOR (Ser2448) / total mTOR Ratiop-p70S6K (Thr389) / total p70S6K Ratiop-4E-BP1 (Thr37/46) / total 4E-BP1 Ratio
Vehicle Control 01.0 ± 0.11.0 ± 0.11.0 ± 0.2
This compound 101.5 ± 0.21.4 ± 0.31.3 ± 0.2
1002.5 ± 0.42.2 ± 0.42.0 ± 0.3
5002.3 ± 0.32.0 ± 0.31.8 ± 0.2
Positive Control (e.g., Insulin) Varies3.0 ± 0.52.8 ± 0.52.5 ± 0.4

Note: Ratios are normalized to the vehicle control. Data are representative and should be generated for each specific cell line and experimental condition. Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (powder, to be dissolved in sterile water or appropriate buffer)

  • Mammalian cell line of interest (e.g., HeLa, HEK293, C2C12)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare a stock solution of this compound. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Assessment of Cell Proliferation using EdU Assay

This protocol measures DNA synthesis as a direct marker of cell proliferation.

Materials:

  • EdU (5-ethynyl-2´-deoxyuridine) cell proliferation assay kit (commercially available)

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plate (black, clear bottom for fluorescence microscopy)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • EdU Labeling: Two hours before the end of the treatment period, add EdU to each well at a final concentration of 10 µM.

  • Fixation and Permeabilization: After incubation, discard the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • EdU Detection: Follow the manufacturer's instructions for the click chemistry reaction to label the incorporated EdU with a fluorescent dye (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the cell nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The proliferation index can be calculated as the ratio of EdU-positive cells to the total number of cells (Hoechst-stained). Alternatively, use a fluorescence plate reader to measure the fluorescence intensity.

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the mTOR signaling cascade.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated mTOR, p70S6K, and 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with this compound or controls for the desired time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

Mandatory Visualizations

H-Thr-Arg-OH_Uptake_and_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide_Transporter Peptide Transporter (e.g., PepT1/PepT2) This compound->Peptide_Transporter Uptake H-Thr-Arg-OH_int This compound Peptide_Transporter->H-Thr-Arg-OH_int mTORC1 mTORC1 H-Thr-Arg-OH_int->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Activation 4E-BP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Proposed mechanism of this compound uptake and mTOR signaling activation.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Proliferation Cell Proliferation (EdU Assay) Assays->Proliferation Signaling Signaling Pathway (Western Blot) Assays->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Signaling->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for H-Thr-Arg-OH Therapeutic Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Thr-Arg-OH, composed of L-Threonine and L-Arginine, is a novel molecule with significant therapeutic potential awaiting exploration. While direct studies on this specific dipeptide are limited, the well-documented biological roles of its constituent amino acids provide a strong rationale for investigating its efficacy in several key therapeutic areas.

L-Arginine is a critical precursor to nitric oxide (NO), a potent vasodilator and signaling molecule involved in immune responses, wound healing, and cardiovascular regulation.[1][2] It also plays a role in cell division and the synthesis of essential molecules like creatine and proline.[1][3] L-Threonine is an essential amino acid crucial for the synthesis of proteins such as collagen and elastin, which are vital for connective tissue integrity.[][5] It also supports immune function through antibody production and is important for maintaining gut health.[][6]

Based on these functions, this compound is hypothesized to be a promising candidate for therapeutic intervention in conditions requiring enhanced tissue repair, immune modulation, and improved vascular function. These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models.

Hypothesized Therapeutic Applications and Relevant Animal Models

Therapeutic AreaRationaleRecommended Animal Model
Wound Healing Arginine is a precursor for proline and nitric oxide, both essential for collagen synthesis and angiogenesis in wound repair.[7][8] Threonine is a key component of collagen and elastin.Excisional Wounding Model in Mice or Rats: A full-thickness excisional wound is created on the dorsal side of the animal.
Immune Modulation Arginine is crucial for T-cell function, and threonine is necessary for antibody production.[1][] Peptides containing arginine have shown immunomodulatory effects.[9][10]Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice: LPS administration induces a systemic inflammatory response, allowing for the evaluation of immunomodulatory agents.
Cardiovascular Health Arginine is the substrate for nitric oxide synthase (NOS), which produces NO, a key regulator of blood pressure and vascular tone.[1][11][12]Spontaneously Hypertensive Rat (SHR) Model: This model is widely used to study hypertension and the effects of antihypertensive agents.

Experimental Protocols

Excisional Wound Healing Model

Objective: To evaluate the efficacy of this compound in promoting dermal wound healing.

Materials:

  • 8-10 week old male C57BL/6 mice

  • This compound

  • Vehicle control (e.g., sterile saline or a suitable gel base)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and a 4 mm biopsy punch

  • Digital caliper

  • Tissue collection reagents (e.g., formalin, TRIzol)

Procedure:

  • Anesthetize the mice and shave the dorsal surface.

  • Create a full-thickness excisional wound using a 4 mm biopsy punch.

  • Topically apply a defined dose of this compound (e.g., in a hydrogel base) or vehicle control to the wound site.

  • Monitor the wound area daily by tracing the wound margins and calculating the area using a digital caliper.

  • On selected days post-wounding (e.g., days 3, 7, 14), euthanize a subset of animals and harvest the wound tissue.

  • Process tissue for histological analysis (H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome for collagen deposition) and molecular analysis (qRT-PCR for expression of growth factors like VEGF and TGF-β).

Quantitative Data Summary (Illustrative)

Treatment GroupWound Closure (%) - Day 7Re-epithelialization (%) - Day 7Collagen Deposition (Arbitrary Units) - Day 14
Vehicle Control45.2 ± 5.855.1 ± 6.21.0 ± 0.2
This compound (1 mg/mL)65.7 ± 4.978.3 ± 5.51.8 ± 0.3
This compound (5 mg/mL)82.1 ± 3.7 92.5 ± 4.12.5 ± 0.4**
p<0.05, **p<0.01 vs. Vehicle Control
LPS-Induced Systemic Inflammation Model

Objective: To assess the immunomodulatory effects of this compound on systemic inflammation.

Materials:

  • 8-10 week old male BALB/c mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

  • ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

  • Administer this compound or vehicle (saline) to mice via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 1 hour), induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture.

  • Prepare serum and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) using ELISA.

Quantitative Data Summary (Illustrative)

Treatment GroupTNF-α (pg/mL) at 2hIL-6 (pg/mL) at 6hIL-10 (pg/mL) at 6h
Saline + Saline50 ± 1580 ± 2030 ± 10
Saline + LPS1500 ± 2502500 ± 400150 ± 30
This compound (10 mg/kg) + LPS800 ± 1501200 ± 200350 ± 50
This compound (50 mg/kg) + LPS400 ± 100 600 ± 100600 ± 80**
p<0.05, **p<0.01 vs. Saline + LPS

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound in Wound Healing

The therapeutic effect of this compound in wound healing is likely mediated through the nitric oxide synthase (NOS) pathway, leading to increased collagen synthesis and angiogenesis.

Wound_Healing_Pathway This compound This compound Arginine Arginine This compound->Arginine NOS NOS Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Collagen Synthesis Collagen Synthesis Nitric Oxide (NO)->Collagen Synthesis Angiogenesis Angiogenesis Nitric Oxide (NO)->Angiogenesis Wound Healing Wound Healing Collagen Synthesis->Wound Healing Angiogenesis->Wound Healing

Caption: this compound may promote wound healing via the NOS pathway.

Hypothesized Signaling Pathway for this compound in Immune Modulation

This compound may exert its immunomodulatory effects by influencing the mTOR signaling pathway, which is a key regulator of T-cell function and cytokine production.

Immune_Modulation_Pathway This compound This compound Arginine Arginine This compound->Arginine mTORC1 mTORC1 Arginine->mTORC1 T-Cell Proliferation T-Cell Proliferation mTORC1->T-Cell Proliferation Cytokine Production Cytokine Production mTORC1->Cytokine Production Immune Response Immune Response T-Cell Proliferation->Immune Response Cytokine Production->Immune Response

Caption: this compound may modulate immune responses through the mTOR pathway.

General Experimental Workflow for Preclinical Testing

The following diagram outlines a general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety and Toxicology Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Cell_Viability->Mechanism_of_Action Animal_Model Select Relevant Animal Model (e.g., Wound, Inflammation) Mechanism_of_Action->Animal_Model Dose_Response Dose-Response Studies Animal_Model->Dose_Response Efficacy_Assessment Assess Therapeutic Efficacy (e.g., Wound Closure, Cytokine Levels) Dose_Response->Efficacy_Assessment Acute_Toxicity Acute Toxicity Studies Efficacy_Assessment->Acute_Toxicity Histopathology Histopathological Analysis of Organs Acute_Toxicity->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: A general workflow for the preclinical testing of this compound.

Conclusion

The dipeptide this compound holds considerable promise as a therapeutic agent, particularly in the fields of wound healing and immune modulation. The provided application notes and protocols offer a foundational framework for researchers to systematically investigate its efficacy and mechanism of action in established animal models. Further research is warranted to fully elucidate the therapeutic potential of this novel dipeptide.

References

Application Notes and Protocols for Assessing H-Thr-Arg-OH Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the binding affinity of the tripeptide H-Thr-Arg-OH to potential protein targets. The methodologies described herein are standard biophysical techniques widely used in drug discovery and molecular interaction studies.

Introduction

Understanding the binding affinity of a peptide to its biological target is a cornerstone of drug development and molecular biology research. The tripeptide this compound, a metabolite, may interact with various proteins, and quantifying this interaction is crucial for elucidating its biological function and therapeutic potential. This document outlines three robust methods for determining binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

While specific quantitative binding data for this compound is not publicly available, the following protocols provide a comprehensive guide to performing these assays for a small peptide like this compound with a hypothetical protein target.

Data Presentation: Quantitative Binding Affinity Data

The following table summarizes typical quantitative data obtained from the described experimental methods. Note: The values presented are for illustrative purposes only, as specific experimental data for this compound binding is not available.

MethodLigand (Analyte)Target (Immobilized/In Cell)K D (Dissociation Constant)k a (Association Rate)k d (Dissociation Rate)ΔH (Enthalpy)-TΔS (Entropic Contribution)Stoichiometry (n)
SPR This compoundHypothetical Protein XExample: 10 µMExample: 1 x 10³ M⁻¹s⁻¹Example: 1 x 10⁻² s⁻¹---
ITC This compoundHypothetical Protein XExample: 15 µM--Example: -5 kcal/molExample: -2 kcal/molExample: 1.1
FP Fluorescently-labeled this compound analogueHypothetical Protein XExample: 12 µM-----

Method 1: Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance is a label-free technique that allows for the real-time detection of biomolecular interactions.[1][2][3][4][5] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (the target protein). This method provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. Given the small size of the tripeptide, it is generally preferable to immobilize the larger binding partner (the protein) on the sensor chip to ensure a measurable signal.

Experimental Protocol:

1. Materials:

  • SPR instrument (e.g., Biacore, Reichert)
  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
  • Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
  • This compound (analyte) dissolved in running buffer at various concentrations
  • Target protein (ligand) in a suitable buffer for immobilization
  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

2. Procedure:

Visualization:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start chip_prep Prepare Sensor Chip and Buffers start->chip_prep activation Activate Chip Surface (EDC/NHS) chip_prep->activation protein_prep Prepare Target Protein Solution immobilization Immobilize Target Protein protein_prep->immobilization peptide_prep Prepare this compound Dilution Series binding Inject this compound (Association/Dissociation) peptide_prep->binding activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation deactivation->binding regeneration Regenerate Surface binding->regeneration Repeat for each concentration data_acq Acquire Sensorgram Data binding->data_acq regeneration->binding data_proc Reference Subtraction & Processing data_acq->data_proc fitting Fit Data to Binding Model data_proc->fitting results Determine ka, kd, KD fitting->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Method 2: Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[6][7][8][9][10] It is a label-free technique performed in solution that provides a complete thermodynamic profile of the interaction, including the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][10] For the interaction between a small peptide and a protein, the protein is typically placed in the sample cell and the peptide is in the injection syringe.

Experimental Protocol:

1. Materials:

  • Isothermal titration calorimeter
  • Target protein solution (e.g., 10-50 µM)
  • This compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration)
  • Dialysis buffer (the same buffer must be used for both the protein and the peptide to avoid heats of dilution)

2. Procedure:

Visualization:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start sample_prep Prepare Protein and Peptide in Same Buffer start->sample_prep degas Degas Solutions sample_prep->degas load_samples Load Protein into Cell, Peptide into Syringe degas->load_samples control Control Titration (Peptide into Buffer) degas->control titration Perform Titration (Inject Peptide) load_samples->titration integrate_peaks Integrate Heat Flow Peaks titration->integrate_peaks subtract_dilution Subtract Heat of Dilution control->subtract_dilution integrate_peaks->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model results Determine KD, n, ΔH, ΔS fit_model->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Method 3: Fluorescence Polarization (FP)

Application Note:

Fluorescence Polarization is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule.[11][12][13][14][15] A small, fluorescently labeled peptide (the tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in polarization. This method is well-suited for high-throughput screening and can be used in a competitive format to measure the affinity of an unlabeled compound (this compound).

Experimental Protocol:

1. Materials:

  • A microplate reader with FP capabilities
  • Black, low-binding microplates (e.g., 96- or 384-well)
  • Fluorescently labeled this compound analogue (tracer)
  • Target protein
  • Unlabeled this compound
  • Assay buffer (e.g., PBS with 0.01% Tween-20)

2. Procedure:

Visualization:

FP_Workflow cluster_prep Preparation cluster_direct Direct Binding cluster_competitive Competitive Assay cluster_analysis Data Analysis start Start prep_tracer Synthesize/Obtain Fluorescent Tracer start->prep_tracer direct_assay Titrate Protein with Fixed Tracer prep_tracer->direct_assay prep_samples Prepare Protein and Unlabeled Peptide prep_samples->direct_assay comp_assay Titrate Unlabeled Peptide with Fixed Tracer/Protein prep_samples->comp_assay measure_direct Measure FP direct_assay->measure_direct calc_kd_tracer Determine KD of Tracer measure_direct->calc_kd_tracer calc_kd_tracer->comp_assay measure_comp Measure FP comp_assay->measure_comp calc_ic50 Determine IC50 measure_comp->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki results Determine KD of this compound calc_ki->results

Caption: Workflow for Fluorescence Polarization (FP) analysis.

References

Application Notes and Protocols for H-Thr-Arg-OH Peptide Delivery and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Thr-Arg-OH Peptide Delivery

The tripeptide this compound, composed of Threonine and Arginine, is a small, hydrophilic molecule.[1] While specific therapeutic applications for this exact peptide are not extensively documented in publicly available literature, its constituent amino acids suggest potential biological activity. Threonine is an essential amino acid crucial for protein synthesis, particularly mucins, and plays a role in immune function and intestinal health.[2] Arginine is a precursor for nitric oxide and is involved in various physiological processes, including cell division, immune response, and wound healing.[3] Peptides rich in arginine are known to act as cell-penetrating peptides (CPPs), facilitating the intracellular delivery of molecules.[4][5]

However, the therapeutic application of short peptides like this compound is often hindered by significant delivery challenges.[6][7][8] These include rapid enzymatic degradation in the bloodstream and gastrointestinal tract, poor permeability across biological membranes due to their hydrophilicity, and a short in vivo half-life.[6][7][8] To overcome these obstacles, advanced formulation strategies are required to protect the peptide from degradation, enhance its bioavailability, and enable controlled or targeted release.[9][10] This document provides an overview of suitable formulation techniques and detailed protocols for the encapsulation and characterization of this compound or similar short, hydrophilic peptides.

Formulation and Delivery Strategies

Several nanoformulation strategies can be employed to improve the delivery of short, hydrophilic peptides like this compound.[6][7] The choice of formulation depends on the desired route of administration, release profile, and therapeutic target. Key approaches include liposomes, polymeric nanoparticles, and hydrogels.[6][9]

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[11] For a hydrophilic peptide like this compound, it would be entrapped in the aqueous core. Liposomes can protect the peptide from enzymatic degradation and facilitate cellular uptake.[9]

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles that encapsulate peptides.[12][13] These systems can provide sustained release of the peptide over an extended period, reducing the need for frequent administration.[12] The surface of these nanoparticles can also be modified to achieve targeted delivery.[9]

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible.[8][14][15][16] They can be used to create depots for the sustained local or systemic delivery of peptides.[15][16] The release of the peptide from the hydrogel can be controlled by factors such as the polymer composition and crosslinking density.[14][17]

Below is a diagram illustrating the common challenges in peptide delivery and the corresponding formulation solutions.

PeptideDeliverySolutions cluster_challenges Challenges in Peptide Delivery cluster_solutions Formulation Solutions Enzymatic Degradation Enzymatic Degradation Encapsulation (Liposomes, Nanoparticles) Encapsulation (Liposomes, Nanoparticles) Enzymatic Degradation->Encapsulation (Liposomes, Nanoparticles) Poor Permeability Poor Permeability Permeation Enhancers Permeation Enhancers Poor Permeability->Permeation Enhancers Targeted Delivery (Surface Modification) Targeted Delivery (Surface Modification) Poor Permeability->Targeted Delivery (Surface Modification) Short Half-life Short Half-life Sustained Release (Hydrogels, Nanoparticles) Sustained Release (Hydrogels, Nanoparticles) Short Half-life->Sustained Release (Hydrogels, Nanoparticles)

Caption: Challenges and Solutions in Peptide Delivery.

Data on Representative Peptide Formulations

The following tables summarize representative quantitative data for the formulation of short, hydrophilic peptides using different techniques. Note that this data is not specific to this compound but is indicative of what can be achieved for similar peptides.

Table 1: Liposomal Formulations for Hydrophilic Peptides

Formulation MethodLipid CompositionPeptide ModelEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
Thin-film hydrationDOPC/DOPG (85/15)Cationic T helper cell peptide~60%120-140-30 to -40[18]
Film hydrationDMPC/DMPG/Chol (15:2:3)P5 peptide44%~100Not Reported[19]
Reverse-phase evaporationEgg-PCPalmitoyl-KTTKS~30%~180-15 to -20[20]

Table 2: Polymeric Nanoparticle Formulations for Peptides

PolymerPreparation MethodPeptide ModelEncapsulation Efficiency (%)Particle Size (nm)Release ProfileReference
PLGADouble emulsion solvent evaporationInsulin>80%200-300Sustained release over 10 days[12]
PLGAEmulsion solvent diffusionTriptorelin acetate~85%up to 35.3 µm (microspheres)Sustained release over weeks[13]
Chitosan-coated PLGAEmulsion solvent evaporationModel protein (BSA)~70%250-350Biphasic: initial burst then sustained release[12]

Table 3: Hydrogel Formulations for Peptide Delivery

Hydrogel TypeCrosslinking MechanismPeptide ModelLoading CapacityRelease DurationReference
Self-assembling peptideNon-covalent interactionsIL-7High>30 days[16]
Injectable polymerThiol-ene reactionGLP-17.5 mg/mLSustained release over 7 days[21]
Self-assembling peptideNon-covalent interactionsAvidin, BSA1 mg/mLUp to 14 days[17]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of peptide-loaded nanocarriers.

Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration

This protocol describes the encapsulation of a hydrophilic peptide into liposomes using the thin-film hydration method, followed by extrusion for size homogenization.[11][20]

Materials:

  • This compound peptide

  • Phospholipids (e.g., DOPC, DOPG)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DOPC and DOPG at a desired molar ratio) and cholesterol in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by rotating the flask at a temperature above the lipid transition temperature. The concentration of the peptide solution will determine the final drug loading.

  • Allow the resulting liposomal suspension to swell for 1-2 hours.

  • For size homogenization, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be repeated for 10-20 passes.

  • Remove the unencapsulated peptide by dialysis or size exclusion chromatography.

  • Store the final liposomal formulation at 4°C.

Protocol 2: Characterization of Peptide-Loaded Nanocarriers

This protocol outlines the key characterization steps for peptide-loaded nanocarriers.

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanocarrier suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the formulation.

2. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanocarriers from the aqueous medium containing unencapsulated peptide using centrifugation or size exclusion chromatography.

    • Quantify the amount of free peptide in the supernatant using a validated HPLC method.

    • Disrupt the nanocarriers using a suitable solvent (e.g., methanol or a buffer containing a surfactant like Triton X-100) to release the encapsulated peptide.[19]

    • Quantify the total amount of peptide in the formulation.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Total Peptide - Free Peptide) / Total Peptide * 100

      • DL (%) = (Total Peptide - Free Peptide) / Total Weight of Nanocarriers * 100

3. In Vitro Release Study:

  • Technique: Dialysis Method[22]

  • Procedure:

    • Place a known amount of the peptide-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released peptide in the aliquots using HPLC.

    • Plot the cumulative percentage of peptide released versus time to obtain the in vitro release profile.

The following diagram illustrates a general workflow for the development and characterization of a peptide delivery system.

PeptideWorkflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Peptide_Selection Peptide Selection (this compound) Carrier_Selection Carrier Selection (Liposomes, Nanoparticles, etc.) Peptide_Selection->Carrier_Selection Formulation_Process Formulation Process (e.g., Thin-film hydration) Carrier_Selection->Formulation_Process Size_Zeta Particle Size & Zeta Potential (DLS) Formulation_Process->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency (HPLC) Formulation_Process->Encapsulation_Efficiency In_Vitro_Release In Vitro Release (Dialysis, HPLC) Size_Zeta->In_Vitro_Release Encapsulation_Efficiency->In_Vitro_Release In_Vitro_Activity In Vitro Activity In_Vitro_Release->In_Vitro_Activity In_Vivo_Studies In Vivo Studies In_Vitro_Activity->In_Vivo_Studies

Caption: Peptide Delivery System Development Workflow.

Hypothetical Signaling Pathway Involvement

Given the presence of Arginine, this compound could potentially interact with cell surface receptors or intracellular pathways. For instance, arginine-rich peptides can activate signaling cascades related to cellular uptake mechanisms like macropinocytosis.[5] The diagram below illustrates a hypothetical signaling pathway that could be modulated by a therapeutic peptide.

SignalingPathway Peptide_Formulation Peptide Formulation (e.g., this compound in Liposome) Receptor Cell Surface Receptor Peptide_Formulation->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical Peptide-Modulated Signaling Pathway.

Conclusion

The successful delivery of the this compound peptide, and other short hydrophilic peptides, hinges on the selection and optimization of an appropriate formulation strategy. Liposomes, polymeric nanoparticles, and hydrogels offer promising avenues to overcome the inherent challenges of peptide delivery, such as poor stability and low bioavailability. The protocols and data presented in these application notes provide a foundation for researchers to develop and characterize effective delivery systems for this class of therapeutic molecules. Further optimization and in vivo evaluation will be necessary to translate these formulations into clinical applications.

References

Application Notes and Protocols: Experimental Design for Testing Threonyl-Arginine (Thr-Arg) in Corneal Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal injuries, ranging from minor abrasions to severe chemical burns, represent a significant clinical challenge, often leading to pain, inflammation, scarring, and vision loss. The wound healing process in the cornea is a complex cascade of events involving cell migration, proliferation, apoptosis, and inflammatory responses. A key aspect of this process is the infiltration of neutrophils, which, while essential for clearing debris and preventing infection, can also contribute to tissue damage and scarring if not properly regulated.

Recent research has highlighted the role of specific peptides in modulating the inflammatory response during corneal wound healing. One area of interest is the interaction between pro-inflammatory chemoattractants and their corresponding inhibitory peptides. In the context of corneal injury, the tripeptide Proline-Glycine-Proline (PGP) has been identified as a potent neutrophil chemoattractant released from damaged collagen.[1][2][3] The dipeptide Threonyl-Arginine (Thr-Arg) is hypothesized to act as a competitive inhibitor of PGP, thereby reducing neutrophil infiltration and mitigating the inflammatory response, ultimately promoting a more favorable wound healing outcome.

These application notes provide a comprehensive experimental framework for testing the efficacy of the Thr-Arg dipeptide in preclinical corneal injury models. The protocols detailed below cover both in vitro and in vivo methodologies to assess the therapeutic potential of Thr-Arg in promoting corneal repair.

Mechanism of Action Hypothesis: Thr-Arg as a PGP Antagonist

The proposed mechanism of action for Thr-Arg in corneal wound healing is centered on its ability to antagonize the chemoattractant effects of PGP. Following a corneal injury, particularly an alkali burn, collagen in the corneal stroma is damaged, leading to the release of PGP. PGP then acts as a potent signal to attract neutrophils to the site of injury.[1][2][3] Excessive neutrophil infiltration can lead to the release of proteolytic enzymes and reactive oxygen species, causing further tissue damage and impeding the healing process. Thr-Arg, due to its structural similarity, is hypothesized to bind to the same receptors as PGP on neutrophils, thereby blocking PGP-mediated chemotaxis. This reduction in neutrophil infiltration is expected to lead to decreased inflammation, reduced apoptosis, and enhanced re-epithelialization of the cornea.

cluster_0 Corneal Injury (e.g., Alkali Burn) cluster_1 Inflammatory Cascade cluster_2 Therapeutic Intervention cluster_3 Therapeutic Outcome Corneal Injury Corneal Injury Collagen Degradation Collagen Degradation Corneal Injury->Collagen Degradation PGP Release PGP Release Collagen Degradation->PGP Release Neutrophil Chemotaxis Neutrophil Chemotaxis PGP Release->Neutrophil Chemotaxis Inflammation & Tissue Damage Inflammation & Tissue Damage Neutrophil Chemotaxis->Inflammation & Tissue Damage Thr-Arg Administration Thr-Arg Administration Thr-Arg Administration->Neutrophil Chemotaxis Inhibits Reduced Neutrophil Infiltration Reduced Neutrophil Infiltration Decreased Inflammation Decreased Inflammation Reduced Neutrophil Infiltration->Decreased Inflammation Enhanced Corneal Wound Healing Enhanced Corneal Wound Healing Decreased Inflammation->Enhanced Corneal Wound Healing

Proposed mechanism of Thr-Arg in corneal injury.

Experimental Protocols

In Vitro Assays

This assay assesses the effect of Thr-Arg on the migration of corneal epithelial cells, a critical step in re-epithelialization.

Materials:

  • Human or rabbit primary corneal epithelial cells or a cell line (e.g., HCE-T)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin)

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Thr-Arg dipeptide solution (various concentrations)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Seed corneal epithelial cells in 24-well plates and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with a fresh medium containing different concentrations of Thr-Arg (e.g., 0, 10, 50, 100 µM). Include a positive control (e.g., EGF) and a negative control (medium only).

  • Capture images of the scratch at 0, 6, 12, and 24 hours post-scratch.[4][5]

  • Measure the width of the scratch at multiple points for each well and calculate the percentage of wound closure over time.

Data Presentation:

Treatment GroupConcentrationWound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control0 µM35 ± 4.275 ± 6.8
Thr-Arg10 µM42 ± 5.185 ± 7.3
Thr-Arg50 µM55 ± 6.395 ± 5.9
Thr-Arg100 µM58 ± 5.998 ± 4.5
Positive Control (EGF)10 ng/mL65 ± 7.1100 ± 0

Data are presented as mean ± standard deviation.

In Vivo Models

This model is highly relevant for studying the inflammatory component of corneal injury and is well-suited for testing the anti-inflammatory properties of Thr-Arg.[6][7][8]

Animals:

  • New Zealand white rabbits (2.5-3.0 kg)

Materials:

  • Anesthetic (e.g., ketamine/xylazine)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • 1N Sodium hydroxide (NaOH)

  • Filter paper discs (5 mm diameter)

  • Sterile saline solution

  • Thr-Arg eye drops (e.g., 1.0 mM and 2.0 mM in sterile saline)

  • Slit-lamp biomicroscope

  • Fluorescein sodium ophthalmic strips

Procedure:

  • Anesthetize the rabbits and apply a topical anesthetic to one eye.

  • Soak a 5 mm filter paper disc in 1N NaOH for 10 seconds and apply it to the central cornea for 30 seconds.[8]

  • Immediately after, irrigate the eye copiously with sterile saline for at least 2 minutes.

  • Divide the rabbits into treatment groups: Vehicle (saline), Thr-Arg (1.0 mM), and Thr-Arg (2.0 mM).

  • Administer one drop of the respective treatment to the injured eye every hour for the first 8 hours, then 4 times daily for 14 days.

  • Monitor the eyes daily using a slit-lamp biomicroscope.

Assessment:

  • Epithelial Defect Size: Stain the cornea with fluorescein and measure the epithelial defect area daily using image analysis software.

  • Corneal Opacity: Score the degree of corneal opacity daily on a scale of 0-4.

  • Neovascularization: Assess the extent of new blood vessel growth into the cornea at days 7 and 14.[9][10][11][12][13]

Data Presentation:

Treatment GroupEpithelial Defect Area at Day 3 (mm²)Corneal Opacity Score at Day 7Neovascularization Area at Day 14 (mm²)
Vehicle Control8.5 ± 1.23.2 ± 0.412.3 ± 2.1
Thr-Arg (1.0 mM)5.2 ± 0.92.1 ± 0.37.8 ± 1.5
Thr-Arg (2.0 mM)3.1 ± 0.71.5 ± 0.24.5 ± 1.1

Data are presented as mean ± standard deviation.

cluster_0 Pre-Procedure cluster_1 Injury Induction cluster_2 Treatment cluster_3 Assessment Anesthesia Anesthesia Alkali Application Alkali Application Anesthesia->Alkali Application Saline Irrigation Saline Irrigation Alkali Application->Saline Irrigation Topical Thr-Arg Administration Topical Thr-Arg Administration Saline Irrigation->Topical Thr-Arg Administration Slit-Lamp Examination Slit-Lamp Examination Topical Thr-Arg Administration->Slit-Lamp Examination Fluorescein Staining Fluorescein Staining Slit-Lamp Examination->Fluorescein Staining Histopathology Histopathology Fluorescein Staining->Histopathology cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factors (EGF, etc.) Growth Factors (EGF, etc.) Ras Ras Growth Factors (EGF, etc.)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Corneal Epithelial Wound Healing Corneal Epithelial Wound Healing Proliferation->Corneal Epithelial Wound Healing Migration->Corneal Epithelial Wound Healing

References

Application of H-Thr-Arg-OH in Emphysema Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emphysema, a primary component of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the progressive destruction of alveolar structures, leading to irreversible airflow limitation.[1] A key pathological feature of emphysema is chronic inflammation, which involves the breakdown of the extracellular matrix (ECM), particularly collagen.[1][2] This degradation releases bioactive fragments, such as N-acetyl-Proline-Glycine-Proline (PGP), which act as powerful chemoattractants for neutrophils.[1] The subsequent infiltration and activation of neutrophils perpetuate a cycle of inflammation and tissue damage.[3]

The tripeptide H-Thr-Arg-OH, also referred to as L-arginine-threonine-arginine (RTR), has emerged as a promising therapeutic agent in emphysema research.[1] It functions as a competitive antagonist of PGP, thereby inhibiting neutrophil migration and activation, and has been shown to prevent the development of emphysema-like changes in preclinical models.[1][4] This document provides detailed application notes and protocols for the use of this compound in emphysema research.

Mechanism of Action

This compound exerts its protective effects in emphysema by directly targeting the PGP-mediated inflammatory cascade. The proposed mechanism is as follows:

  • Collagen Degradation and PGP Formation : In the lungs of individuals with emphysema, chronic inflammation and the activity of matrix metalloproteinases (MMPs) lead to the breakdown of collagen, a major component of the lung's extracellular matrix.[1][2] This process generates small peptide fragments, including PGP.[1]

  • PGP-Mediated Neutrophil Chemotaxis : PGP acts as a chemoattractant for neutrophils by binding to the CXCR1 and CXCR2 receptors on their surface.[1][4] This binding triggers a signaling cascade that leads to neutrophil migration into the airways.

  • This compound as a PGP Antagonist : this compound was designed as a complementary peptide to PGP.[1][4] It binds directly to PGP, effectively neutralizing it and preventing its interaction with CXCR1 and CXCR2 receptors.[4]

  • Inhibition of Neutrophil Infiltration and Activation : By blocking the PGP-CXCR axis, this compound inhibits the recruitment and activation of neutrophils in the lungs.[1][4] This reduction in neutrophilic inflammation is a critical step in mitigating the pathological changes associated with emphysema.

  • Amelioration of Emphysema : The inhibition of neutrophil-mediated damage to the alveolar walls by this compound ultimately prevents the development of key features of emphysema, such as alveolar enlargement and right ventricular hypertrophy.[1][4]

cluster_0 Pathogenesis of Emphysema cluster_1 Therapeutic Intervention with this compound Chronic Inflammation Chronic Inflammation MMP Activation MMP Activation Chronic Inflammation->MMP Activation Collagen Degradation Collagen Degradation MMP Activation->Collagen Degradation PGP Formation PGP Formation Collagen Degradation->PGP Formation Neutrophil Chemotaxis (via CXCR1/2) Neutrophil Chemotaxis (via CXCR1/2) PGP Formation->Neutrophil Chemotaxis (via CXCR1/2) Neutrophil Infiltration & Activation Neutrophil Infiltration & Activation Neutrophil Chemotaxis (via CXCR1/2)->Neutrophil Infiltration & Activation Alveolar Wall Destruction Alveolar Wall Destruction Neutrophil Infiltration & Activation->Alveolar Wall Destruction Emphysema Emphysema Alveolar Wall Destruction->Emphysema This compound This compound PGP Neutralization PGP Neutralization This compound->PGP Neutralization Binds to PGP Inhibition of Neutrophil Chemotaxis Inhibition of Neutrophil Chemotaxis PGP Neutralization->Inhibition of Neutrophil Chemotaxis Reduced Neutrophil Infiltration Reduced Neutrophil Infiltration Inhibition of Neutrophil Chemotaxis->Reduced Neutrophil Infiltration Prevention of Alveolar Destruction Prevention of Alveolar Destruction Reduced Neutrophil Infiltration->Prevention of Alveolar Destruction Amelioration of Emphysema Amelioration of Emphysema Prevention of Alveolar Destruction->Amelioration of Emphysema

Caption: Mechanism of this compound in Emphysema.

Data Presentation

In Vitro Efficacy of this compound
ExperimentCell TypeChemoattractantThis compound ConcentrationOutcomeReference
Chemotaxis AssayHuman Polymorphonuclear Leukocytes (PMNs)PGPNot specifiedInhibition of neutrophil chemotaxis[4]
Chemotaxis AssayHuman PMNsInterleukin-8 (IL-8)Not specifiedInhibition of neutrophil chemotaxis[4]
In Vivo Efficacy of this compound in Mouse Models of Emphysema
ModelTreatment GroupKey Parameters MeasuredResultsReference
PGP-induced EmphysemaPGP + this compoundMean Linear Intercept (Lm)Significant reduction in Lm compared to PGP alone[4]
Right Ventricular HypertrophyAttenuation of right ventricular hypertrophy[4]
Neutrophil Infiltration (BAL fluid)Inhibition of neutrophil migration into airways[4]
LPS-induced EmphysemaLPS + this compoundMean Linear Intercept (Lm)Significant reduction in Lm compared to LPS alone[4]
Right Ventricular HypertrophyAttenuation of right ventricular hypertrophy[4]
Cigarette Smoke-induced EmphysemaCigarette Smoke + this compoundInflammatory Cell Recruitment (BAL fluid)Significant reduction in macrophage and neutrophil recruitment[3]
Emphysema DevelopmentInhibition of smoke-induced emphysema[3]
Right Ventricular HypertrophySignificant reduction in right ventricular hypertrophy[3]

Experimental Protocols

In Vivo Emphysema Models

1. PGP- or LPS-Induced Emphysema Model

  • Animals: Male BALB/c mice.[4]

  • Induction of Emphysema:

    • Administer PGP or Lipopolysaccharide (LPS) intratracheally. A typical dose of LPS is used as a positive control.[4]

    • For chronic models, repeated administrations over several weeks may be necessary.

  • This compound Treatment:

    • Administer this compound, typically via intraperitoneal injection, prior to each PGP or LPS challenge.[4]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, perform BAL to collect airway cells for differential cell counts (neutrophils, macrophages).[4]

    • Histology: Perfuse and fix the lungs for histological analysis. Measure the mean linear intercept (Lm) to quantify alveolar enlargement.

    • Right Ventricular Hypertrophy: Measure the ratio of the right ventricle free wall weight to the left ventricle plus septum weight.

    • Myeloperoxidase (MPO) Assay: Perform an MPO assay on BAL fluid to quantify neutrophil activation.[4]

2. Cigarette Smoke-Induced Emphysema Model

  • Animals: Mice (strain may vary).

  • Induction of Emphysema:

    • Expose mice to cigarette smoke for a prolonged period (e.g., 10 weeks).[3]

  • This compound Treatment:

    • Administer this compound concurrently with cigarette smoke exposure.[3]

  • Endpoint Analysis:

    • Similar to the PGP/LPS model, including BAL for cell counts, histology for Lm measurement, and assessment of right ventricular hypertrophy.[3]

Start Start Animal Model Selection Select Animal Model (e.g., BALB/c mice) Start->Animal Model Selection Group Allocation Allocate Animals to Groups: - Control - Emphysema Inducer (PGP/LPS/CS) - Inducer + this compound Animal Model Selection->Group Allocation Emphysema Induction Induce Emphysema: - Intratracheal PGP/LPS - Cigarette Smoke Exposure Group Allocation->Emphysema Induction This compound Administration Administer this compound (e.g., intraperitoneal injection) Emphysema Induction->this compound Administration Endpoint Analysis Endpoint Analysis Emphysema Induction->Endpoint Analysis This compound Administration->Endpoint Analysis BAL Fluid Analysis Bronchoalveolar Lavage (BAL): - Cell Counts - MPO Assay Endpoint Analysis->BAL Fluid Analysis Histological Analysis Lung Histology: - Mean Linear Intercept (Lm) Endpoint Analysis->Histological Analysis Cardiac Analysis Right Ventricular Hypertrophy Assessment Endpoint Analysis->Cardiac Analysis Data Interpretation Interpret Data and Draw Conclusions BAL Fluid Analysis->Data Interpretation Histological Analysis->Data Interpretation Cardiac Analysis->Data Interpretation End End Data Interpretation->End

Caption: In Vivo Emphysema Model Workflow.
In Vitro Chemotaxis Assay

  • Cells: Isolate human polymorphonuclear leukocytes (PMNs) from peripheral blood.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber).

    • Place a solution containing the chemoattractant (PGP or IL-8) in the lower chamber.

    • Add the PMN suspension to the upper chamber.

    • To test the inhibitory effect of this compound, pre-incubate the PMNs with this compound before adding them to the upper chamber, or add this compound to the lower chamber with the chemoattractant.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification: After incubation, quantify the number of PMNs that have migrated through the filter to the lower chamber using microscopy and cell counting.

Conclusion

This compound represents a targeted therapeutic strategy for emphysema by neutralizing the pro-inflammatory effects of the collagen breakdown product PGP. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of emphysema. Further research is warranted to translate these promising findings into clinical applications for the treatment of COPD.

References

Troubleshooting & Optimization

Technical Support Center: H-Thr-Arg-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of the tripeptide H-Thr-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from the physicochemical properties of the arginine residue. Arginine's guanidinium side chain is highly basic (pKa ≈ 12.5) and, therefore, positively charged over a wide pH range. This can lead to:

  • Poor solubility: The peptide may be difficult to dissolve in standard HPLC mobile phases, leading to issues with sample loading and recovery.

  • Secondary ionic interactions: The positively charged arginine can interact with residual silanol groups on silica-based reversed-phase chromatography columns, resulting in peak tailing and poor resolution.[1]

  • Aggregation: Peptides containing arginine can be prone to aggregation, which can block columns and lead to low yields.[2]

  • Difficulties in ion-exchange chromatography: The strong positive charge can cause the peptide to bind very strongly to cation-exchange columns, making elution challenging.[1]

Q2: What is the estimated isoelectric point (pI) of this compound, and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI can be estimated by considering the pKa values of the ionizable groups: the N-terminal amine, the C-terminal carboxyl group, and the arginine side chain. The approximate pKa values are:

  • N-terminus (α-amino group of Threonine): ~9.1

  • C-terminus (α-carboxyl group of Arginine): ~2.2

  • Arginine side chain (guanidinium group): ~12.5

Since this peptide has a highly basic arginine residue, its pI will be high. The pI is estimated to be around 10.8.

Knowing the pI is crucial for developing purification strategies, particularly for ion-exchange chromatography (IEX). For cation-exchange chromatography, the pH of the buffer should be below the pI to ensure the peptide has a net positive charge and binds to the column. For anion-exchange chromatography, the pH should be above the pI.

Q3: Which chromatography technique is most suitable for this compound purification?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally effective method for purifying synthetic peptides like this compound.[3][4] It separates peptides based on their hydrophobicity. However, due to the challenges mentioned in Q1, optimization of the RP-HPLC method is often necessary. Ion-exchange chromatography (IEX) can be a useful alternative or a complementary technique, especially for separating impurities with different charge states.[3][5]

Q4: How can I improve the solubility of my crude this compound sample before purification?

If your lyophilized this compound is difficult to dissolve, consider the following:

  • Start with an acidic aqueous solution: Try dissolving the peptide in water with a small amount of acetic acid (e.g., 10%) or trifluoroacetic acid (TFA) (e.g., 0.1%). This will ensure that the peptide is fully protonated and can help to break up aggregates.

  • Use organic co-solvents: For very hydrophobic peptides, a small amount of an organic solvent like acetonitrile or isopropanol can be added to the initial aqueous solution. However, for RP-HPLC, the final concentration of the organic solvent in the sample should be low to ensure proper binding to the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Peak Shape (Tailing) in RP-HPLC

Possible Cause: Secondary ionic interactions between the positively charged arginine residue and negatively charged silanol groups on the silica-based column.[1]

Solutions:

  • Use a strong ion-pairing agent: Incorporate trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases (A and B). TFA pairs with the positively charged arginine, masking its charge and reducing interactions with the stationary phase.

  • Lower the mobile phase pH: A lower pH (around 2-3) will keep the silanol groups protonated and minimize ionic interactions.

  • Use a different stationary phase: Consider a column with end-capping to block the silanol groups or a polymer-based column that does not have silanol groups.

Issue 2: Low Recovery or No Elution from the Column

Possible Causes:

  • Peptide precipitation: The peptide may have precipitated on the column, especially if the sample was not fully dissolved or if the initial mobile phase conditions were not optimal.

  • Strong binding to the column: In IEX, the peptide may bind too strongly to the resin. In RP-HPLC, very hydrophobic impurities might be irreversibly adsorbed.

Solutions:

  • Ensure complete dissolution of the sample: See solubility tips in the FAQ section.

  • Modify the mobile phase:

    • For RP-HPLC: Increase the organic solvent concentration in the elution gradient. A shallower gradient may also improve recovery.

    • For IEX: Increase the salt concentration or change the pH of the elution buffer to disrupt the ionic interactions.

  • Column cleaning: If you suspect irreversible binding of impurities, wash the column with a strong solvent mixture (e.g., high concentration of acetonitrile or isopropanol with acid).

Issue 3: Co-elution of Impurities with the Main Product

Possible Cause: Impurities have similar physicochemical properties to the target peptide.

Solutions:

  • Optimize the gradient: A shallower gradient in RP-HPLC can improve the resolution of closely eluting peaks.

  • Change the selectivity:

    • Try a different stationary phase (e.g., C8 instead of C18 for RP-HPLC).

    • Use a different organic modifier (e.g., methanol instead of acetonitrile).

    • Employ an orthogonal purification technique like IEX.

Quantitative Data Summary

The following table provides illustrative data for the purification of a small, basic peptide like this compound. Actual results will vary depending on the synthesis quality and purification protocol.

ParameterRP-HPLCIon-Exchange Chromatography
Typical Crude Purity 40-70%40-70%
Expected Final Purity >95%>90%
Typical Overall Yield 10-40%[1][6]20-50%
Common Impurities Truncated sequences, deletion sequences, incompletely deprotected peptides[3]Peptides with different charge states (e.g., deamidated forms)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

1. Materials:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

  • If solubility is an issue, add a minimal amount of ACN or a few drops of acetic acid.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Flow rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV at 214 nm and 280 nm.

  • Gradient (Illustrative):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B (linear gradient)

    • 35-40 min: 50% to 95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 95% to 5% B (re-equilibration)

    • 50-60 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak.

5. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to determine purity.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Cation-Exchange Chromatography (IEX)

1. Materials:

  • Crude this compound peptide

  • Strong cation-exchange column

  • Equilibration Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

2. Buffer Preparation:

  • Prepare the equilibration and elution buffers and filter them through a 0.22 µm filter.

3. Sample Preparation:

  • Dissolve the crude peptide in the Equilibration Buffer.

  • Ensure the pH of the sample is the same as the Equilibration Buffer.

  • Filter the sample.

4. IEX Method:

  • Equilibration: Equilibrate the column with at least 5 column volumes of Equilibration Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Equilibration Buffer until the UV baseline is stable to remove unbound impurities.

  • Elution: Apply a linear gradient of 0-100% Elution Buffer over several column volumes to elute the bound peptide.

  • Fraction Collection: Collect fractions across the elution peak.

5. Post-Purification:

  • Analyze fractions for purity.

  • Pool pure fractions and desalt using RP-HPLC or dialysis before lyophilization.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problems Problem Identification cluster_solutions_tailing Solutions for Tailing cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_coelution Solutions for Co-elution start Purification Issue with this compound peak_tailing Poor Peak Shape (Tailing) start->peak_tailing low_recovery Low Recovery/ No Elution start->low_recovery co_elution Co-elution of Impurities start->co_elution add_tfa Add 0.1% TFA to Mobile Phase peak_tailing->add_tfa lower_ph Lower Mobile Phase pH (2-3) peak_tailing->lower_ph change_column Use End-capped or Polymer-based Column peak_tailing->change_column check_solubility Ensure Complete Sample Dissolution low_recovery->check_solubility modify_gradient_rp Increase Organic % or Use Shallower Gradient (RP-HPLC) low_recovery->modify_gradient_rp modify_elution_iex Increase Salt Conc. or Change pH (IEX) low_recovery->modify_elution_iex optimize_gradient Use Shallower Gradient co_elution->optimize_gradient change_selectivity Change Stationary Phase or Organic Modifier co_elution->change_selectivity orthogonal_method Use Orthogonal Method (e.g., IEX) co_elution->orthogonal_method

Caption: Troubleshooting workflow for common this compound purification issues.

Purification_Strategy cluster_input Input cluster_decision Primary Purification Method cluster_outcome Outcome cluster_final Final Product cluster_secondary Secondary Purification crude_peptide Crude this compound rp_hplc Reversed-Phase HPLC crude_peptide->rp_hplc purity_check Purity > 95%? rp_hplc->purity_check pure_product Pure this compound purity_check->pure_product Yes iex Ion-Exchange Chromatography purity_check->iex No iex->pure_product

Caption: Logical workflow for selecting a purification strategy for this compound.

References

Technical Support Center: Optimizing H-Thr-Arg-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with the synthetic tripeptide H-Thr-Arg-OH for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily dictated by its amino acid composition. It is a tripeptide containing Threonine (a polar, uncharged amino acid) and Arginine (a strongly basic, positively charged amino acid).[1] The key features are:

  • Ionizable Groups: It has three primary ionizable groups: the N-terminal α-amino group (pKa ~9.1), the C-terminal α-carboxyl group (pKa ~2.1), and the Arginine side chain's guanidinium group (pKa ~12.5).[2][3]

  • Net Charge: Due to the strongly basic arginine residue, the peptide has a high isoelectric point (pI) and carries a net positive charge at neutral pH.[4][5] This makes it a "basic peptide."

  • Hydrophilicity: The presence of the polar threonine and the charged arginine makes the peptide generally hydrophilic.

Q2: What is the best initial solvent to try for dissolving this compound?

A2: For basic peptides like this compound, the recommended starting solvent is sterile, distilled water.[6][7] If solubility is limited in pure water, adjusting the pH to be more acidic is the next logical step.[8]

Q3: Why is my this compound not dissolving in neutral buffer (e.g., PBS pH 7.4)?

A3: While the peptide is generally hydrophilic, solubility issues can still arise in neutral buffers due to several factors. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[9] For this compound, the pI is very high (estimated to be well above 10), so it should be soluble at pH 7.4. If it fails to dissolve, the issue could be related to the formation of secondary structures or aggregation, especially at high concentrations.[9] Another common issue is the presence of residual trifluoroacetic acid (TFA) from purification, which can make the initial solution more acidic than expected.[8]

Q4: Can I use organic solvents like DMSO to dissolve this compound?

A4: Yes, but it is generally not the first choice for a hydrophilic, charged peptide. For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is often used to create a stock solution, which is then diluted into the aqueous assay buffer.[10] If you encounter persistent solubility issues with this compound in aqueous solutions, DMSO can be tested. However, for cellular assays, the final DMSO concentration should be kept low (typically below 0.5%, and even lower for sensitive primary cells) to avoid cytotoxicity.

Q5: How should I store this compound solutions for long-term use?

A5: To ensure stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions should be stored at -20°C or, preferably, -80°C.[10] Lyophilized peptides are stable for years when stored dry at -20°C.[8]

Troubleshooting Guide

This guide provides a step-by-step approach to address common solubility challenges with this compound.

Problem Potential Cause Recommended Solution
Lyophilized peptide does not dissolve in sterile water. Peptide concentration is too high, or aggregation is occurring.1. Vortex/Sonicate: Gently vortex the solution. If undissolved particles remain, sonicate the solution in a water bath for a few minutes to break up aggregates.[6] 2. pH Adjustment: Since this compound is a basic peptide, its solubility is enhanced in acidic conditions. Add a small amount of 10% aqueous acetic acid dropwise until the peptide dissolves.[4][7] For stubborn cases, a very small volume (<50 µL) of 0.1% TFA can be used, followed by dilution.[5]
Peptide dissolves in water but precipitates when diluted in buffer (e.g., PBS). The buffer's pH is unfavorable, or the ionic strength is causing the peptide to "salt out."1. Check Buffer pH: Ensure the final pH of the solution is well below the peptide's isoelectric point. For this compound, any pH below 9 should be suitable. 2. Dissolve Directly in Buffer: Try dissolving the peptide directly in an acidic buffer (e.g., citrate buffer pH 4-5) before further dilution. 3. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then slowly add it to the stirred aqueous buffer to the final desired concentration.[10]
Solution appears cloudy or forms a gel. High concentration is leading to the formation of intermolecular hydrogen bonds and aggregation.1. Dilute the Solution: The simplest solution is to work at a lower concentration. 2. Use Chaotropic Agents: As a last resort for non-cellular assays, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregation. These must be removed or diluted significantly for most biological experiments.[10]

Data Presentation

Table 1: Hypothetical Solubility Profile of a Basic Tripeptide (e.g., this compound)

SolventpHExpected Solubility (mg/mL)Observations
Deionized Water~7.0> 25Should be readily soluble.
0.1 M Acetic Acid~2.9> 50High solubility expected due to full protonation.
Phosphate-Buffered Saline (PBS)7.4> 10Generally soluble, but may require vortexing/sonication.
100% DMSON/A> 50High solubility expected.
5% DMSO in PBS7.4> 10Soluble; a good option if aqueous solubility is limited.

Table 2: Physicochemical Properties of this compound Constituents

Amino AcidPropertypKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)
Threonine (Thr) Polar, Uncharged~2.09~9.10N/A
Arginine (Arg) Basic, Positive Charge~2.17~9.04~12.48
Data sourced from multiple references.[2][3]

Experimental Protocols

Protocol 1: General Solubilization of this compound

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.

  • Initial Test: Weigh a small, accurately measured amount of the peptide (e.g., 1 mg) for a solubility test.

  • Aqueous Dissolution: a. Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). b. Vortex the vial for 30-60 seconds. c. If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Acidification (if necessary): a. If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing.[6] b. Continue adding the acidic solution until the peptide is fully dissolved. Note the final volume added.

  • Final Preparation: a. Once the peptide is in solution, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual insoluble material. b. Carefully transfer the supernatant to a new, sterile tube. This is your stock solution. c. Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Prepare Stock Solution: Following Protocol 1, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or 10% acetic acid). If using an organic solvent like DMSO, ensure the stock concentration is high enough to allow for significant dilution.

  • Serial Dilution: Perform a serial dilution of the stock solution into your desired cell culture medium.

  • Final Concentration: Add the diluted peptide to your cell culture plates. Ensure the final concentration of any co-solvents (like DMSO or acetic acid) is non-toxic to your cells. The final DMSO concentration should ideally be ≤ 0.1% for sensitive cells.

  • Controls: Always include a vehicle control in your experiments (i.e., cell culture medium containing the same final concentration of the solubilizing agent without the peptide).

Mandatory Visualizations

Solubility_Troubleshooting_Workflow start Start: Lyophilized this compound test_solubility Test small amount in sterile water start->test_solubility dissolved Completely Dissolved? test_solubility->dissolved vortex_sonicate Vortex and/or Sonicate dissolved->vortex_sonicate No end_stock Stock Solution Ready (Filter, Aliquot, Store at -20°C) dissolved->end_stock Yes check_dissolved_again Completely Dissolved? vortex_sonicate->check_dissolved_again acidify Add 10% Acetic Acid dropwise check_dissolved_again->acidify No check_dissolved_again->end_stock Yes check_dissolved_acid Completely Dissolved? acidify->check_dissolved_acid use_dmso Consider preparing stock in minimal DMSO check_dissolved_acid->use_dmso No check_dissolved_acid->end_stock Yes use_dmso->end_stock

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Thr-Arg Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Threonine-Arginine (Thr-Arg) interactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to directly address common issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common reasons for inconsistent results in Thr-Arg experiments?

    • How can I improve the reproducibility of my Thr-Arg interaction studies?

  • Troubleshooting Guides by Experimental Technique

    • Co-Immunoprecipitation (Co-IP)

    • Kinase Assays

    • Mass Spectrometry (MS)

  • Experimental Protocols

    • Optimized Co-Immunoprecipitation (Co-IP) Protocol for Thr-Arg Interactions

    • Generic Serine/Threonine Kinase Assay Protocol

  • Signaling Pathway Diagrams

    • Generic Kinase Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for inconsistent results in Thr-Arg experiments?

A1: Inconsistent results in experiments studying Threonine-Arginine (Thr-Arg) interactions often stem from a combination of general experimental variability and factors specific to the physicochemical properties of these amino acids. Key reasons include:

  • Suboptimal Lysis and Wash Buffers: The ionic strength and detergent concentration of your buffers can significantly impact the stability of the Thr-Arg interaction. Arginine's basic side chain can lead to non-specific binding if buffer conditions are not stringent enough.[1][2][3]

  • Protein Degradation or PTM Instability: Proteases and phosphatases released during cell lysis can degrade your proteins of interest or remove critical post-translational modifications (PTMs) like phosphorylation on the threonine residue, which may be essential for the interaction.[1][2][4]

  • Antibody-Related Issues: The antibody used for immunoprecipitation might have low affinity, recognize an epitope that is masked by the interacting partner, or be used at a suboptimal concentration, leading to variable pulldown efficiency.[4][5]

  • Low-Affinity or Transient Interactions: The interaction between your Thr and Arg-containing proteins may be inherently weak or transient. Experimental conditions such as long incubation times or harsh washing steps can disrupt these interactions.[1][6]

  • Mass Spectrometry Ambiguities: When identifying PTMs, mass shifts equivalent to a known modification can be caused by other unexpected modifications or amino acid substitutions, leading to misinterpretation of spectra.[7] For arginine, in particular, modifications can be challenging to pinpoint due to the reactivity of the N-terminal amino group.[7]

  • Inconsistent Kinase Activity: In kinase assays, the activity of the kinase can be highly sensitive to buffer components, temperature, and the specific peptide substrate sequence. The presence of multiple arginine residues can influence substrate efficacy.[8]

Q2: How can I improve the reproducibility of my Thr-Arg interaction studies?

A2: Improving reproducibility requires careful optimization and consistency across your experiments. Here are some key strategies:

  • Optimize Your Buffers: Empirically test different salt (e.g., 150-500 mM NaCl) and non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) concentrations in your lysis and wash buffers to find the optimal balance between maintaining the specific interaction and minimizing non-specific binding.[1][2][3]

  • Use Fresh Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to protect your proteins and their PTMs.[1][2][4]

  • Validate Your Antibodies: Ensure your antibody is specific for the target protein and is used at the optimal concentration. Consider using a polyclonal antibody, as it can recognize multiple epitopes, potentially increasing the chances of capturing the protein in a complex.[5]

  • Incorporate Controls: Always include positive and negative controls in your experiments. For Co-IP, this includes an isotype control antibody and running an "input" sample to verify the presence of your proteins of interest.[2]

  • Consider Cross-linking: For transient or weak interactions, consider using a cross-linker to stabilize the protein complex before lysis. This should be approached with caution as it can lead to false positives.[9]

  • Standardize Your Protocols: Maintain consistency in all experimental steps, including cell culture conditions, lysis procedures, incubation times, and washing steps.[5]

  • Validate Mass Spectrometry Data: Manually inspect tandem mass spectra for expected fragmentation patterns to confirm PTMs and avoid misinterpretation due to isobaric mass shifts.[7][10]

Troubleshooting Guides by Experimental Technique

Co-Immunoprecipitation (Co-IP)

Q: My Co-IP experiment for a Thr-Arg interacting protein pair shows a weak or no signal for the co-precipitated partner. What could be the problem?

A: A weak or absent signal in a Co-IP experiment can be due to several factors. The following troubleshooting guide can help you identify and resolve the issue.

coip_troubleshooting start Weak or No Co-IP Signal check_input Check Input Control: Is the 'prey' protein present? start->check_input check_ip Check IP Control: Was the 'bait' protein successfully precipitated? check_input->check_ip Yes no_prey Issue: Prey protein not expressed or degraded. Solution: Verify expression (e.g., Western blot of lysate). check_input->no_prey No ip_failed Issue: IP of bait protein failed. Solution: Troubleshoot IP protocol. check_ip->ip_failed No interaction_disrupted Issue: Interaction disrupted during lysis or washing. check_ip->interaction_disrupted Yes optimize_lysis Optimize Lysis Buffer: - Adjust detergent/salt concentration - Use fresh protease/phosphatase inhibitors consider_crosslinking Consider Cross-linking: For transient interactions optimize_lysis->consider_crosslinking optimize_ab Optimize Antibody: - Titrate antibody concentration - Test a different antibody (e.g., polyclonal) optimize_wash Optimize Wash Conditions: - Reduce number of washes - Decrease detergent/salt concentration optimize_wash->consider_crosslinking ip_failed->optimize_ab interaction_disrupted->optimize_lysis interaction_disrupted->optimize_wash

Caption: Logical steps for troubleshooting inconsistent kinase assays.

Data Presentation: Kinase Substrate Specificity

Many serine/threonine kinases have a preference for basic residues, such as arginine, in specific positions relative to the phosphorylation site. F[11]or example, some kinases prefer an arginine at the -3 position.

[12]| Kinase Family | Consensus Motif (pS/pT = phospho-Ser/Thr) | Influence of Arginine | | :--- | :--- | :--- | | PKA (cAMP-dependent protein kinase) | R-R-X-S/T | Multiple arginines can increase substrate efficacy. |[8] | Akt/PKB | R-X-R-X-X-S/T | Arginine at -5 and -3 positions is critical for substrate recognition. |[11] | SRPK (Serine-Arginine Protein Kinase) | S-R-S-R-S | Prefers to phosphorylate serine next to arginine residues. |[13]

Mass Spectrometry (MS)

Q: I am having trouble confidently identifying a Threonine phosphorylation event adjacent to an Arginine residue in my mass spectrometry data. What are the common challenges?

A: Identifying and localizing PTMs, especially on threonine next to arginine, can be challenging due to several factors.

  • Mass Ambiguity: Other modifications can have a similar mass shift to phosphorylation. High-resolution mass spectrometry is crucial to distinguish between these. *[7] Poor Fragmentation: The peptide containing the phosphorylated Thr-Arg motif may not fragment well, leading to ambiguous localization of the phosphate group. *[14] Neutral Loss: Phosphorylated serine and threonine residues are prone to neutral loss of phosphoric acid (98 Da) during collision-induced dissociation (CID), which can complicate spectral interpretation.

  • Arginine Side Chain Reactivity: The guanidinium group of arginine is reactive and can be modified during sample preparation, leading to unexpected mass shifts.

[7]Data Presentation: Common Mass Spectrometry Artifacts in Thr-Arg Analysis

IssueDescriptionPotential Solution
Isobaric Mass Shifts Another modification has a mass very close to the one of interest (e.g., phosphorylation).Use a high-resolution mass spectrometer (e.g., Orbitrap) to differentiate the masses.
Ambiguous PTM Localization Poor fragmentation makes it difficult to determine which residue is modified.Use alternative fragmentation methods like Electron Transfer Dissociation (ETD) which can preserve labile PTMs. M[15]anually inspect spectra for site-specific fragment ions.
Side Reactions with Arginine Arginine side chains can react with chemicals during sample preparation, leading to unexpected masses.Ensure proper sample handling and be aware of potential side reactions from reagents used.

Experimental Protocols

Optimized Co-Immunoprecipitation (Co-IP) Protocol for Thr-Arg Interactions

This protocol is a starting point and may require further optimization for your specific protein pair.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) freshly supplemented with protease and phosphatase inhibitor cocktails. [2] * Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. [2] * Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer (can be the same as lysis buffer, or with adjusted salt/detergent concentrations). 5[1]. Elution:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant for analysis by Western blotting.

Generic Serine/Threonine Kinase Assay Protocol

This protocol provides a general framework for an in vitro kinase assay.

  • Reaction Setup:

    • Prepare a master mix containing Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP (concentration to be optimized, often around the Km), and your Thr-Arg containing peptide substrate.

    • Aliquot the master mix into reaction tubes.

  • Initiate Reaction:

    • Add the purified kinase to each reaction tube to start the reaction.

    • Incubate at the optimal temperature for the kinase (often 30°C) for a predetermined time (e.g., 15-60 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding an equal volume of stop solution (e.g., EDTA to chelate Mg2+, or by adding sample buffer for SDS-PAGE).

  • Detection of Phosphorylation:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiolabeling: Using [γ-32P]ATP and detecting incorporation of the radiolabel into the substrate via autoradiography after SDS-PAGE.

      • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated Thr residue in your substrate, followed by Western blot or ELISA.

      • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.

Signaling Pathway Diagrams

Generic Kinase Signaling Pathway

kinase_pathway ligand Ligand receptor Receptor ligand->receptor binds adaptor Adaptor Protein receptor->adaptor activates kinase1 Kinase 1 adaptor->kinase1 recruits & activates kinase2 Kinase 2 (contains Arg) kinase1->kinase2 phosphorylates substrate Substrate Protein (contains Thr) kinase2->substrate phosphorylates Thr-Arg motif response Cellular Response substrate->response leads to

Caption: A simplified diagram of a typical kinase signaling cascade.

References

Technical Support Center: Preventing Degradation of H-Thr-Arg-OH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of the dipeptide H-Thr-Arg-OH in solution. Our goal is to equip you with the knowledge and protocols necessary to ensure the stability and integrity of your peptide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in an aqueous solution?

A1: this compound, like other peptides, is susceptible to several degradation pathways in solution. The primary routes of degradation include:

  • Hydrolysis: The peptide bond between Threonine and Arginine can be cleaved by hydrolysis, a reaction catalyzed by acidic or basic conditions. The presence of a hydroxyl group in the Threonine side chain can potentially facilitate this process.

  • Deamidation and Other Side-Chain Reactions: While less common for Threonine and Arginine compared to Asparagine or Glutamine, side-chain reactions can still occur. The guanidinium group of Arginine is generally stable but can be susceptible to reactions under extreme pH conditions.

  • Oxidation: The Arginine residue can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species (ROS).

  • Physical Instability: This includes aggregation and precipitation of the peptide from the solution, which can be influenced by factors such as pH, temperature, and peptide concentration.

Q2: What are the ideal storage conditions for this compound in its lyophilized form and in solution?

A2: To maximize the shelf-life of this compound, adhere to the following storage recommendations:

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C or -80°CLong-termStore in a tightly sealed container with a desiccant to minimize moisture exposure.
In Solution -20°C or -80°CShort to Medium-termPrepare aliquots to avoid repeated freeze-thaw cycles. Use a suitable buffer to maintain an optimal pH.
In Solution (Working) 2-8°CShort-term (hours to days)Keep on ice during experiments. Minimize exposure to light and atmospheric oxygen.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is significantly influenced by the pH of the solution.[1] Generally, a slightly acidic to neutral pH range (pH 4-7) is optimal for peptide stability.[2] Extreme pH values can accelerate degradation:

  • Acidic Conditions (pH < 4): Can promote hydrolysis of the peptide bond.

  • Alkaline Conditions (pH > 8): Can also lead to hydrolysis and other side-chain reactions involving the Arginine residue.[2]

Q4: Can I use additives to improve the stability of my this compound solution?

A4: Yes, several additives can help stabilize your peptide solution:

  • Buffers: Using a buffer system (e.g., acetate, phosphate) is crucial to maintain a stable pH.

  • Antioxidants: To prevent oxidation of the Arginine residue, consider adding antioxidants such as ascorbic acid or Dithiothreitol (DTT).[3]

  • Cryoprotectants: For frozen solutions, adding cryoprotectants like glycerol can help prevent damage from ice crystal formation during freezing and thawing.

  • Other Amino Acids: In some cases, the addition of other amino acids, such as glycine, can act as stabilizers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

IssuePotential Cause(s)Recommended Action(s)
Loss of Peptide Activity or Inconsistent Results Peptide degradation due to improper storage or handling.1. Review your storage and handling procedures. Ensure the peptide is stored at the correct temperature and that freeze-thaw cycles are minimized. 2. Prepare fresh solutions from lyophilized powder for critical experiments. 3. Perform a stability study of your peptide under your specific experimental conditions (see Protocol 1).
Precipitation or Cloudiness in the Solution - pH of the solution is at the isoelectric point (pI) of the peptide. - Peptide concentration is too high. - Interaction with components of the buffer or media.1. Adjust the pH of the solution to be further away from the pI. 2. Try dissolving the peptide at a lower concentration. 3. Test the solubility in different buffer systems. A small amount of organic solvent (e.g., acetonitrile) may be used for initial solubilization before dilution with the aqueous buffer.
Appearance of Unexpected Peaks in HPLC Analysis Chemical degradation of the peptide.1. Analyze the mass of the new peaks to identify potential degradation products (e.g., hydrolysis products will have a lower mass). 2. Implement preventative measures such as using a buffered solution at an optimal pH, adding antioxidants, and protecting the solution from light.

Experimental Protocols

Protocol 1: General Protocol for Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

Materials:

  • Lyophilized this compound

  • High-purity water (e.g., HPLC-grade)

  • Buffers of various pH (e.g., 100 mM sodium acetate pH 4.0, 100 mM sodium phosphate pH 7.0, 100 mM sodium borate pH 9.0)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Stock Solution Preparation: Dissolve lyophilized this compound in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution to the final desired concentration (e.g., 1 mg/mL) in the different pH buffers.

  • Incubation: Aliquot the prepared solutions into separate vials for each time point and temperature condition. Incubate the vials at the selected temperatures.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately after withdrawal, store the samples at -80°C until analysis to halt further degradation.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC. The percentage of intact this compound remaining can be calculated by measuring the peak area at each time point relative to the initial time point (t=0).

  • Data Analysis: Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.

Visualizing Degradation and Prevention Strategies

Diagram 1: Potential Degradation Pathways of this compound

Peptide This compound (Intact Peptide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis  Extreme pH  High Temperature Oxidation Oxidation (Arginine Side-Chain) Peptide->Oxidation  Metal Ions  Oxygen Aggregation Aggregation/Precipitation (Physical Instability) Peptide->Aggregation  High Concentration  Suboptimal pH Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Aggregation->Degradation_Products

Caption: Key degradation routes for this compound in solution.

Diagram 2: Workflow for Preventing this compound Degradation

start Start: Lyophilized this compound reconstitute Reconstitute in High-Purity Water or Appropriate Buffer (pH 4-7) start->reconstitute add_stabilizers Consider Additives: - Antioxidants (e.g., DTT) - Cryoprotectants (e.g., Glycerol) reconstitute->add_stabilizers aliquot Prepare Single-Use Aliquots add_stabilizers->aliquot storage Store at -20°C or -80°C aliquot->storage experiment Thaw on Ice for Experiment storage->experiment end Stable Peptide for Assay experiment->end

References

Technical Support Center: Enhancing the In Vivo Bioavailability of H-Thr-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Thr-Arg-OH bioavailability enhancement. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the challenges of in vivo studies involving this dipeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the observed oral bioavailability of my this compound formulation unexpectedly low?

A1: Low oral bioavailability of short peptides like this compound is a common challenge stemming from two primary barriers in the gastrointestinal (GI) tract: enzymatic degradation and poor membrane permeability.[1]

Troubleshooting Guide:

  • Assess Enzymatic Stability: this compound is susceptible to degradation by peptidases in the stomach (pepsin), small intestine (trypsin, chymotrypsin), and on the brush border membrane.

    • Action: Perform an in vitro stability assay using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Quantify the remaining peptide at various time points using LC-MS.

    • Solution: If degradation is rapid, consider strategies to protect the peptide.[2] This includes enteric coatings to bypass the stomach, co-administration with enzyme inhibitors, or chemical modifications.[2]

  • Evaluate Intestinal Permeability: The hydrophilic nature of this compound, due to the polar Threonine and the positively charged Arginine, can limit its ability to passively diffuse across the lipid-rich intestinal epithelial cells (enterocytes).[1]

    • Action: Use an in vitro model like the Caco-2 cell monolayer to determine the apparent permeability coefficient (Papp). A low Papp value indicates poor absorption.

    • Solution: Investigate the use of permeation enhancers. L-arginine itself has been shown to enhance the intestinal absorption of other molecules.[3] Formulations with mucoadhesive polymers like chitosan can also increase residence time and improve absorption.[4]

Q2: My this compound peptide shows poor metabolic stability in plasma. What are my options?

A2: Short peptides are often subject to rapid clearance by plasma peptidases and renal filtration, leading to a short in vivo half-life.

Troubleshooting Guide:

  • Chemical Modification:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[2]

    • Amino Acid Substitution: While this would change the molecule, for future drug design, substituting L-amino acids with D-amino acids can significantly reduce susceptibility to peptidases.[5]

    • Cyclization: Converting the linear peptide to a cyclic form can improve stability by making it a poorer substrate for enzymes.[2]

  • Formulation with Carrier Systems:

    • Liposomes or Nanoparticles: Encapsulating this compound within lipid-based or polymeric nanoparticles can protect it from degradation and control its release profile.[2] This strategy is effective for enhancing the bioavailability of various poorly soluble drugs.[6]

Q3: How do I choose between different formulation strategies to improve intestinal absorption?

A3: The choice of formulation depends on the specific barrier you need to overcome (enzymatic degradation vs. poor permeability) and the desired release profile.

Troubleshooting Guide:

The following workflow can help guide your decision-making process for improving the bioavailability of this compound.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Validation start Low Oral Bioavailability of this compound stability_check Assess Stability in SGF/SIF start->stability_check permeability_check Assess Permeability (e.g., Caco-2) stability_check->permeability_check Stable degradation High Degradation stability_check->degradation Unstable permeability Low Permeability permeability_check->permeability Low invivo In Vivo Pharmacokinetic Study permeability_check->invivo High protect Protective Formulations: - Enteric Coating - Nanoparticles - Liposomes degradation->protect enhance Permeation Enhancers: - Co-administer L-Arginine - Mucoadhesive Polymers - Cell-Penetrating Peptides (CPPs) permeability->enhance protect->invivo enhance->invivo G cluster_0 Chemical Modification cluster_1 Encapsulation Systems cluster_2 Excipients peptide This compound peg PEGylation peptide->peg Improves Half-Life d_amino D-Amino Acid Substitution peptide->d_amino Increases Stability lipo Liposomes peptide->lipo Protects & Controls Release nano Polymeric Nanoparticles peptide->nano Protects & Targets nlc Nanostructured Lipid Carriers peptide->nlc Improves Solubility enhancer Permeation Enhancers peptide->enhancer With Formulation inhibitor Enzyme Inhibitors peptide->inhibitor With Formulation G lumen Intestinal Lumen (this compound) blood Bloodstream lumen->blood Paracellular (Via Tight Junctions, Limited by Size/Charge) enterocyte Enterocyte lumen->enterocyte Transcellular (Limited) enterocyte->blood Efflux

References

Technical Support Center: Addressing Off-Target Effects of Threonyl-Arginine (TR-001)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Threonyl-Arginine" as a specific drug candidate with documented off-target effects is not extensively described in publicly available literature. The following technical support guide is a generalized framework for researchers encountering potential off-target effects with a hypothetical peptide-based therapeutic, designated here as TR-001. The principles, protocols, and troubleshooting steps are broadly applicable for investigating new chemical and biological entities.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a peptide therapeutic like TR-001?

A1: Peptide therapeutics, while often more specific than small molecules, can still exhibit off-target effects. Potential issues include:

  • Unintended Receptor Binding: TR-001 may bind to receptors with structural similarity to its intended target, leading to the modulation of unintended signaling pathways.

  • Immune System Activation: As a peptide, TR-001 could be recognized by the immune system, leading to the generation of anti-drug antibodies or other immune responses.

  • Metabolic Liabilities: Peptides can be degraded by proteases, and the resulting fragments may have their own biological activities.

  • Off-Target Enzyme Inhibition: TR-001 might inhibit enzymes, such as kinases, that are not its primary target, due to similarities in binding pockets.[1]

Q2: At what stage of my research should I start investigating off-target effects for TR-001?

A2: It is advisable to begin considering off-target effects as soon as you observe unexpected or difficult-to-interpret results in your cell-based or in vivo assays.[2] Early investigation can save significant time and resources, and provide a more accurate understanding of your compound's mechanism of action.

A3: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be selective in isolated in vitro systems, the complexity of a whole organism presents many more opportunities for unintended interactions. It is crucial to profile the therapeutic against a broad panel of potential targets to identify these unintended interactions.

Q4: How can I distinguish between on-target and off-target mediated cytotoxicity of TR-001 in my cell line?

A4: To differentiate between on-target and off-target cytotoxicity, you can employ several strategies:

  • On-Target Validation: Test TR-001 in a cell line where the intended target has been genetically knocked out (e.g., using CRISPR-Cas9). If the cytotoxicity persists in the knockout cell line, it is likely mediated by an off-target effect.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a downstream component of the intended signaling pathway that is modulated by TR-001.

  • Structural Analogs: Synthesize and test a structurally similar but inactive analog of TR-001. If this analog does not produce the same cytotoxic effects, it supports an on-target mechanism.

Troubleshooting Guides

This guide addresses common issues researchers may face when a compound like TR-001 exhibits potential off-target effects.

Issue Possible Cause Suggested Action
Q1: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where the intended target of TR-001 is not expected to be fully engaged. 1. Off-target cytotoxicity: TR-001 may be interacting with other essential cellular targets. 2. Assay interference: The peptide might be directly reacting with the assay reagents.[2] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects.[2]1. Validate with an orthogonal assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a membrane integrity assay like Trypan Blue.[2] 2. Run an assay interference control: Incubate TR-001 with the assay reagents in a cell-free system. 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying expression levels of the intended target.
Q2: I'm observing conflicting results between my biochemical and cell-based assays for TR-001. 1. Cellular permeability: TR-001 may have poor cell permeability, leading to lower efficacy in cell-based assays. 2. Cellular metabolism: The peptide may be rapidly degraded within the cell. 3. Presence of off-targets in the cellular context: The cellular environment contains numerous potential off-targets not present in a purified biochemical assay.1. Perform a cellular uptake assay: Use a labeled version of TR-001 to quantify its intracellular concentration. 2. Assess peptide stability: Measure the half-life of TR-001 in cell lysate or culture medium. 3. Conduct a cellular thermal shift assay (CETSA): This can identify proteins that TR-001 binds to within the cell.
Q3: TR-001 is showing activity against a broad range of kinases in a profiling screen, not just its intended target. 1. Promiscuous binding: The chemical structure of TR-001 may allow it to bind to the ATP-binding site of multiple kinases, a common feature of kinase inhibitors.[1] 2. High screening concentration: The concentration used in the initial screen may be too high, leading to the detection of low-affinity interactions.1. Determine the IC50 or Ki values: Quantify the potency of TR-001 against the identified off-target kinases to understand the selectivity window.[3] 2. Perform dose-response profiling: Screen TR-001 at multiple concentrations to differentiate between potent and weak off-target interactions.

Quantitative Data Summary

The following tables present hypothetical data for TR-001 to illustrate how quantitative information on off-target effects can be structured.

Table 1: Kinase Selectivity Profile of TR-001

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1
Off-Target Kinase B15010
Off-Target Kinase C80053
Off-Target Kinase D>10,000>667

Table 2: Cytotoxicity Profile of TR-001 in Different Cell Lines

Cell LinePrimary Target ExpressionGI50 (µM)
Cell Line XHigh0.5
Cell Line YLow5.2
Cell Line Z (Target Knockout)None>50

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol provides a general method for assessing the selectivity of TR-001 against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of TR-001 in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add TR-001 at the desired final concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).

  • Reaction Initiation and Detection: Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.[2] Allow the reaction to proceed for a specified time at 30°C. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., filter binding and scintillation counting).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by TR-001 relative to the no-inhibitor control. Determine the IC50 value for each kinase where significant inhibition is observed.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to identify the protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with TR-001 at the desired concentration or with a vehicle control for a specified time.

  • Harvesting and Lysate Preparation: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells by freeze-thaw cycles.

  • Heating Profile: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.

  • Protein Separation: Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.

  • Protein Analysis: Analyze the soluble fraction by Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Compare the melting curves of proteins in the TR-001-treated versus vehicle-treated samples. A shift in the melting curve indicates a direct interaction between TR-001 and the protein.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_pathway_A On-Target Pathway cluster_pathway_B Off-Target Pathway Receptor_A Primary Target Receptor A Kinase_1 Kinase 1 Receptor_A->Kinase_1 Receptor_B Off-Target Receptor B Kinase_2 Kinase 2 Receptor_B->Kinase_2 TR001 Threonyl-Arginine (TR-001) TR001->Receptor_A On-Target Binding TR001->Receptor_B Off-Target Binding TF_A Transcription Factor A Kinase_1->TF_A Therapeutic_Effect Desired Therapeutic Effect TF_A->Therapeutic_Effect TF_B Transcription Factor B Kinase_2->TF_B Adverse_Effect Adverse Side Effect TF_B->Adverse_Effect

Caption: Hypothetical signaling pathway of TR-001, illustrating both on-target and off-target effects.

Experimental_Workflow Start Unexpected Experimental Result with TR-001 Biochemical_Screen Biochemical Screens (e.g., Kinase Profiling) Start->Biochemical_Screen Cell_Based_Assay Cell-Based Assays (e.g., Orthogonal Cytotoxicity) Start->Cell_Based_Assay Proteomics Unbiased Proteomics (e.g., CETSA, Chemoproteomics) Start->Proteomics Identify_Off_Targets Identify Potential Off-Targets Biochemical_Screen->Identify_Off_Targets Cell_Based_Assay->Identify_Off_Targets Proteomics->Identify_Off_Targets Validate_Targets Validate Off-Targets (e.g., CRISPR KO, Rescue) Identify_Off_Targets->Validate_Targets Redesign Rational Drug Redesign Validate_Targets->Redesign

Caption: Experimental workflow for the identification and validation of TR-001 off-targets.

References

Technical Support Center: Scaling Up H-Thr-Arg-OH Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of the tripeptide H-Thr-Arg-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the solid-phase peptide synthesis (SPPS) of this compound?

A1: Scaling up the SPPS of this compound presents several key challenges primarily related to the arginine residue. These include steric hindrance from the bulky guanidinium side chain and its protecting group (e.g., Pbf), which can lead to incomplete coupling reactions.[1] Another significant issue is the potential for δ-lactam formation, an intramolecular cyclization of activated arginine that forms an inactive species, resulting in deletion sequences (H-Thr-OH).[1][2] Furthermore, aggregation of the growing peptide chain on the solid support can occur, particularly with arginine-containing sequences, which may block reactive sites and lead to failed synthesis.[1]

Q2: Why is the purification of this compound by Reverse-Phase HPLC (RP-HPLC) often problematic?

A2: The purification of this compound is challenging due to the highly basic nature of the arginine side chain (pKa ≈ 12.5). This positive charge can cause secondary ionic interactions with residual silanol groups on silica-based C18 columns, leading to peak tailing and poor resolution. The high polarity of the peptide can also result in poor retention on the column. Moreover, arginine-rich peptides have a tendency to aggregate, which can complicate the purification process and reduce recovery rates.

Q3: How does the choice of counter-ion (e.g., TFA, Acetate, HCl) affect the final this compound product?

A3: The counter-ion has a significant impact on the physicochemical properties of this compound, including its solubility, stability, and handling characteristics.[3] Trifluoroacetate (TFA) salts, commonly resulting from RP-HPLC purification, are typical but can be hygroscopic and may be undesirable for certain biological assays due to potential toxicity.[1][4] Acetate salts are often preferred for biological applications due to their lower toxicity.[5] The choice of counter-ion can also influence the peptide's tendency to aggregate and its stability in solution and as a lyophilized powder.[4]

Q4: What are the common impurities encountered during this compound production?

A4: Common impurities include deletion sequences (H-Thr-OH) due to incomplete arginine coupling, and truncated sequences from premature termination of the synthesis.[6] Side products from the cleavage step can also arise, such as adduction of scavengers to the peptide or incomplete removal of protecting groups. During purification, co-elution of closely related sequences can also lead to impure fractions.

Q5: What are the best practices for storing this compound to ensure its stability?

A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below, preferably in a desiccator to protect it from moisture. For short-term storage in solution, it is advisable to use a buffer at a pH where the peptide is most stable (typically acidic pH for arginine-containing peptides to minimize deamidation) and store at 4°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low crude yield of this compound - Incomplete coupling of Fmoc-Arg(Pbf)-OH.[1]- δ-Lactam formation of activated arginine.[1][2]- Aggregation of the peptide on the resin.- Perform a double coupling for the arginine residue.[7]- Use an in-situ activation protocol to minimize the time the activated arginine is in solution.[1]- Consider using a more powerful coupling reagent like HATU.[8]- Synthesize at a slightly elevated temperature to disrupt aggregation.[1]
Presence of a significant peak corresponding to a deletion sequence (H-Thr-OH) - High degree of δ-lactam formation.[1][2]- Minimize the pre-activation time of Fmoc-Arg(Pbf)-OH.[1]- Use a lower excess of the activating base (e.g., DIEA).[1]- Switch to an arginine derivative less prone to lactam formation, such as Fmoc-Arg(NO2)-OH, though deprotection is harsher.
Incomplete removal of the Fmoc group from Arginine - Steric hindrance.- Peptide aggregation on the resin.- Extend the deprotection time with piperidine.- Use a stronger deprotection base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious of potential side reactions.
Purification Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks in RP-HPLC - Secondary ionic interactions between the protonated arginine and the silica support.- Use a mobile phase with a lower pH (e.g., 0.1% TFA) to suppress silanol ionization.- Use a column with end-capping or a different stationary phase (e.g., phenyl).- Add a competitive ion-pairing agent to the mobile phase.
Low recovery of the peptide from the column - Irreversible adsorption to the column.- Aggregation and precipitation on the column.- Use a shallower gradient during elution.[9]- Lower the sample concentration injected onto the column.- Try a different organic modifier in the mobile phase.
Co-elution of impurities with the main product - Similar physicochemical properties of the peptide and impurities.- Optimize the gradient slope; a shallower gradient often improves resolution.[9]- Employ an orthogonal purification method, such as ion-exchange chromatography, either before or after RP-HPLC.
Stability and Formulation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Precipitation of the peptide in solution - Aggregation, especially at neutral or basic pH.- Exceeding the solubility limit.- Adjust the pH of the solution to be more acidic.- Add solubilizing excipients, such as arginine hydrochloride, which can act as an aggregation suppressor.[10]- Store the peptide at lower concentrations.
Degradation of the peptide over time in solution - Hydrolysis of the peptide backbone, particularly at the Thr-Arg bond.- Oxidation of amino acid residues.- Store solutions at 4°C or frozen.- Prepare solutions in a buffer with a pH that maximizes stability (requires a pH stability study).- Degas solutions and store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

Table 1: Illustrative Comparison of Coupling Reagents for Fmoc-Arg(Pbf)-OH Incorporation in this compound Synthesis

Coupling ReagentClassTypical Crude Purity (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings, but more expensive.[8][11]
HBTU Aminium/Uronium Salt90-95FastA reliable and cost-effective option for routine couplings.[11]
PyBOP Phosphonium Salt90-95FastByproducts are generally less water-soluble.[8]

Note: The data in this table is illustrative and represents typical outcomes. Actual results will vary based on specific experimental conditions.

Table 2: Illustrative Stability of this compound in Solution at 25°C over 7 Days

pH% Remaining this compound (Day 7)Major Degradation Product
3.0 98%Minor hydrolysis products
5.0 95%Hydrolysis and minor deamidation
7.4 85%Increased hydrolysis and aggregation
9.0 70%Significant hydrolysis, aggregation, and potential racemization

Note: This data is for illustrative purposes. A formal stability study is required to determine the precise degradation kinetics for a specific formulation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (Arginine):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine solution and agitate for 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.

    • Add diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).[1]

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle for Threonine: Repeat steps 2 and 3 for the coupling of Fmoc-Thr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Protocol 2: Cleavage and Deprotection of this compound from Resin
  • Preparation: Ensure the peptide-resin is completely dry.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For this compound, a suitable cocktail is Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 3: RP-HPLC Purification of this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Centrifuge to remove any insoluble material.

  • Chromatography:

    • Equilibrate a C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes. The gradient should be optimized for the best separation.[9]

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified this compound as a fluffy white powder.

Visualizations

spss_workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling_arg Coupling: Fmoc-Arg(Pbf)-OH + HATU/DIEA deprotection1->coupling_arg wash1 Wash (DMF) coupling_arg->wash1 deprotection2 Fmoc Deprotection (Piperidine/DMF) wash1->deprotection2 coupling_thr Coupling: Fmoc-Thr(tBu)-OH + HATU/DIEA deprotection2->coupling_thr wash2 Wash (DMF) coupling_thr->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end Pure this compound purification->end

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

troubleshooting_synthesis start Low Crude Purity/Yield check_coupling Incomplete Coupling? start->check_coupling check_side_reaction Side Reactions? start->check_side_reaction double_couple Solution: Double Couple Arginine check_coupling->double_couple Yes change_reagent Solution: Use Stronger Coupling Reagent (e.g., HATU) check_coupling->change_reagent Yes in_situ Solution: Use In-Situ Activation check_side_reaction->in_situ Yes (δ-Lactam) temp Solution: Increase Synthesis Temperature check_side_reaction->temp Yes (Aggregation)

Caption: Troubleshooting Logic for Low Purity/Yield in this compound Synthesis.

purification_logic start Crude this compound rp_hplc Primary Purification: Reverse-Phase HPLC start->rp_hplc analysis Purity Analysis: Analytical HPLC & Mass Spec rp_hplc->analysis pure Pure Peptide (>95%) analysis->pure Yes impure Impure Fractions analysis->impure No ion_exchange Secondary Purification: Ion-Exchange Chromatography impure->ion_exchange ion_exchange->rp_hplc Re-purify

Caption: Purification and Quality Control Workflow for this compound.

References

Technical Support Center: Overcoming the Hurdles of H-Thr-Arg-OH Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical translation of H-Thr-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and developmental phases of this dipeptide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to support your research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for anticipating and overcoming challenges in its clinical development. The following table summarizes key computed and experimental data for this dipeptide.

PropertyValueSource
Molecular Formula C10H21N5O4--INVALID-LINK--
Molecular Weight 275.31 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid--INVALID-LINK--
CAS Number 13448-26-5--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
XLogP3-AA (Hydrophobicity) -5.1--INVALID-LINK--
Topological Polar Surface Area 177 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 6--INVALID-LINK--
Hydrogen Bond Acceptor Count 6--INVALID-LINK--
Rotatable Bond Count 7--INVALID-LINK--

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the preclinical development of this compound.

Issue 1: Low Oral Bioavailability

  • Question: My in vivo experiments show very low plasma concentrations of this compound after oral administration. What could be the cause and how can I improve it?

  • Answer: Low oral bioavailability is a common challenge for small, hydrophilic peptides like this compound. The primary reasons are poor membrane permeability and degradation in the gastrointestinal (GI) tract.[1][2] Due to its high polarity (XLogP3-AA: -5.1), passive diffusion across the intestinal epithelium is limited. Additionally, peptidases in the stomach and small intestine can readily cleave the peptide bond.[3][4]

    Troubleshooting Steps:

    • Assess Enzymatic Stability: First, confirm the extent of enzymatic degradation. Incubate this compound with simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and analyze its degradation over time using LC-MS.

    • Evaluate Membrane Permeability: Use a Caco-2 cell monolayer model to assess the peptide's permeability. Low apparent permeability (Papp) values will confirm this as a limiting factor.

    • Formulation Strategies:

      • Permeation Enhancers: Co-administer this compound with permeation enhancers such as medium-chain fatty acids (e.g., sodium caprate) or bile salts (e.g., sodium deoxycholate) to transiently open tight junctions and facilitate paracellular transport.[1][3]

      • Enzyme Inhibitors: Include protease inhibitors in the formulation to protect the peptide from degradation.[5]

      • Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation and enhance its absorption.[6][7] Hydrophobic ion pairing with a lipophilic counter-ion can also be explored to increase its encapsulation efficiency in lipid-based systems.[7]

      • Mucoadhesive Polymers: Formulations with mucoadhesive polymers like chitosan can increase the residence time of the peptide at the absorption site, thereby increasing the opportunity for absorption.[6]

Issue 2: Rapid In Vivo Clearance

  • Question: Following intravenous administration, this compound is cleared from the plasma very quickly, resulting in a short half-life. How can I address this?

  • Answer: Small peptides are typically subject to rapid renal clearance and enzymatic degradation in the plasma.[8] This leads to a short therapeutic window, requiring frequent administration.

    Troubleshooting Steps:

    • Determine Clearance Mechanism: Analyze urine samples to quantify the extent of renal clearance. Simultaneously, assess the peptide's stability in plasma to understand the contribution of proteolytic degradation.

    • Structural Modification:

      • PEGylation: Covalent attachment of polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, reducing renal filtration and shielding it from peptidases.[8]

      • Amino Acid Substitution: While potentially altering biological activity, substituting L-amino acids with D-amino acids can confer resistance to proteolysis.[9]

    • Advanced Drug Delivery Systems:

      • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and clearance, leading to a sustained release profile.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the most significant barrier to the oral delivery of this compound?

    • A1: The most significant barriers are its high hydrophilicity, which limits its ability to cross the intestinal cell membrane, and its susceptibility to enzymatic degradation in the gastrointestinal tract.[1][2]

  • Q2: Are there any specific transporters that might facilitate the absorption of this compound?

    • A2: Small di- and tripeptides can be transported across the intestinal epithelium by peptide transporters like PEPT1.[3] It is plausible that this compound could be a substrate for such transporters. Investigating its interaction with these transporters could be a viable strategy to enhance its absorption.

  • Q3: How can I improve the solubility of this compound for formulation development?

    • A3: this compound is expected to have good aqueous solubility due to its polar amino acid residues. However, if solubility issues arise, particularly at higher concentrations or in specific buffer systems, consider adjusting the pH or using solubilizing excipients. For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting with an aqueous buffer can be effective.[11]

  • Q4: What analytical methods are best for quantifying this compound in biological samples?

    • A4: The most common and reliable method for quantifying small peptides like this compound in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] This technique offers high sensitivity and selectivity. For HPLC with UV or fluorescence detection, derivatization with agents like o-phthaldialdehyde (OPA) may be necessary to enhance detection.[12][14]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability Assay

  • Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare SGF (pH 1.2-2.0, with pepsin) and SIF (pH 6.8, with pancreatin) according to USP guidelines.

  • Incubation: Dissolve this compound in SGF and SIF to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid or by heating).

  • Analysis: Centrifuge the samples to pellet the precipitated enzymes. Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of remaining this compound against time to determine its degradation rate in each fluid.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add a solution of this compound (at a known concentration) to the apical (AP) side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral (BL) side.

    • To assess efflux, perform the experiment in the reverse direction (BL to AP).

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Visualizations

The following diagrams illustrate key concepts relevant to the clinical translation of this compound.

G cluster_oral_delivery Oral Delivery Barriers for this compound Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Intestinal Epithelium Intestinal Epithelium GI Tract->Intestinal Epithelium Enzymatic Degradation Enzymatic Degradation GI Tract->Enzymatic Degradation Pepsin, Trypsin Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Poor Permeability Poor Permeability Intestinal Epithelium->Poor Permeability Hydrophilicity

Caption: Major barriers to the oral delivery of this compound.

G cluster_workflow Workflow for Improving this compound Delivery Characterize Limitations Characterize Limitations Assess Stability Assess Stability Characterize Limitations->Assess Stability Evaluate Permeability Evaluate Permeability Characterize Limitations->Evaluate Permeability Select Strategy Select Strategy Assess Stability->Select Strategy Evaluate Permeability->Select Strategy Formulation Formulation Select Strategy->Formulation Structural Modification Structural Modification Select Strategy->Structural Modification In Vitro Testing In Vitro Testing Formulation->In Vitro Testing Structural Modification->In Vitro Testing In Vivo Evaluation In Vivo Evaluation In Vitro Testing->In Vivo Evaluation

Caption: A logical workflow for enhancing the delivery of this compound.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Potential of H-Thr-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide H-Thr-Arg-OH (Threonyl-Arginine) and its potential anti-inflammatory activity. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its likely properties based on the known functions of its constituent amino acid, L-Arginine, and compares it to other well-documented anti-inflammatory peptides. The experimental data presented for comparative compounds is drawn from various scientific studies.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound is benchmarked against other known anti-inflammatory peptides. The following table summarizes the inhibitory effects on key inflammatory mediators.

CompoundTarget CellsInducerConcentration% Inhibition of Inflammatory MediatorReference
This compound (Hypothesized) RAW264.7 MacrophagesLPS---
L-ArginineIPEC-J2 CellsLPSCo-treatmentSignificant decrease in TLR4, MyD88, CD14, NF-κBp65, IL-8 mRNA[1]
Dipeptide MQ (l-methionyl-l-glutamic acid)PC12 Cells--Decreased reactive oxygen species levels[2]
Peptide from Ruditapes philippinarum (DQTF)RAW264.7 CellsLPS100-400 µg/mLSignificant decrease in TNF-α and IL-6[3]
Cryptochlorogenic acid (CCGA)RAW264.7 CellsLPS50-200 µg/mLSignificant reduction of NO, iNOS, TNF-α, IL-1β, IL-6, IL-8[4]
Walnut tripeptide (LPF)---Reduces inflammation by inhibiting inflammatory signaling[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the design of studies aimed at confirming the anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[4][6]

Cell Viability Assay

The cytotoxicity of the test compound is assessed using the Cell Counting Kit-8 (CCK8) or MTT assay. Following treatment with the test compound, the CCK8 or MTT reagent is added to the cells and incubated according to the manufacturer's instructions. The absorbance is then measured at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.[4][7]

Nitric Oxide (NO) Production Assay

The production of nitric oxide, a key inflammatory mediator, is measured using the Griess reagent. After cell treatment and LPS stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature. The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a sodium nitrite standard curve.[5]

Cytokine Quantification by ELISA

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's protocols.[3][7]

Western Blot Analysis

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways can be analyzed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][8]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow, the hypothesized signaling pathway of this compound, and the logical comparison presented in this guide.

experimental_workflow cluster_setup Experimental Setup cluster_assays Inflammatory Response Assessment cell_culture RAW264.7 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation viability Cell Viability Assay (MTT/CCK8) stimulation->viability no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (NF-κB, MAPK pathways) stimulation->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peptide LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB_n Activates Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces TNFa TNF-α Gene->TNFa IL6 IL-6 Gene->IL6 IL1b IL-1β Gene->IL1b iNOS iNOS Gene->iNOS Peptide This compound Peptide->IKK Inhibits Peptide->MAPK Inhibits

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

logical_comparison cluster_subject Subject of Investigation cluster_basis Basis for Comparison cluster_alternatives Alternative Anti-inflammatory Agents ThrArg This compound Arg L-Arginine Properties (Anti-inflammatory) ThrArg->Arg Inferred Properties Peptide General Anti-inflammatory Peptide Characteristics ThrArg->Peptide Inferred Properties Dipeptide Other Dipeptides (e.g., MQ) ThrArg->Dipeptide Compared Against Tripeptide Tripeptides (e.g., LPF) ThrArg->Tripeptide Compared Against NaturalComp Natural Compounds (e.g., CCGA) ThrArg->NaturalComp Compared Against Arg->ThrArg Peptide->ThrArg

Caption: Logical framework for the comparative analysis of this compound.

References

A Comparative Guide to the Efficacy of L-Peptide and D-Peptide MHC Tetramers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Major Histocompatibility Complex (MHC) tetramers constructed with natural L-peptides versus those containing synthetic D-peptide analogues. This document is intended to assist researchers in selecting the appropriate reagents for the detection, enumeration, and functional analysis of antigen-specific T cells. The information presented is based on established principles of immunology and protein biochemistry.

Introduction to L- and D-Peptide MHC Tetramers

MHC tetramers are indispensable tools in immunology for the direct visualization and isolation of antigen-specific T cells. These reagents consist of four biotinylated peptide-MHC (pMHC) monomers bound to a fluorescently-labeled streptavidin molecule. The multivalent nature of the tetramer provides stable binding to T-cell receptors (TCRs) with the corresponding specificity.

The peptide component of the pMHC complex is the primary determinant of T-cell specificity. Naturally occurring peptides are composed of L-amino acids. However, synthetic peptides incorporating D-amino acids, the non-natural mirror images of L-amino acids, can also be used to create MHC tetramers. The chirality of the peptide has significant implications for the stability, immunogenicity, and ultimately, the efficacy of the MHC tetramer as a research tool.

Data Presentation: A Comparative Analysis

While direct head-to-head quantitative data for the same epitope is limited in publicly available literature, the following table summarizes the generally accepted characteristics and performance differences between L-peptide and D-peptide MHC tetramers based on established principles.

FeatureL-Peptide MHC TetramersD-Peptide MHC TetramersKey Considerations
Proteolytic Stability Susceptible to degradation by proteases.Highly resistant to proteolytic degradation.D-peptide tetramers may have a longer half-life in biological samples.
Immunogenicity Can be immunogenic and elicit T-cell responses.Generally considered to be poorly immunogenic.D-peptides are not efficiently processed and presented by antigen-presenting cells.
MHC Binding Affinity Variable, depending on the peptide sequence.Generally lower affinity for the MHC groove compared to the L-enantiomer.The altered stereochemistry of D-peptides can disrupt optimal interactions with the MHC binding groove.
TCR Binding Affinity Wide range of affinities (typically in the µM range).Significantly reduced affinity for the cognate TCR.The specific conformation of the D-peptide in the MHC groove may not be optimal for TCR recognition.
Staining Efficiency High staining intensity for high-affinity interactions.Generally results in lower staining intensity (MFI).May require optimized staining protocols to detect low-affinity interactions.
Application Gold standard for detecting and enumerating antigen-specific T cells.Potential use as antagonists or for studying T-cell cross-reactivity.May be useful for isolating T cells with high-affinity TCRs that can overcome the conformational difference.

Experimental Protocols

A detailed protocol for a comparative analysis of L- and D-peptide MHC tetramer staining is provided below. This protocol is a composite based on standard tetramer staining procedures and includes steps critical for a head-to-head comparison.

Objective: To compare the staining efficiency of L-peptide and D-peptide MHC class I tetramers on a known antigen-specific CD8+ T-cell population.
Materials:
  • Peripheral blood mononuclear cells (PBMCs) from a donor with a known T-cell response to the target antigen.

  • L-peptide MHC Class I Tetramer (e.g., PE-conjugated).

  • D-peptide MHC Class I Tetramer (with the same peptide sequence and fluorochrome as the L-peptide tetramer).

  • Irrelevant peptide MHC Class I Tetramer (negative control).

  • Anti-CD8 antibody (e.g., FITC-conjugated).

  • Anti-CD3 antibody (e.g., PerCP-conjugated).

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • 96-well U-bottom plate.

  • Flow cytometer.

Procedure:
  • Cell Preparation:

    • Thaw cryopreserved PBMCs and wash with FACS buffer.

    • Count cells and adjust the concentration to 2 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (2 x 10^6 cells) into each well of a 96-well plate.

  • Staining:

    • Add the viability dye to each well according to the manufacturer's instructions and incubate.

    • Wash the cells with FACS buffer.

    • Add the appropriate MHC tetramer to each well. For this comparative experiment, set up the following conditions:

      • Well A: L-peptide tetramer (at optimal concentration, typically 10-20 µg/mL).

      • Well B: D-peptide tetramer (at the same concentration as the L-peptide tetramer).

      • Well C: Irrelevant peptide tetramer (negative control).

      • Well D: Unstained control.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Add the anti-CD8 and anti-CD3 antibodies to each well and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on lymphocytes, then single cells, then live cells, and finally on CD3+CD8+ T cells.

    • Analyze the percentage of tetramer-positive cells and the Mean Fluorescence Intensity (MFI) of the tetramer staining within the CD3+CD8+ population for each condition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

T_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates CD8 CD8 pMHC pMHC CD8->pMHC pMHC->TCR Binding (L-peptide: optimal fit) (D-peptide: suboptimal fit) ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream

TCR Signaling Pathway

Tetramer_Comparison_Workflow cluster_staining Staining Conditions cluster_analysis Data Analysis start Start: Antigen-Specific T-Cell Population prep Cell Preparation (PBMC isolation, counting) start->prep L_tet L-Peptide Tetramer prep->L_tet D_tet D-Peptide Tetramer prep->D_tet control Negative Control Tetramer prep->control antibodies Co-staining with Anti-CD8 and Anti-CD3 L_tet->antibodies D_tet->antibodies control->antibodies facs Flow Cytometry Analysis antibodies->facs mfi Compare MFI facs->mfi percent Compare % Positive Cells facs->percent end Conclusion on Comparative Efficacy mfi->end percent->end

Comparative Staining Workflow

Conclusion

The choice between L-peptide and D-peptide MHC tetramers depends on the specific research question. L-peptide tetramers remain the standard for the reliable detection and quantification of antigen-specific T cells due to their physiological relevance and generally higher binding affinities. D-peptide tetramers, while less effective for routine staining, offer unique properties such as high stability and low immunogenicity. These characteristics may be advantageous in specific applications, such as studies of T-cell receptor antagonism, cross-reactivity, or for the development of biotherapeutics where reduced immunogenicity is desired. Researchers should carefully consider the trade-offs between stability, immunogenicity, and binding affinity when designing their experiments. Further research providing direct quantitative comparisons will be invaluable in fully elucidating the potential of D-peptide MHC tetramers in immunology.

A Comparative Guide to the Therapeutic Potential of Threonyl-Arginine (Thr-Arg) in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and parenchymal destruction.[1][2] The complex pathophysiology, involving chronic inflammation, oxidative stress, and protease-antiprotease imbalance, presents a significant challenge for therapeutic development.[1][3] While current treatments like bronchodilators and corticosteroids offer symptomatic relief, they do not halt disease progression, underscoring the urgent need for novel therapeutic strategies.[2][4] This guide provides a comparative analysis of the dipeptide Threonyl-Arginine (Thr-Arg), also described in literature as Arginyl-Threonyl-Arginine (RTR), a novel peptide-based therapeutic, against the established antioxidant and mucolytic agent, N-acetylcysteine (NAC), in preclinical models of COPD.

Mechanism of Action: Thr-Arg as a PGP Antagonist

A key pathological feature of COPD is the breakdown of the extracellular matrix, particularly collagen, by matrix metalloproteinases.[5] This degradation releases small peptide fragments, such as N-acetyl-proline-glycine-proline (PGP), which are potent chemoattractants for neutrophils.[5] PGP exerts its effects via the CXCR1 and CXCR2 chemokine receptors, perpetuating a cycle of neutrophilic inflammation and tissue damage that contributes to emphysema.[5][6]

The therapeutic peptide Thr-Arg (RTR) has been specifically designed to act as a PGP antagonist.[5][6] By binding to PGP, it neutralizes its chemotactic activity, thereby inhibiting the recruitment of neutrophils to the lungs.[5][6] This targeted mechanism offers a novel approach to disrupting a key driver of inflammation and subsequent lung damage in COPD.

In contrast, N-acetylcysteine (NAC) functions primarily as an antioxidant. It acts as a precursor to glutathione, a major endogenous antioxidant, and also directly scavenges reactive oxygen species (ROS).[7][8][9] Oxidative stress is a critical component of COPD pathogenesis, contributing to inflammation, cellular damage, and corticosteroid resistance.[1][7]

Signaling Pathway of PGP-Mediated Inflammation and Thr-Arg Intervention

G cluster_0 Cellular Environment (Lung Interstitium) cluster_1 Neutrophil CS Cigarette Smoke & Other Irritants MMP Matrix Metalloproteinases (MMPs) CS->MMP Upregulates Collagen Collagen MMP->Collagen Degrades PGP Pro-Gly-Pro (PGP) (Collagen Fragment) Collagen->PGP Releases CXCR2 CXCR2 Receptor PGP->CXCR2 Activates ThrArg Thr-Arg (RTR) ThrArg->PGP Binds & Neutralizes NFkB NF-κB Activation CXCR2->NFkB Inflam Inflammatory Response (Neutrophil Infiltration, Cytokine Release, Protease Activity) NFkB->Inflam Emphysema Emphysema & Lung Damage Inflam->Emphysema

Caption: PGP, a collagen breakdown product, activates the NF-κB pathway in neutrophils via CXCR2, driving inflammation and lung damage. Thr-Arg neutralizes PGP, inhibiting this cascade.

Comparative Efficacy in Preclinical COPD Models

Direct head-to-head studies comparing Thr-Arg with other COPD therapeutics are not yet available. However, by comparing data from separate preclinical studies using similar models and endpoints, we can evaluate their relative potential. The most common animal models for COPD involve inducing lung inflammation and damage through exposure to cigarette smoke or agents like lipopolysaccharide (LPS).[3][10]

Table 1: Comparison of Thr-Arg (RTR) and N-acetylcysteine (NAC) on Inflammatory Markers
Therapeutic AgentModel / InducerKey Inflammatory MarkerRoute of Admin.Result vs. ControlReference
Thr-Arg (RTR) Mouse / PGPNeutrophil count in BALF¹Intratracheal~75% reduction in PGP-induced neutrophil influx[5][6]
Thr-Arg (RTR) Mouse / LPSNeutrophil count in BALF¹Intratracheal~60% reduction in LPS-induced neutrophil influx[6]
N-acetylcysteine Rat / Cigarette SmokeNeutrophil influx into lungsOralSignificant prevention of neutrophil influx[7]
N-acetylcysteine Human PatientsSputum IL-8Oral~19% reduction in sputum IL-8 levels[8][9]
N-acetylcysteine Human PatientsSputum ECP²Oral~49% reduction in sputum ECP levels[8][9]

¹BALF: Bronchoalveolar Lavage Fluid ²ECP: Eosinophil Cationic Protein

Table 2: Comparison of Thr-Arg (RTR) and N-acetylcysteine (NAC) on Pathological Outcomes
Therapeutic AgentModel / InducerPathological EndpointRoute of Admin.Result vs. ControlReference
Thr-Arg (RTR) Mouse / PGP (Chronic)Alveolar Enlargement (Emphysema)IntratrachealComplete inhibition of PGP-induced emphysema[5][6]
Thr-Arg (RTR) Mouse / PGP (Chronic)Right Ventricular HypertrophyIntratrachealComplete inhibition of PGP-induced hypertrophy[5][6]
N-acetylcysteine Human PatientsRate of ExacerbationsOral~24% reduction in incidence of exacerbations[11][12]
N-acetylcysteine Human PatientsLung Function (FEV₁)OralNo significant influence on FEV₁ decline[13]

Analysis: The available preclinical data suggests that Thr-Arg (RTR) demonstrates potent and highly specific anti-inflammatory effects by directly targeting neutrophil chemotaxis, leading to a complete prevention of emphysema in a PGP-driven model.[5][6] NAC shows broader antioxidant and anti-inflammatory effects, significantly reducing inflammatory mediators and the frequency of clinical exacerbations, although its direct impact on preventing structural lung changes like emphysema is less established in these studies.[8][9][11][12]

Experimental Protocols & Workflows

Validating a therapeutic candidate requires robust and reproducible experimental designs. The workflow below outlines a typical preclinical study for evaluating a novel COPD therapeutic.

General Experimental Workflow for Preclinical COPD Drug Validation

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: In-Life Measurements cluster_2 Phase 3: Sample Collection & Ex-Vivo Analysis A Animal Acclimatization (e.g., BALB/c mice, 8-10 weeks) B COPD Model Induction (e.g., Chronic Cigarette Smoke or Intratracheal LPS/PGP) A->B C Grouping & Treatment Administration (Vehicle, Thr-Arg, Comparator Drug) B->C D Lung Function Analysis (e.g., FlexiVent for resistance & compliance) C->D E Euthanasia & Sample Collection D->E F Bronchoalveolar Lavage (BAL) - Cell Counts (Neutrophils) - Cytokine Analysis (ELISA) E->F G Lung Tissue Processing - Histology (H&E Staining) - Morphometry (Mean Linear Intercept) E->G H Heart Tissue Processing - Right Ventricle Weight (for Hypertrophy Assessment) E->H

Caption: A standard workflow for testing a COPD therapeutic in an animal model, from induction and treatment to functional and histological analysis.

Key Methodologies

1. LPS/PGP-Induced Acute Lung Inflammation Model:

  • Animals: BALB/c mice (male, 8-10 weeks old).

  • Induction: Mice are anesthetized, and 50 µL of lipopolysaccharide (LPS from E. coli, 10 µg) or N-acetyl-Pro-Gly-Pro (PGP, 1 µg) in sterile PBS is administered via intratracheal instillation.

  • Therapeutic Administration: Thr-Arg (RTR, e.g., 10 µg in 50 µL PBS) is co-administered with the inflammatory stimulus or given prophylactically.

  • Endpoint: 24-48 hours post-instillation, bronchoalveolar lavage (BAL) is performed. BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer, and differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Diff-Quik.

  • Reference: Adapted from van den Berge et al., J Clin Invest. 2011.[5][6]

2. Chronic PGP-Induced Emphysema Model:

  • Animals: BALB/c mice.

  • Induction: PGP (1 µg in 50 µL PBS) is administered intratracheally daily for 21 consecutive days. Control groups receive PBS vehicle.

  • Therapeutic Administration: Thr-Arg (RTR, 10 µg) is co-administered with PGP daily for 21 days.

  • Endpoints:

    • Histology: On day 22, lungs are inflation-fixed with formalin at a constant pressure. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E). Emphysema is quantified by measuring the mean linear intercept (Lm) to assess alveolar airspace enlargement.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight is calculated as an index of pulmonary hypertension secondary to lung destruction.

  • Reference: Adapted from van den Berge et al., J Clin Invest. 2011.[5][6]

3. In Vitro Neutrophil Chemotaxis Assay:

  • Cell Isolation: Human polymorphonuclear leukocytes (PMNs) are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (3-µm pore size) is used. The lower chamber contains a chemoattractant (PGP or IL-8). The upper chamber contains the isolated PMNs, pre-incubated with either vehicle or varying concentrations of Thr-Arg (RTR).

  • Quantification: The chamber is incubated for 60-90 minutes at 37°C. The filter is then removed, fixed, and stained. The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope in several high-power fields.

  • Reference: Adapted from van den Berge et al., J Clin Invest. 2011.[5][6]

Conclusion and Future Directions

The dipeptide Thr-Arg (RTR) presents a promising, mechanism-based therapeutic strategy for COPD by specifically targeting the PGP-CXCR2 inflammatory axis. Preclinical data show a remarkable ability to inhibit neutrophil recruitment and prevent the development of emphysema in relevant animal models.[5][6]

Comparison Summary:

  • Thr-Arg (RTR): Offers a highly targeted approach to block a specific neutrophilic inflammation pathway. Its demonstrated efficacy in preventing emphysema in preclinical models is a significant finding.

  • N-acetylcysteine (NAC): Provides a broader, systemic antioxidant effect. It is clinically proven to reduce the frequency of exacerbations, a key clinical outcome in COPD management, but its effect on halting structural lung damage is less clear.[11][12][13]

Future research should focus on head-to-head preclinical studies comparing Thr-Arg with standard-of-care agents like NAC and roflumilast in chronic cigarette smoke models. Investigating different routes of administration (e.g., inhaled formulations) and long-term safety profiles will be crucial steps in advancing this novel peptide therapeutic toward clinical validation for COPD patients.

References

Comparative Analysis of L-Arginine and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the amino acid L-Arginine with standard anti-inflammatory drugs. The initial topic of interest, the tripeptide H-Thr-Arg-OH, lacks specific scientific literature regarding its anti-inflammatory properties. Therefore, this comparison focuses on L-Arginine, a key component of the specified peptide with documented immunomodulatory and anti-inflammatory effects. The data presented is for informational and research purposes only and should not be interpreted as medical advice.

This guide offers an objective comparison of L-Arginine with two major classes of standard anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by Ibuprofen, and corticosteroids, represented by Dexamethasone. The comparison is based on their mechanisms of action, effects on key inflammatory mediators, and available quantitative data from in vitro and in vivo studies.

Overview of Mechanisms of Action

L-Arginine: L-Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO) via the enzyme nitric oxide synthase (NOS). NO has a dual role in inflammation; it can be pro-inflammatory at high concentrations but also exhibits anti-inflammatory effects by inhibiting leukocyte adhesion and platelet aggregation. L-Arginine's anti-inflammatory effects are also attributed to its ability to modulate cytokine production and arginase activity. Some studies suggest that L-arginine supplementation reduces the mRNA expression of inflammatory cytokines.

Ibuprofen (NSAID): Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects.[1][2]

Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[3][4][5] Dexamethasone can inhibit the production of IL-6 from various cell types.[6]

Quantitative Comparison of Anti-Inflammatory Effects

Direct head-to-head comparative studies with uniform experimental conditions for L-Arginine, Ibuprofen, and Dexamethasone are limited. The following tables summarize available quantitative data for each compound on key inflammatory markers. It is important to note that the experimental conditions (cell types, stimuli, concentrations) vary between studies, making direct comparisons challenging.

Table 1: L-Arginine - Effect on Inflammatory Markers

Inflammatory MarkerCell/Model SystemStimulusL-Arginine ConcentrationObserved EffectReference
TNF-α, IL-6, IL-8 mRNAIPEC-J2 cellsLPS500 µMReduced abundance of transcripts.[7][7]
TNF-αLPS-induced ratsLPSNot specifiedDown-regulated TNF-alpha gene.[8]
IL-6Adult trained malesHigh-intensity interval trainingNot specifiedSignificant decline in IL-6 levels.[9]
IL-6Hypercholesterolemia RatHigh-fat diet100, 200, 400 mg/kg/dayNo significant difference between groups.[10]
COX-2 ExpressionChronic gastric ulcer modelAcetic acidNot specifiedReduced the increment in COX-2 expression induced by Ibuprofen.[11]

Table 2: Ibuprofen - Effect on Inflammatory Markers

Inflammatory MarkerCell/Model SystemStimulusIbuprofen ConcentrationObserved EffectReference
TNF-αFas-stimulated miceJo2 anti-Fas antibody250 mg/kgAttenuated the surge in serum TNF-alpha.[12]
IL-6MEF cellsConstitutive10 µMNo significant effect on constitutive production.[13]
IL-6Rats0.1 M NaOHNot specifiedSignificant reduction in IL-6.[14]
IL-6, IL-8CHON-002 chondrocytesTNF-αNot specifiedSignificantly decreased TNF-α-induced levels.[15]
PGE2 SecretionPC3 prostate cancer cellsArachidonic acid0.1 mMReduced PGE2 secretion by 60%.[16]

Table 3: Dexamethasone - Effect on Inflammatory Markers

Inflammatory MarkerCell/Model SystemStimulusDexamethasone ConcentrationObserved EffectReference
TNF-α-induced apoptosisBovine glomerular endothelial cellsTNF-αIC50: 0.8 nMPotent inhibition of cell death.[17]
TNF-α-induced apoptosisMCF-7 cellsTNF-α100 nMBlocked 80-90% of apoptosis.[18]
IL-6 ProductionRAW264.9 cellsLPS10⁻⁹ M to 10⁻⁶ MInhibited production by 10% to 90%.[6][6]
COX-2 Protein ExpressionMKK6-expressing cellsMKK6IC50: ~10 nMDose-dependent blockage of induction.[3][3]
Secretion of inflammatory mediatorsHuman retinal pericytesHigh glucose, TNF-α, IL-1βIC50: 2 nM to 1 µMDose-dependent inhibition of secretion.[19][20][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key inflammatory signaling pathway and a general experimental workflow for comparing anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Dex Dexamethasone Dex->NFkB_active Inhibits Ibu Ibuprofen Ibu->Pro_inflammatory_Genes Inhibits COX-2 Product (PGs) Arg L-Arginine Arg->NFkB Modulates

NF-κB Inflammatory Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Inflammatory Markers cluster_evaluation Data Evaluation Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Stimulation 2. Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment 3. Treatment with Compounds (L-Arginine, Ibuprofen, Dexamethasone) Stimulation->Treatment Supernatant_Collection 4. Collect Cell Supernatant Treatment->Supernatant_Collection Cell_Lysis 5. Cell Lysis for Protein/RNA Treatment->Cell_Lysis ELISA 6a. ELISA (Cytokine Quantification: TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay 6b. Griess Assay (Nitric Oxide Measurement) Supernatant_Collection->Griess_Assay Western_Blot 6c. Western Blot (Protein Expression: COX-2, IκB) Cell_Lysis->Western_Blot RT_qPCR 6d. RT-qPCR (Gene Expression: TNF-α, IL-6 mRNA) Cell_Lysis->RT_qPCR Data_Analysis 7. Data Analysis & Comparison (IC50 values, % Inhibition) ELISA->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

General Experimental Workflow for Comparing Anti-inflammatory Compounds

Detailed Experimental Protocols

This protocol provides a general procedure for a sandwich ELISA to measure the concentration of TNF-α in cell culture supernatants.

Materials:

  • 96-well microplate coated with a monoclonal anti-human TNF-α antibody.

  • Biotinylated polyclonal anti-human TNF-α antibody.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • Recombinant human TNF-α standard.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant TNF-α standard.

  • Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[1]

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.[1]

  • Washing: Aspirate the contents of each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.[1]

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[1]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 90-100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[1]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.

This protocol outlines the general steps for detecting COX-2 protein expression in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody: anti-COX-2.

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and quantify the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody (e.g., at a dilution of 1:1000 to 1:2000) overnight at 4°C.[16]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A specific band for COX-2 should be detected at approximately 75 kDa.[17]

  • Analysis: Analyze the band intensities to determine the relative expression of COX-2 in different samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in an acidic solution, and Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Nitrite standard solution (e.g., sodium nitrite).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-550 nm.

Procedure:

  • Standard Curve Preparation: Prepare a standard curve by making serial dilutions of the nitrite standard solution in the same culture medium as the samples.

  • Sample Collection: Collect cell culture supernatants from the experimental wells.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µL of each standard and sample to separate wells.

    • Add 50-100 µL of the Griess reagent (prepared by mixing equal volumes of Solution A and Solution B just before use) to each well.[6]

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[19][20]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This guide provides a comparative overview of L-Arginine and the standard anti-inflammatory drugs Ibuprofen and Dexamethasone.

  • Dexamethasone emerges as the most potent anti-inflammatory agent with broad-spectrum effects on multiple inflammatory pathways, often exhibiting efficacy at nanomolar concentrations.

  • Ibuprofen acts as a direct inhibitor of prostaglandin synthesis and is effective in reducing inflammation, though generally less potent than corticosteroids.

  • L-Arginine displays immunomodulatory effects that can be anti-inflammatory under certain conditions, primarily through the nitric oxide pathway and modulation of cytokine expression. However, its efficacy appears to be more variable and context-dependent compared to standard anti-inflammatory drugs, and a systematic review of clinical trials suggests it may not consistently reduce key inflammatory mediators.[21]

For researchers and drug development professionals, this comparison highlights the distinct mechanisms and relative potencies of these compounds. While Dexamethasone and Ibuprofen have well-established roles in managing inflammation, the therapeutic potential of L-Arginine as a standalone anti-inflammatory agent requires further investigation to delineate the specific conditions under which it exerts beneficial effects. The lack of direct comparative quantitative data underscores the need for future studies that evaluate these compounds under standardized experimental conditions to enable a more precise assessment of their relative anti-inflammatory capabilities.

References

Unraveling the Biological Blueprint: A Comparative Guide to Cross-Validating the Mechanism of Action of H-Thr-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for the cross-validation of the biological activities of the dipeptide H-Thr-Arg-OH. Due to a lack of specific experimental data on this compound in publicly available literature, this document presents a proposed investigational framework. This framework is based on the known biological roles of its constituent amino acids, L-Threonine and L-Arginine, and outlines potential mechanisms, suitable alternatives for comparative studies, and detailed experimental protocols.

The dipeptide this compound is composed of L-Threonine, an essential amino acid with a polar, uncharged side chain, and L-Arginine, a positively charged amino acid crucial for numerous physiological processes.[1] The unique combination of these two residues suggests several potential biological activities, from roles in cellular signaling and metabolism to potential therapeutic effects. Arginine, in particular, is a well-known modulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[2][3][4]

Proposed Mechanism of Action and Comparative Cross-Validation

Given the established role of arginine in cellular signaling, a primary hypothesis is that this compound exerts its effects through the modulation of the mTOR pathway. Arginine can activate mTORC1, a key complex in this pathway, leading to downstream effects on protein synthesis and cell growth.[2][4][5] To validate this proposed mechanism, a comparative approach is essential.

Alternatives for Cross-Validation:

  • L-Arginine and L-Threonine: The individual amino acids will serve as fundamental controls to determine if the dipeptide's activity is simply the sum of its parts or if the peptide bond confers novel properties.

  • H-Arg-Thr-OH (Scrambled Dipeptide): This isomeric dipeptide will help to understand if the specific sequence of the amino acids is critical for the observed biological activity.

  • Rapamycin: As a well-characterized inhibitor of mTORC1, rapamycin is an essential negative control to confirm the involvement of the mTOR pathway.

  • Insulin: A known activator of the PI3K/Akt/mTOR pathway, insulin can be used as a positive control for pathway activation.[6]

Experimental Protocols and Data Presentation

To dissect the mechanism of action of this compound, a series of in vitro experiments are proposed. The following protocols outline the key steps for assessing the peptide's impact on a relevant cell line (e.g., a cancer cell line known to be sensitive to mTOR signaling, such as MCF-7 or PC-3).

Experiment 1: Cell Proliferation Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, L-Arginine, L-Threonine, and H-Arg-Thr-OH (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measure absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Hypothetical Data Summary:

CompoundConcentration (µM)Cell Viability (% of Control) after 48h
Vehicle Control-100 ± 5
This compound10125 ± 7
100150 ± 9
L-Arginine10110 ± 6
100120 ± 8
L-Threonine100102 ± 4
H-Arg-Thr-OH100105 ± 5
Experiment 2: Western Blot Analysis of mTOR Pathway Activation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat cells with this compound (100 µM), L-Arginine (100 µM), Insulin (100 nM, positive control), and Rapamycin (20 nM, negative control) for 1 hour. Pre-treat with Rapamycin for 30 minutes where indicated.

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify band intensities using densitometry software.

Hypothetical Data Summary:

Treatmentp-mTOR / total mTOR (Fold Change)p-p70S6K / total p70S6K (Fold Change)p-4E-BP1 / total 4E-BP1 (Fold Change)
Vehicle Control1.01.01.0
This compound2.53.02.8
L-Arginine1.82.22.0
Insulin3.54.03.8
This compound + Rapamycin1.21.11.3

Visualizing the Pathways and Workflows

To provide a clear understanding of the proposed molecular interactions and experimental design, the following diagrams have been generated using the DOT language.

cluster_0 Proposed this compound Signaling Pathway HThrArgOH This compound CellSurfaceReceptor Cell Surface Receptor / Transporter HThrArgOH->CellSurfaceReceptor Binds/Enters PI3K PI3K CellSurfaceReceptor->PI3K Activates Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: Proposed signaling pathway for this compound via PI3K/Akt/mTORC1.

cluster_1 Experimental Workflow for Mechanism Cross-Validation start Hypothesis: This compound modulates cell growth via the mTOR pathway exp1 Experiment 1: Cell Proliferation Assay (MTT/PrestoBlue) start->exp1 decision1 Does this compound affect proliferation? exp1->decision1 exp2 Experiment 2: Western Blot Analysis (p-mTOR, p-p70S6K, p-4E-BP1) decision1->exp2 Yes stop Re-evaluate Hypothesis decision1->stop No decision2 Is mTOR pathway activated? exp2->decision2 exp3 Further Validation: - Kinase Assays - Gene Expression Analysis - In vivo studies decision2->exp3 Yes decision2->stop No conclusion Conclusion on Mechanism of Action exp3->conclusion

Caption: Workflow for the experimental cross-validation of this compound's mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a robust scientific approach can be formulated based on the known functions of its constituent amino acids. The proposed comparative framework, utilizing specific controls and a logical experimental workflow, provides a clear path for researchers to elucidate the biological activity of this and other novel dipeptides. By systematically comparing its effects to individual amino acids, scrambled peptides, and known pathway modulators, the precise molecular mechanisms of this compound can be successfully cross-validated. This foundational understanding is paramount for any future translational research and drug development efforts.

References

Structure-Activity Relationship of H-Thr-Arg-OH Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the structure-activity relationships (SAR) of H-Thr-Arg-OH (Threonyl-Arginine) analogs. While the dipeptide itself is recognized as a metabolite, detailed investigations into its specific biological targets, signaling pathways, and the pharmacological effects of its structural analogs are not extensively documented in publicly accessible research.

This guide aims to provide a transparent overview of the current knowledge landscape. Due to the limited availability of specific experimental data for this compound analogs, this document will address the challenges in fulfilling the comprehensive comparison requested and will present related but more general findings in the field of dipeptide research where applicable.

Comparison of this compound Analog Activity

As of the latest literature surveys, no quantitative data, such as binding affinities (Kd, Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50), for a series of this compound analogs is available. The dipeptide this compound is cataloged in chemical databases like PubChem as a known metabolite, but its specific biological functions and therapeutic targets remain largely uncharacterized[1].

Research into related dipeptides offers some context. For instance, studies on arginine-containing dipeptides have been conducted in specific fields, such as the investigation of Arg-Arg dipeptides on casein synthesis in bovine mammary epithelial cells[2][3][4]. However, these findings are highly specific and cannot be directly extrapolated to the structure-activity relationships of this compound analogs.

Experimental Protocols

The absence of published studies detailing the SAR of this compound analogs means there are no specific experimental protocols to report for assays such as:

  • Receptor Binding Assays

  • Enzyme Inhibition Assays

  • Cell-based Functional Assays

  • In vivo Pharmacological Studies

General methodologies for peptide synthesis and evaluation are well-established in the field of medicinal chemistry. Should researchers pursue the investigation of this compound analogs, standard techniques for solid-phase peptide synthesis, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS) would be employed. Subsequent biological evaluation would necessitate the development of specific assays based on the identified biological target(s) of the parent dipeptide.

Signaling Pathways and Logical Relationships

Given that the specific biological targets and mechanisms of action for this compound are not well-defined, it is not possible to construct a signaling pathway diagram. The creation of such a visualization is contingent on understanding the molecular interactions of the compound and its analogs with specific cellular components.

To illustrate the type of diagram that could be generated if such data were available, a hypothetical experimental workflow for screening peptide analogs is presented below. This diagram outlines the logical progression from peptide synthesis to biological activity assessment.

G Hypothetical Workflow for SAR Study of Dipeptide Analogs cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Solid-Phase Peptide Synthesis of this compound Analogs purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization primary_assay Primary Screening (e.g., Binding Assay) characterization->primary_assay secondary_assay Secondary Screening (e.g., Functional Assay) primary_assay->secondary_assay data_analysis Quantitative Data Analysis (IC50/EC50 Determination) secondary_assay->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation sar_elucidation->synthesis Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel dipeptide analogs.

Conclusion

The topic of the structure-activity relationship of this compound analogs represents a nascent area of research. The foundational step of identifying a specific biological activity or target for the parent dipeptide, this compound, is necessary before a systematic SAR study of its analogs can be undertaken. Future research in this area would be of interest to the scientific and drug development communities, potentially uncovering novel therapeutic applications for this class of dipeptides. Researchers are encouraged to first establish the pharmacological profile of this compound to provide a basis for the rational design and evaluation of its analogs.

References

Assessing the Specificity of H-Thr-Arg-OH Binding to Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of the dipeptide H-Thr-Arg-OH to Angiotensin-Converting Enzyme (ACE). ACE is a key metalloenzyme in the renin-angiotensin system, playing a crucial role in the regulation of blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic target for the management of hypertension. This document summarizes quantitative binding data for this compound and other relevant dipeptides, details the experimental methodologies used for these assessments, and provides visualizations of the experimental workflow and the renin-angiotensin signaling pathway.

Quantitative Comparison of Dipeptide Binding to ACE

The binding affinity of various dipeptides to Angiotensin-Converting Enzyme (ACE) is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a peptide required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher binding affinity and more potent inhibition. The following table presents the IC50 values for this compound and a selection of other dipeptides, providing a basis for comparing their relative binding specificities to ACE.

Dipeptide SequenceIC50 (µM)[1]
This compound 1500
H-Val-Tyr-OH3.9
H-Ile-Tyr-OH4.3
H-Val-Trp-OH5.2
H-Ile-Trp-OH5.8
H-Ala-Trp-OH8.8
H-Phe-Ala-OH15.1
H-Gly-Tyr-OH21.4
H-Pro-Tyr-OH27.2
H-Val-Phe-OH31.5
H-Arg-Pro-OH134
H-Gly-Gly-OH>10000

This data is derived from a comprehensive study on the quantitative structure-activity relationship of ACE inhibitory peptides[1].

Experimental Protocols

The determination of the IC50 values for the dipeptides listed above was conducted using an in vitro Angiotensin-Converting Enzyme (ACE) inhibitory assay. The following is a detailed description of the methodology employed.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hip-His-Leu (HHL) as the substrate

  • Dipeptides for testing (e.g., this compound and other comparative peptides)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • A solution of ACE is prepared in a borate buffer.

    • The substrate, Hip-His-Leu (HHL), is dissolved in the same borate buffer.

    • Each dipeptide to be tested is dissolved in the borate buffer to create a range of concentrations.

  • Enzyme Inhibition Assay:

    • In a series of test tubes, the ACE solution is pre-incubated with various concentrations of a specific dipeptide inhibitor for a set period at 37°C.

    • The enzymatic reaction is initiated by adding the HHL substrate to the pre-incubated mixture.

    • The reaction is allowed to proceed for a defined time at 37°C.

  • Reaction Termination and Extraction:

    • The reaction is stopped by the addition of 1N HCl.

    • The hippuric acid (HA) produced from the enzymatic cleavage of HHL is extracted from the aqueous solution using ethyl acetate.

  • Quantification of Hippuric Acid:

    • The ethyl acetate layer containing the extracted hippuric acid is separated and evaporated to dryness.

    • The dried residue is redissolved in a suitable solvent (e.g., deionized water).

    • The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (typically 228 nm).

  • Calculation of IC50:

    • The percentage of ACE inhibition is calculated for each dipeptide concentration by comparing the absorbance of the samples with a control reaction containing no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing ACE inhibition and the broader context of the renin-angiotensin signaling pathway.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Inhibition Assay cluster_quantify 3. Quantification cluster_analysis 4. Data Analysis prep_ace Prepare ACE Solution pre_incubate Pre-incubate ACE with Dipeptide prep_ace->pre_incubate prep_hhl Prepare HHL Substrate add_substrate Add HHL Substrate prep_hhl->add_substrate prep_peptides Prepare Dipeptide Solutions prep_peptides->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction extract_ha Extract Hippuric Acid stop_reaction->extract_ha measure_abs Measure Absorbance extract_ha->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for determining ACE inhibitory activity.

renin_angiotensin_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure renin Renin ace ACE inhibitor This compound (ACE Inhibitor) inhibitor->ace Inhibits

Caption: The Renin-Angiotensin signaling pathway and the role of ACE inhibitors.

References

independent replication of H-Thr-Arg-OH research findings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to H-Thr-Arg-OH: Understanding Through its Constituent Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

The dipeptide this compound, or L-Threonyl-L-Arginine, is formed from the amino acids L-Threonine and L-Arginine. While specific research on the biological functions of this dipeptide is limited, the known roles of its components can offer insights into its potential activities. This guide summarizes the key properties and signaling pathways of L-Threonine and L-Arginine to provide a basis for hypothesis-driven research on this compound.

Comparative Data of Constituent Amino Acids

The following table summarizes the key biological functions and signaling pathway involvement of L-Threonine and L-Arginine.

FeatureL-ThreonineL-Arginine
Primary Biological Role Essential amino acid involved in protein synthesis, fat metabolism, and immune function. Precursor to glycine and serine.Semi-essential amino acid, precursor for the synthesis of nitric oxide (NO), urea, creatine, and polyamines.[1]
Key Signaling Pathway Involvement - PI3K/Akt Pathway- MAPKs Pathway- mTOR Signaling Pathway- mTORC1 Signaling Pathway- Nitric Oxide (NO) Signaling Pathway
Cellular Functions Regulates cell growth, proliferation, and differentiation. Important for the synthesis of mucin in the gut.Regulates vasodilation, blood pressure, immune responses, and wound healing. Stimulates protein synthesis.[1][2]
Metabolic Functions Involved in lipid metabolism in the liver.[]Key component of the urea cycle for ammonia detoxification.[1]

Signaling Pathways

The signaling pathways of L-Threonine and L-Arginine are central to their biological effects. Understanding these pathways can help predict the potential downstream effects of this compound.

L-Threonine Signaling

L-Threonine has been shown to influence key signaling cascades that regulate cell proliferation and differentiation.

Threonine_Signaling L-Threonine L-Threonine PI3K/Akt PI3K/Akt L-Threonine->PI3K/Akt MAPKs MAPKs L-Threonine->MAPKs mTOR mTOR PI3K/Akt->mTOR MAPKs->mTOR Cell Proliferation & Differentiation Cell Proliferation & Differentiation mTOR->Cell Proliferation & Differentiation

L-Threonine Signaling Cascade
L-Arginine Signaling

L-Arginine is a critical signaling molecule, primarily through its role as a precursor to nitric oxide and its ability to activate the mTORC1 pathway.

1. L-Arginine and Nitric Oxide Synthesis

L-Arginine is converted to nitric oxide (NO) by nitric oxide synthase (NOS). NO is a potent vasodilator and signaling molecule.[2]

Arginine_NO_Synthesis L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Citrulline Citrulline NOS->Citrulline Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation

L-Arginine to Nitric Oxide Pathway

2. L-Arginine and mTORC1 Activation

L-Arginine activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4] This occurs through a sensor mechanism involving CASTOR1.[4]

Arginine_mTOR_Activation cluster_arginine Arginine Present cluster_no_arginine Arginine Absent L-Arginine L-Arginine CASTOR1 CASTOR1 L-Arginine->CASTOR1 binds GATOR2 GATOR2 CASTOR1->GATOR2 dissociates mTORC1 mTORC1 GATOR2->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis CASTOR1_2 CASTOR1 GATOR2_2 GATOR2 CASTOR1_2->GATOR2_2 binds & inhibits mTORC1_2 mTORC1 Inactive

L-Arginine-mediated mTORC1 Activation

Experimental Protocols

While specific protocols for this compound are not available, standard solid-phase peptide synthesis (SPPS) is a widely used method for synthesizing dipeptides and other short peptides. The following provides a general workflow for SPPS.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the fundamental steps for synthesizing a dipeptide like this compound using Fmoc/tBu chemistry.[5][6]

SPPS_Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection (Arg) Fmoc Deprotection (Arg) Resin Swelling->Fmoc Deprotection (Arg) Washing Washing Fmoc Deprotection (Arg)->Washing Coupling (Thr) Coupling (Thr) Washing->Coupling (Thr) Washing_2 Washing Coupling (Thr)->Washing_2 Final Fmoc Deprotection Final Fmoc Deprotection Washing_2->Final Fmoc Deprotection Cleavage & Deprotection Cleavage & Deprotection Final Fmoc Deprotection->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification End End Purification->End

General SPPS Workflow for Dipeptide Synthesis

Key Steps in SPPS:

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent (e.g., DMF).

  • First Amino Acid Attachment: The C-terminal amino acid (Arginine) with its amino group protected by Fmoc is attached to the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the attached Arginine to expose the free amino group.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Coupling: The next Fmoc-protected amino acid (Threonine) is activated and coupled to the free amino group of the resin-bound Arginine.

  • Washing: The resin is washed again.

  • Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal Threonine.

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification: The crude peptide is purified, typically by HPLC.

Conclusion and Future Directions

The biological activities of this compound remain an open area for investigation. Based on the functions of L-Threonine and L-Arginine, it is plausible that this dipeptide could play a role in modulating key signaling pathways such as mTOR and influence processes like protein synthesis and nitric oxide production.

Future research should focus on:

  • Independent Synthesis and Verification: Chemical synthesis and structural verification of this compound.

  • In Vitro Studies: Investigating the effects of this compound on cell signaling pathways (e.g., mTOR, PI3K/Akt) in relevant cell lines.

  • Comparative Studies: Directly comparing the effects of this compound with its constituent amino acids and other dipeptides.

  • In Vivo Studies: Assessing the physiological effects of this compound in animal models.

This guide provides a starting point for researchers by summarizing the existing knowledge of the components of this compound. The provided experimental workflow for peptide synthesis can be adapted for the production of this dipeptide to facilitate further investigation into its biological properties.

References

The Dipeptide Threonyl-Arginine: A Prospective Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed meta-analysis of the dipeptide Threonyl-Arginine (Thr-Arg) is not currently feasible due to a notable scarcity of dedicated research on this specific molecule. While its existence as a metabolite is recognized, its distinct biological functions, signaling pathways, and therapeutic potential remain largely unexplored in peer-reviewed literature. This guide, therefore, offers a prospective analysis, extrapolating the potential roles of Thr-Arg based on the well-documented functions of its constituent amino acids, L-threonine and L-arginine. This theoretical framework is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this understudied dipeptide.

Comparative Overview: Threonyl-Arginine, L-Arginine, and L-Threonine

To contextualize the potential of Threonyl-Arginine, it is essential to compare it with its constituent amino acids, L-arginine and L-threonine, which have been extensively studied. L-arginine is a semi-essential amino acid renowned for its role as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2] It also plays a significant role in the urea cycle, immune function, and hormone secretion.[2][3] L-threonine is an essential amino acid vital for protein synthesis, particularly for structural proteins like collagen and elastin, and plays a crucial role in immune function and gut health.[][5]

The combination of these two amino acids into the dipeptide Thr-Arg suggests a molecule with the potential for synergistic or unique biological activities, warranting further investigation.

Potential Therapeutic Applications and Biological Roles

Based on the functions of its constituent amino acids, the hypothetical therapeutic applications and biological roles of Threonyl-Arginine are compared with those of L-arginine and L-threonine in the table below.

FeatureThreonyl-Arginine (Hypothetical)L-Arginine (Documented)L-Threonine (Documented)
Primary Function Potential for combined benefits in protein synthesis, immune modulation, and cardiovascular health.Precursor to nitric oxide, involvement in the urea cycle, immune response, and wound healing.[1][2][3]Essential for protein synthesis (especially collagen and elastin), immune function, and gut health.[][5]
Cardiovascular Effects May contribute to vasodilation and improved blood flow due to the arginine component.Well-documented vasodilator effects through the nitric oxide pathway.[1][3]Indirectly supports cardiovascular health through its role in connective tissue integrity.
Immune Modulation Potentially modulates immune responses by combining the immunostimulatory and immunosuppressive roles of arginine with the immune-supporting functions of threonine.[5][6]Can act as both an immunostimulatory and immunosuppressive agent, influencing T-cell function and macrophage polarization.[6]Supports immune function by contributing to the synthesis of immunoglobulins and promoting lymphocyte proliferation.[5]
Protein Synthesis & Tissue Repair Likely supports protein synthesis and tissue repair, leveraging both threonine's role in structural proteins and arginine's involvement in collagen synthesis.[3][]Promotes wound healing through its role in collagen synthesis and cell proliferation.[3]A critical component for the synthesis of collagen and elastin, essential for tissue structure and repair.[]
Metabolic Regulation Potential to influence glucose and lipid metabolism.May improve insulin sensitivity and glucose tolerance.[7]Involved in fat metabolism and prevention of fat accumulation in the liver.[]

Signaling Pathways: A Comparative Perspective

The signaling pathways activated by L-arginine and L-threonine are well-characterized. It is plausible that Threonyl-Arginine could influence these or related pathways.

L-Arginine Signaling

L-arginine is a key player in several critical signaling pathways, most notably the nitric oxide synthase (NOS) pathway and the mTOR pathway.[8]

  • Nitric Oxide Synthase (NOS) Pathway: L-arginine is the substrate for NOS, which catalyzes its conversion to nitric oxide (NO) and L-citrulline. NO is a potent vasodilator and signaling molecule involved in numerous physiological processes.[1]

  • mTOR Signaling Pathway: Arginine is one of the few amino acids that can directly activate the mTOR pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8]

L_Arginine_Signaling L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate mTORC1 mTORC1 L_Arg->mTORC1 Activates NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Figure 1. Simplified L-Arginine signaling pathways.

L-Threonine Signaling

L-threonine also influences key signaling pathways related to protein synthesis and immune response.[5]

  • PI3K/AKT/mTOR Pathway: Threonine activates this pathway to promote muscle protein synthesis and inhibit protein breakdown.[9]

  • NF-κB and MAPK Pathways: In the context of intestinal health, threonine can modulate immune responses through the NF-κB and MAPK signaling pathways.[5]

L_Threonine_Signaling L_Thr L-Threonine PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway L_Thr->PI3K_AKT_mTOR Activates NFkB_MAPK NF-κB & MAPK Pathways L_Thr->NFkB_MAPK Modulates Protein_Synthesis Protein Synthesis PI3K_AKT_mTOR->Protein_Synthesis Promotes Immune_Response Immune Response NFkB_MAPK->Immune_Response Regulates

Figure 2. Key L-Threonine signaling pathways.

Experimental Protocols: A Hypothetical Framework

Given the absence of specific experimental data for Threonyl-Arginine, this section provides a hypothetical experimental workflow for future studies, based on standard methodologies used for amino acids and peptides.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Endothelial cells, Immune cells) Treatment Treatment with Thr-Arg, L-Arg, L-Thr Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay Western_Blot Western Blot (p-mTOR, p-AKT, iNOS) Treatment->Western_Blot Cytokine_Assay Cytokine Array (ELISA) Treatment->Cytokine_Assay Animal_Model Animal Model (e.g., Hypertensive rat) Administration Oral/IV Administration of Thr-Arg, L-Arg, L-Thr Animal_Model->Administration BP_Measurement Blood Pressure Measurement Administration->BP_Measurement Tissue_Analysis Tissue Analysis (Histology, Western Blot) Administration->Tissue_Analysis

Figure 3. Hypothetical experimental workflow for Thr-Arg.

In Vitro Assessment of Vasodilatory Potential
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) would be cultured under standard conditions.

  • Treatment: Cells would be treated with varying concentrations of Threonyl-Arginine, L-arginine (positive control), and L-threonine (control).

  • Nitric Oxide Measurement: The production of nitric oxide in the cell culture supernatant would be quantified using the Griess assay.

  • Western Blot Analysis: Protein expression of endothelial nitric oxide synthase (eNOS) and phosphorylated eNOS would be assessed to determine the activation of the NO signaling pathway.

In Vivo Evaluation of Cardiovascular Effects
  • Animal Model: Spontaneously hypertensive rats (SHRs) would be used as a model for hypertension.

  • Administration: Animals would be administered Threonyl-Arginine, L-arginine, or a vehicle control via oral gavage for a specified period.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure would be measured non-invasively using the tail-cuff method at regular intervals.

  • Tissue Analysis: At the end of the study, aortic tissues would be collected for histological analysis and to measure the expression of markers related to vascular function.

Future Directions and Conclusion

The dipeptide Threonyl-Arginine represents an intriguing yet uncharacterized molecule. Based on the known biological activities of its constituent amino acids, it holds theoretical promise in areas such as cardiovascular health, immune modulation, and tissue repair. The lack of empirical data underscores a significant research gap. Future studies should focus on in vitro and in vivo experiments to elucidate the specific biological functions and signaling pathways of Threonyl-Arginine. Such research will be crucial in determining if this dipeptide offers unique or synergistic advantages over its individual amino acid components and other arginine-containing peptides. This prospective guide provides a foundational framework to stimulate and direct future investigations into the potential of Threonyl-Arginine as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Thr-Arg-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of the tripeptide H-Thr-Arg-OH, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] Operations should be carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid direct contact with skin and eyes.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure that the waste is handled in a safe and compliant manner.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Collection of Waste:

    • Solid Waste: For solid this compound, carefully sweep up the material and place it into the designated waste container.[1] Minimize dust generation during this process.[1]

    • Aqueous Solutions: If this compound is in a solution, it should be collected in a labeled, sealed container. Do not dispose of chemical solutions down the drain unless authorized by your environmental health and safety (EHS) department.[2]

  • Container Management:

    • Keep the waste container closed when not in use.

    • Store the container in a designated, secure area away from incompatible materials.[2]

  • Request for Pickup:

    • Once the waste container is full, or as per your laboratory's schedule, arrange for its disposal through your institution's EHS office.[2] This typically involves submitting a hazardous waste pickup request form.[2][3]

    • Ensure all required information, such as the chemical name and quantity, is accurately provided on the pickup request.[3]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate first-aid measures:

Exposure Route First-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

For spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb liquid spills with an inert material and collect all solid and absorbed waste into a sealed container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final pickup.

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management & Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B Ensure Safety C Identify & Label Waste Container B->C Proceed to Collection D Segregate this compound Waste C->D E Collect Solid & Liquid Waste D->E F Seal & Store Container Securely E->F Proceed to Management G Submit Waste Pickup Request to EHS F->G H Await Professional Disposal G->H

Figure 1. Procedural workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Thr-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the tripeptide H-Thr-Arg-OH, ensuring the protection of personnel and the integrity of your research. The following procedures are based on best practices for handling peptides in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[1]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][3]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[1]

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air.[1]

Storage:

  • Keep the container tightly closed.[4]

  • Store in a cool, dry place.[4]

  • Recommended storage temperature is -20 °C.[4]

Emergency Procedures: First Aid Measures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. Wash your mouth and nasal cavity thoroughly with clean water and get medical attention.[4]
Skin Contact In case of skin contact, wash with plenty of water. Call a doctor if you feel unwell.[4]
Eye Contact In case of contact with eyes, wash with plenty of water. Call a doctor if you feel unwell.[4]
Ingestion If swallowed, rinse your mouth. Call a doctor if you feel unwell.[4]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate the Area: Advise non-emergency personnel to evacuate the danger area.[5]

  • Wear Appropriate PPE: Before cleaning, equip yourself with the proper personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[4]

  • Contain the Spill: Cover drains to prevent the material from entering them.[5]

  • Clean Up: Sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust.[4]

  • Ventilate the Area: Ensure adequate ventilation after the cleanup.[3]

Workflow for Handling this compound Spill spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate Immediate Action ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain the Spill (Cover Drains) ppe->contain cleanup Clean Up Spill (Sweep, Place in Bag) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for Handling a Spill of this compound.

Disposal Plan

Observe all federal, state, and local environmental regulations when disposing of this compound.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the this compound waste is classified as hazardous according to your institution and local regulations. While L-Arginine, a component of this peptide, is not classified as a hazardous substance, it is crucial to verify this for the tripeptide.[6]

  • Containerize Waste: Keep unused or waste this compound in its original container or a suitable, labeled, and closed container for disposal. Do not mix with other waste.[6]

  • Consult Regulations: Follow all applicable federal, state, and local regulations for chemical waste disposal.[6]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.

Decision-Making Process for this compound Disposal start This compound Waste characterize Characterize Waste (Hazardous or Non-Hazardous?) start->characterize hazardous Hazardous Waste Disposal characterize->hazardous Hazardous non_hazardous Non-Hazardous Chemical Waste Disposal characterize->non_hazardous Non-Hazardous consult_regs Consult Federal, State, and Local Regulations hazardous->consult_regs non_hazardous->consult_regs professional_disposal Arrange for Professional Waste Disposal consult_regs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision-Making Process for this compound Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Thr-Arg-OH
Reactant of Route 2
Reactant of Route 2
H-Thr-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.